molecular formula C6H9ClN2O B095069 4-Aminoxymethyl pyridine hydrochloride CAS No. 16115-54-1

4-Aminoxymethyl pyridine hydrochloride

Katalognummer: B095069
CAS-Nummer: 16115-54-1
Molekulargewicht: 160.6 g/mol
InChI-Schlüssel: INOCPWZDQJBNMJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

4-Aminoxymethyl Pyridine Hydrochloride is a chemical compound of interest in organic synthesis and pharmaceutical research. As a functionalized pyridine derivative, it serves as a versatile building block or intermediate for the preparation of more complex molecules . The hydrochloride salt form typically offers improved stability and solubility for handling in various experimental conditions. Researchers utilize this compound in the exploration of new synthetic pathways, particularly where the aminoxymethyl moiety can act as a key functional group for further chemical modification . In medicinal chemistry, such intermediates are valuable for constructing compound libraries aimed at drug discovery, though specific biological targets or mechanisms of action for this exact molecule are compound-dependent and require further investigation . This product is strictly for research purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human use. Handling should be performed by qualified professionals with a thorough understanding of the safe practices for manipulating chemical substances. Please refer to the Safety Data Sheet (SDS) for comprehensive hazard and handling information before use. For specific data on the physical properties, purity, and detailed safety information of this particular batch, please contact our technical support team.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

O-(pyridin-4-ylmethyl)hydroxylamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O.ClH/c7-9-5-6-1-3-8-4-2-6;/h1-4H,5,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INOCPWZDQJBNMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CON.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70599794
Record name O-[(Pyridin-4-yl)methyl]hydroxylamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70599794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16115-54-1
Record name O-[(Pyridin-4-yl)methyl]hydroxylamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70599794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Aminomethyl Pyridine Hydrochloride (CAS 64460-41-9): Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on 4-Aminomethyl pyridine hydrochloride. It delves into the core physicochemical properties, spectroscopic profile, synthetic routes, and critical applications of this versatile chemical intermediate, with a focus on its role in modern medicinal chemistry.

Chemical Identity and Physicochemical Properties

4-Aminomethyl pyridine hydrochloride is the salt form of 4-(Aminomethyl)pyridine (also known as 4-picolylamine), a bifunctional molecule featuring a primary amine and a pyridine ring. This structure makes it an invaluable building block, particularly in the synthesis of pharmacologically active compounds where the pyridine ring can act as a bioisostere for other aromatic systems and the aminomethyl group provides a key interaction point or a handle for further chemical modification.[1][2]

Structure and Identification

The molecule consists of a pyridine ring substituted at the 4-position with a methylene (-CH2-) bridge connected to a primary amine (-NH2). The hydrochloride salt is formed by the protonation of one of the basic nitrogen atoms, typically the more basic aliphatic amine, though the pyridine nitrogen also exhibits basicity.

cluster_main 4-Aminomethyl Pyridine Hydrochloride N1 N C1 C N1->C1 C2 C C1->C2 C1->C2 C3 C C2->C3 C4 C C3->C4 C3->C4 CH2 CH₂ C3->CH2 C5 C C4->C5 C5->N1 C5->N1 NH3Cl NH₃⁺Cl⁻ CH2->NH3Cl

Caption: Chemical structure of 4-Aminomethyl Pyridine Hydrochloride.

Physicochemical Data Summary

The hydrochloride salt form enhances the compound's stability and water solubility, which are advantageous properties for handling, storage, and certain reaction conditions.

PropertyValueSource(s)
CAS Number 64460-41-9[3]
Molecular Formula C₆H₈N₂·HCl[3][4]
Molecular Weight 144.60 g/mol [3][4]
Appearance White to very pale yellow crystalline powder[5]
Melting Point 155 - 158 °C
Solubility Soluble in water, DMSO, and methanol.[6]
pKa (of free base) 7.81 ± 0.29 (Predicted)[7]
SMILES C1=CN=CC=C1CN.Cl[3][4]
InChIKey OOSYLIFOSMQOJA-UHFFFAOYSA-N[3][4]

Spectroscopic Profile

Spectroscopic analysis is crucial for confirming the identity and purity of 4-Aminomethyl pyridine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectrum of the hydrochloride salt shows characteristic downfield shifts compared to its free base, due to the deshielding effect of the positive charge on the protonated nitrogen.

  • ¹H NMR: Protons on the pyridine ring typically appear in the aromatic region (δ 7.0-9.0 ppm). The protons alpha to the pyridine nitrogen are the most deshielded. The methylene protons (-CH₂-) would appear as a singlet, shifted downfield from its position in the free base (around δ 3.9 ppm) due to the adjacent ammonium group.[8] The N-H protons of the ammonium group would be visible, often as a broad singlet, with its chemical shift being concentration and solvent dependent. The formation of the hydrochloride salt causes a general downfield shift for all protons due to the decreased electron density on the ring.[9]

  • ¹³C NMR: The carbon signals for the pyridine ring would be observed in the aromatic region (~120-150 ppm). The methylene carbon signal would be found in the aliphatic region, and its chemical shift would also be influenced by the protonation state of the adjacent amine.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups.

  • N-H Stretching: A broad and strong absorption band is expected in the region of 3200-2800 cm⁻¹, characteristic of the N-H stretching vibrations of the ammonium salt (R-NH₃⁺).

  • Aromatic C-H Stretching: Absorption peaks just above 3000 cm⁻¹.

  • C=C and C=N Stretching: Characteristic pyridine ring vibrations are observed in the 1600-1400 cm⁻¹ region.

  • N-H Bending: A medium to strong band around 1600-1500 cm⁻¹ corresponds to the scissoring (bending) vibration of the ammonium group.

Synthesis and Reactivity

Synthetic Pathways

The most industrially viable and common laboratory synthesis of 4-aminomethyl pyridine involves the catalytic reduction of 4-cyanopyridine. This precursor is readily available and the reduction is typically high-yielding.

Causality Behind Experimental Choices:

  • Catalyst: Raney Nickel or Palladium on Carbon (Pd/C) are frequently used. Raney Nickel is a cost-effective and highly active catalyst for nitrile reduction. Pd/C is also effective and can sometimes offer better selectivity and milder reaction conditions.

  • Solvent: Alcoholic solvents like methanol or ethanol are preferred because they readily dissolve the starting material and hydrogen gas, and are relatively inert under the reaction conditions. The presence of ammonia is often used to suppress the formation of secondary amine byproducts.[10]

  • Reaction Conditions: The reaction is run under a positive pressure of hydrogen gas to ensure a sufficient concentration of H₂ for the reduction. The temperature is kept relatively low (e.g., 20-50 °C) to minimize side reactions, such as dechlorination if a chlorinated precursor is used.[10]

start 4-Cyanopyridine reaction Catalytic Hydrogenation (Reduction) start->reaction reagents H₂ Gas Catalyst (e.g., Raney Ni) Solvent (e.g., Methanol/Ammonia) reagents->reaction product_fb 4-(Aminomethyl)pyridine (Free Base) reaction->product_fb reaction2 Acid-Base Reaction (Salt Formation) product_fb->reaction2 acid HCl (in Ether or Alcohol) acid->reaction2 final_product 4-Aminomethyl Pyridine Hydrochloride reaction2->final_product cluster_workflow Use as a Building Block in Synthesis start 4-Aminomethyl Pyridine HCl step1 Deprotonation (e.g., with Et₃N or DIPEA) start->step1 1. intermediate 4-Aminomethyl Pyridine (Free Amine) step1->intermediate step2 Nucleophilic Acyl Substitution intermediate->step2 2. reagent Electrophilic Partner (e.g., R-COCl) reagent->step2 product Target Molecule (e.g., Amide-linked DPP-4 Inhibitor) step2->product 3.

Caption: Workflow for using the reagent in synthesis.

Other Applications
  • Catalysis: The pyridine nitrogen and the primary amine can both coordinate to metal centers, making it a useful bidentate or monodentate ligand in the synthesis of coordination compounds and catalysts. [1]* Materials Science: It can be incorporated into polymers to enhance thermal stability or to introduce specific functional properties. [1][2]* Agrochemicals: It serves as an intermediate in the production of certain pesticides and herbicides. [1]

Safety, Handling, and Storage

Given its chemical nature, proper handling of 4-aminomethyl pyridine hydrochloride is essential. Data for the free base, which is corrosive, informs the precautions for the salt. [11]

Hazard Identification
Hazard TypeGHS Statement (based on free base and related compounds)Source(s)
Acute Toxicity H300: Fatal if swallowed (data for 4-aminopyridine)
Skin Corrosion H314: Causes severe skin burns and eye damage[11]
Eye Damage H318: Causes serious eye damage
Aquatic Hazard H411: Toxic to aquatic life with long lasting effects
Recommended Handling Procedures
  • Engineering Controls: Always handle in a well-ventilated area, preferably within a chemical fume hood. * Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield. [12]* Hygiene: Avoid inhalation of dust. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after use.

Storage and Stability
  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place. * Incompatibilities: Keep away from strong oxidizing agents and strong bases. * Sensitivity: The compound may be sensitive to air, moisture, and light. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability. [12][13]

Conclusion

4-Aminomethyl pyridine hydrochloride is a cornerstone intermediate for synthetic and medicinal chemistry. Its well-defined physicochemical properties, predictable reactivity, and straightforward synthesis make it an indispensable tool for researchers. Its proven utility in constructing high-value molecules, particularly in the realm of pharmaceuticals like DPP-4 inhibitors, ensures its continued importance in drug discovery and development. Adherence to strict safety protocols is mandatory when handling this potent and versatile compound.

References

  • 4-(AMINOMETHYL)PYRIDINE HYDROCHLORIDE - gsrs. (n.d.). Retrieved February 20, 2026, from [Link]

  • 4-Aminopyridine Safety Data Sheet. (2025, November 6). MilliporeSigma.
  • 4-(Methylamino)
  • 2-aminomethylpyridine Safety Data Sheet. (2025, November 6). MilliporeSigma.
  • 4-Pyridinemethanamine. (n.d.). PubChem. Retrieved February 20, 2026, from [Link]

  • 4-(AMINOMETHYL)PYRIDINE HYDROCHLORIDE. (n.d.). precisionFDA. Retrieved February 20, 2026, from [Link]

  • 4-(Aminomethyl)pyridine Safety Data Sheet. (2016, November 22). Spectrum Chemical.
  • 2-Amino-4-methylpyridine Safety Data Sheet. (2025, December 22). Thermo Fisher Scientific.
  • 4-(Chloromethyl)pyridine hydrochloride. (n.d.). SpectraBase. Retrieved February 20, 2026, from [Link]

  • 4-(Aminomethyl)pyridine. (n.d.). NIST WebBook. Retrieved February 20, 2026, from [Link]

  • 4-(Aminomethyl)pyridine, 98%. (n.d.). SLS Ireland - Lab Supplies. Retrieved February 20, 2026, from [Link]

  • 4-(Aminomethyl)pyridine Mass Spectrum. (n.d.). NIST WebBook. Retrieved February 20, 2026, from [Link]

  • NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. (n.d.). Retrieved February 20, 2026, from [Link]

  • 4-Aminoantipyrine hydrochloride IR Spectrum. (n.d.). NIST WebBook. Retrieved February 20, 2026, from [Link]

  • SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. (n.d.). Semantic Scholar. Retrieved February 20, 2026, from [Link]

  • Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors. (2010, October 5). National Institutes of Health. Retrieved February 20, 2026, from [Link]

  • Process for producing aminomethylpyridine having a chlorine atom at α-position. (n.d.). Google Patents.
  • Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. (n.d.). National Institutes of Health. Retrieved February 20, 2026, from [Link]

  • A reducing-difference IR-spectral study of 4-aminopyridine. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

  • 4-Aminopyridine hydrochloride. (n.d.). PubChem. Retrieved February 20, 2026, from [Link]

  • Synthesis of Some Aminopicolinic Acids. (2012, April 25). IRL @ UMSL. Retrieved February 20, 2026, from [Link]

  • Pyridine Synthesis: Cliff Notes. (2004, September 6). Baran Lab. Retrieved February 20, 2026, from [Link]

Sources

4-Picolylamine hydrochloride chemical structure and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-Picolylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-Picolylamine hydrochloride, a versatile building block in medicinal chemistry and organic synthesis. We will delve into its fundamental chemical properties, with a particular focus on its structure and molecular weight, and explore its relevance in contemporary research and development.

Section 1: Core Chemical Identity

4-Picolylamine, also known as 4-(aminomethyl)pyridine, is an organic compound featuring a pyridine ring substituted at the 4-position with an aminomethyl group.[1] The hydrochloride salt is formed by the reaction of 4-picolylamine with hydrochloric acid. This salt form often enhances the compound's stability and solubility in aqueous media, which can be advantageous for various applications.

Chemical Structure:

The structure of 4-Picolylamine hydrochloride consists of a pyridinium cation and a chloride anion. The positive charge is localized on the nitrogen atom of the pyridine ring, which has been protonated by the hydrogen ion from hydrochloric acid.

Caption: Chemical structure of 4-Picolylamine hydrochloride.

Molecular Formula and Weight:

The molecular formula for the hydrochloride salt is C6H9ClN2.[2] This is derived from the parent compound, 4-picolylamine (C6H8N2), by the addition of one molecule of hydrogen chloride (HCl).[1][3]

The molecular weight of 4-Picolylamine hydrochloride is a critical parameter for stoichiometric calculations in chemical reactions and for the characterization of synthesized compounds.

PropertyValueSource
Molecular FormulaC6H9ClN2[2]
Molar Mass144.60 g/mol [2]
Molecular Weight (4-Picolylamine base)108.14 g/mol [3][4]
Section 2: Physicochemical Properties and Handling

Understanding the physical and chemical properties of 4-Picolylamine hydrochloride is essential for its effective use in a laboratory setting.

Key Properties:

  • Appearance: Typically a crystalline solid.

  • Melting Point: The melting point is reported to be in the range of 207-208 °C.[2]

  • Solubility: The hydrochloride salt form generally exhibits good solubility in water and polar organic solvents. The free base, 4-picolylamine, is soluble in water, acetone, ethanol, ether, and benzene.[3]

  • Stability: Store in a cool, dark place, and under an inert gas as it can be sensitive to air and light.[5]

Safety and Handling:

4-Picolylamine and its salts are corrosive and can cause severe skin burns and eye damage.[5][6] It is imperative to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood.[5]

Section 3: Synthesis and Mechanistic Insights

The synthesis of 4-picolylamine derivatives often starts from readily available pyridine precursors. One common synthetic route involves the reduction of 4-cyanopyridine. For instance, 2-chloro-4-cyanopyridine can be catalytically reduced to yield 2-chloro-4-aminomethylpyridine, with 4-picolylamine being a potential byproduct.[7] The choice of catalyst and reaction conditions is crucial to maximize the yield of the desired product and minimize side reactions.[7]

Another approach involves the reduction of 4-nitropyridine-N-oxide using iron in the presence of mineral acids, which can yield 4-aminopyridine.[8] Further modifications can then be performed to obtain the desired picolylamine derivative.

The aminomethyl group is a key functional moiety that allows for a wide range of chemical transformations. It can act as a nucleophile, enabling reactions with electrophiles to form new carbon-nitrogen bonds. This reactivity is fundamental to its use as a building block in the synthesis of more complex molecules.

Section 4: Applications in Research and Drug Development

The structural motif of 4-Picolylamine is present in a variety of biologically active compounds, making it a valuable scaffold for drug discovery.

Role as a Building Block:

4-Picolylamine and its derivatives are utilized as intermediates in the synthesis of pharmaceuticals and agrochemicals.[9][10] The pyridine ring can participate in various coupling reactions, while the amino group provides a site for amide bond formation or other functional group interconversions.

Medicinal Chemistry Relevance:

  • Picolinamides: The picolinamide scaffold, which can be synthesized from picolylamine derivatives, is found in a range of therapeutic agents. For example, derivatives of N-(4-acetamido)phenylpicolinamides have been investigated as positive allosteric modulators of the metabotropic glutamate receptor 4 (mGluR4), which is a target for central nervous system disorders.[11]

  • Fungicides: Picolinamide structures are also integral to the development of modern fungicides.[12]

  • Quinolones: The quinolone and quinolin-4-one cores are important pharmacophores found in numerous antibacterial, antiviral, and anticancer agents.[13] Synthetic routes to these compounds can potentially involve intermediates derived from picolylamines.

Experimental Workflow: Synthesis of a Picolinamide Derivative

The following diagram illustrates a generalized workflow for the synthesis of a picolinamide, a common application of picolylamine derivatives.

G cluster_workflow Picolinamide Synthesis Workflow start Start: 4-Picolylamine Derivative step1 Amide Coupling Reaction (e.g., with an activated carboxylic acid) start->step1 step2 Reaction Work-up (Extraction, Washing) step1->step2 step3 Purification (e.g., Column Chromatography, Recrystallization) step2->step3 end Final Product: Picolinamide Derivative step3->end

Caption: Generalized workflow for picolinamide synthesis.

Protocol for Amide Coupling:

  • Reactant Preparation: Dissolve the 4-picolylamine derivative and the carboxylic acid in a suitable aprotic solvent (e.g., dichloromethane or dimethylformamide).

  • Coupling Agent Addition: Add a coupling agent (e.g., DCC, EDC) and an activator (e.g., HOBt, DMAP) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, filter the reaction mixture to remove any precipitated byproducts. Wash the organic layer with an acidic solution, a basic solution, and brine.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the desired picolinamide.

The causality behind these steps lies in the activation of the carboxylic acid by the coupling agent to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the amino group of the picolylamine derivative. The work-up and purification steps are crucial for removing unreacted starting materials, coupling reagents, and byproducts to isolate the pure picolinamide.

Section 5: Conclusion

4-Picolylamine hydrochloride is a foundational chemical entity with significant utility in synthetic chemistry. Its well-defined chemical structure and molecular weight, coupled with its versatile reactivity, make it an indispensable tool for researchers and scientists in the pharmaceutical and agrochemical industries. A thorough understanding of its properties and handling requirements is paramount for its safe and effective application in the laboratory.

References

  • ChemBK. 4-picolylamine hydrochloride. [Link]

  • ChemBK. 4-picolylamine. [Link]

  • Stenutz, R. 4-picolylamine. [Link]

  • PubChem. 4-Pyridinemethanamine. [Link]

  • NIST. 4-(Aminomethyl)pyridine. [Link]

  • Google Patents.
  • PubMed. Discovery, synthesis, and structure-activity relationship development of a series of N-(4-acetamido)phenylpicolinamides as positive allosteric modulators of metabotropic glutamate receptor 4 (mGlu(4)) with CNS exposure in rats. [Link]

  • Google Patents. WO2021076681A1 - Process for synthesis of picolinamides.
  • MDPI. SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. [Link]

  • MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]

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Technical Guide: 4-Aminomethylpyridine (4-AMP) – Free Base vs. Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug development and organic synthesis, 4-Aminomethylpyridine (4-AMP) serves as a critical "linker" motif, providing both a hydrogen-bond acceptor (pyridine ring) and a primary amine handle for conjugation. However, the choice between its Free Base and Hydrochloride Salt forms is not merely logistical—it fundamentally dictates experimental success, reaction kinetics, and storage stability.

  • Select the Free Base for anhydrous nucleophilic substitutions, reductive aminations in non-polar solvents, and transition-metal catalyzed cross-couplings where exogenous chloride ions or acidic protons could poison the catalyst.

  • Select the Hydrochloride Salt for long-term storage, aqueous-phase reactions, or when precise stoichiometric handling of a solid is required over a volatile, air-sensitive liquid.

Physicochemical Comparison

The transition from free base to salt dramatically alters the physical state, solubility profile, and handling requirements.

Table 1: Comparative Properties of 4-AMP Forms

Property4-Aminomethylpyridine (Free Base)4-Aminomethylpyridine Hydrochloride (Salt)
CAS Number 3731-53-13731-51-9 (Mono) / 618446-34-7 (Di)
Molecular Weight 108.14 g/mol 144.60 g/mol (Mono) / 181.06 g/mol (Di)
Physical State Liquid (Colorless to light yellow)Solid (White to off-white crystalline powder)
Melting Point -8 °C124–125 °C (Mono); >200 °C (Di-HCl)
Boiling Point 230 °CN/A (Decomposes)
Solubility Water, Ethanol, DCM, EtOAc, EtherWater, Methanol, DMSO; Insoluble in DCM, Ether
pKa (approx) Pyridine N: ~5.3 | Primary Amine: ~8.8–9.2Conjugate acids match free base pKa values
Stability Air-sensitive (absorbs CO₂ to form carbamates); OxidizesHygroscopic but chemically stable; Resistant to oxidation

Critical Note on Stoichiometry: Commercial "Hydrochloride" salts may be supplied as the Monohydrochloride (1.0 eq HCl) or Dihydrochloride (2.0 eq HCl) . Always verify the specific CAS and Cl⁻ content on the Certificate of Analysis (CoA) before calculating molar equivalents for reactions.

Structural Analysis & Protonation Logic

Understanding the basicity of the two nitrogen centers is paramount for predicting reactivity. 4-AMP contains two basic sites:

  • Primary Amine (Aliphatic): High basicity (pKa ~9.0). This is the first site to protonate.

  • Pyridine Nitrogen (Aromatic): Moderate basicity (pKa ~5.3). This is the second site to protonate.

In the Free Base , the primary amine is a potent nucleophile. In the Dihydrochloride salt , both nitrogens are protonated, rendering the molecule non-nucleophilic until treated with a base.

Visualization: Protonation States

The following diagram illustrates the stepwise protonation and the pKa hierarchy.

ProtonationStates Base Free Base (Neutral) Nucleophilic: High Mono Mono-HCl Salt (Cationic at -NH3+) Nucleophilic: Low Base->Mono + 1.0 eq HCl (Protonates Primary Amine) Mono->Base + 1.0 eq Base (e.g. NaOH) Di Di-HCl Salt (Dicationic) Nucleophilic: None Mono->Di + Excess HCl (Protonates Pyridine N) Di->Mono + 1.0 eq Base

Figure 1: Stepwise protonation of 4-Aminomethylpyridine. The primary amine (-NH2) is the kinetic and thermodynamic site of first protonation.

Synthetic Utility & Workflows

Scenario A: Using the Free Base

Best for: Amide coupling (EDC/NHS), Reductive Amination (NaBH(OAc)3), and Nucleophilic Aromatic Substitution (SNAr).

  • Mechanism: The unprotonated primary amine lone pair attacks the electrophile.

  • Risk: The free base absorbs atmospheric CO₂ rapidly, forming solid carbamates that can clog syringes and alter stoichiometry.

  • Handling: Dispense under nitrogen/argon. If the liquid appears cloudy, it has likely absorbed CO₂ or moisture.

Scenario B: Using the Hydrochloride Salt

Best for: Stock solutions, aqueous reactions, and long-term storage.

  • Mechanism: The salt must be "liberated" (deprotonated) in situ or ex situ to react as a nucleophile.

  • In Situ Protocol: Add an auxiliary base (e.g., Triethylamine, DIPEA) to the reaction mixture.

    • Caution: This generates triethylammonium chloride salts as a byproduct, which may precipitate or interfere with sensitive catalysts.

Decision Tree: Which Form to Use?

DecisionTree Start Start: Choosing 4-AMP Form Solvent Reaction Solvent? Start->Solvent Aqueous Water / Buffer Solvent->Aqueous Aqueous Organic DCM / THF / Toluene Solvent->Organic Organic Salt Use HCl Salt (Direct dissolution) Aqueous->Salt Sens Base Sensitive? Organic->Sens BaseAux Use HCl Salt + DIPEA/TEA Sens->BaseAux No (Base allowed) FreeBase Use Free Base (Avoid salt byproducts) Sens->FreeBase Yes (Avoid salts)

Figure 2: Decision matrix for selecting the optimal form of 4-AMP based on solvent system and tolerance for salt byproducts.

Standard Operating Procedures (SOPs)

Protocol 1: Conversion of HCl Salt to Free Base ("Free-Basing")

Use this when you have the stable salt but need the pure amine for a sensitive organic reaction.

  • Dissolution: Dissolve 10.0 g of 4-AMP HCl (check if mono or di) in 50 mL of distilled water.

  • Basification: Slowly add 2M NaOH or saturated Na₂CO₃ solution while stirring until pH reaches >12. The solution may become cloudy or separate an oily layer (the free base).

  • Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (3 x 50 mL).

    • Note: 4-AMP is moderately water-soluble. Multiple extractions are necessary.

  • Drying: Combine organic layers, dry over anhydrous Na₂SO₄ (Sodium Sulfate) for 15 minutes.

  • Concentration: Filter off the drying agent and concentrate under reduced pressure (Rotavap) at 40°C.

  • Yield: You will obtain a pale yellow liquid. Store under inert gas at 4°C.

Protocol 2: Conversion of Free Base to HCl Salt

Use this to stabilize a degrading liquid sample.

  • Dilution: Dissolve the liquid 4-AMP free base in Diethyl Ether or Ethanol.

  • Acidification: Cool to 0°C. Dropwise add 4M HCl in Dioxane or bubble HCl gas through the solution.

  • Precipitation: A white solid will precipitate immediately.

  • Isolation: Filter the solid under vacuum (Buchner funnel). Wash with cold ether to remove impurities.

  • Drying: Dry in a vacuum oven at 40°C to remove residual solvent.

Analytical Characterization

When verifying your material, look for these distinct markers:

  • 1H NMR (DMSO-d6):

    • Free Base: The methylene protons (-CH₂-N) typically appear around 3.7–3.8 ppm .

    • HCl Salt: Due to protonation (deshielding), the methylene peak shifts downfield to 4.0–4.2 ppm . The ammonium protons (-NH₃⁺) may appear as a broad singlet around 8.5 ppm.

  • IR Spectroscopy:

    • Free Base: Shows distinct N-H stretching doublets (primary amine) around 3300–3400 cm⁻¹.

    • HCl Salt: Shows broad "ammonium band" absorption from 2500–3000 cm⁻¹.

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 77317, 4-(Aminomethyl)pyridine. Retrieved from [Link]

  • Master Organic Chemistry. (2026). pKa Table of Amines and Pyridines. Retrieved from [Link]

  • Li, S. et al. (2005). Investigation of solubility and dissolution of a free base and two different salt forms as a function of pH. Pharmaceutical Research. Retrieved from [Link]

Technical Guide: Solubility Profile & Handling of 4-Pyridinemethanamine HCl

[1]

Executive Summary: The Salt vs. Base Dichotomy

4-Pyridinemethanamine Hydrochloride (4-PMA HCl), also known as 4-Picolylamine HCl, is a critical intermediate in the synthesis of kinase inhibitors, curing agents for epoxy resins, and chelating ligands.[1]

For the researcher, the defining characteristic of this compound is its ionic duality .[1] While the free base (liquid) is miscible with organic solvents, the hydrochloride salt (solid) is highly polar.[1] Successful utilization relies entirely on managing the "Solubility Switch"—knowing when to maintain the salt form for aqueous stability and when to liberate the free base for organic synthesis.[1]

Key Technical Takeaway: 4-PMA HCl exhibits extreme water solubility (>9 M) but negligible solubility in non-polar organics (DCM, Hexane).[1] Attempting to dissolve the salt directly in dichloromethane or ether for reactions is a common point of failure.[1]

Physicochemical Profile

Understanding the solubility requires analyzing the lattice energy and ionization states.[1]

Molecular Identity[1]
  • Compound: 4-Pyridinemethanamine Hydrochloride[1][2]

  • Structure: A pyridine ring substituted at the 4-position with a methanamine group.[1][3][4][5]

  • Salt Forms: Commonly supplied as the Dihydrochloride (2HCl) or Monohydrochloride (HCl) .[1]

    • Note: The dihydrochloride is the most stable solid form, protonating both the primary amine and the pyridine nitrogen.[1]

The Ionization Landscape (pKa)

Solubility is pH-dependent.[1] The molecule has two protonation sites:

  • Primary Amine (

    
    ):  pKa 
    
    
    9.7 (Highly basic).[1]
  • Pyridine Nitrogen (

    
    ):  pKa 
    
    
    5.4 (Moderately acidic).[1]
StatepH EnvironmentDominant SpeciesSolubility Profile
Cationic (Salt) pH < 5Diprotonated (

charge)
High Water / Low Organic
Neutral (Free Base) pH > 10UnchargedLow Water / High Organic

Solubility Landscape: Comparative Data

The following data aggregates experimental observations and calculated partition coefficients.

Table 1: Solubility Compatibility Matrix
Solvent ClassSolventSolubility (Salt Form)Solubility (Free Base)Application Notes
Aqueous Water Very High (>1000 mg/mL) HighPreferred for stock solutions.[1]
PBS (pH 7.4) HighModerateGood for biological assays.[1]
Polar Organic DMSO High (>100 mg/mL) HighUniversal solvent for screening.[1]
Methanol ModerateHighBest organic solvent for the salt.[1]
Ethanol Low to ModerateHighHeating often required for salt.[1]
Non-Polar DCM Negligible Very High CRITICAL: Salt will NOT dissolve.[1]
Ethyl Acetate NegligibleHighUsed for extraction of free base.[1]
Hexane InsolubleModerateUsed to precipitate the salt.[1]
Mechanistic Insight

The HCl salt forms a stable crystal lattice stabilized by ionic interactions between the chloride anions and the ammonium/pyridinium cations.[1]

  • In Water: The high dielectric constant (

    
    ) and hydrogen bonding capability of water easily overcome the lattice energy.[1]
    
  • In DCM: The low dielectric constant (

    
    ) cannot support charge separation, resulting in a suspension rather than a solution.[1]
    

Visualization: The Solubility Switch

The following diagram illustrates the workflow for manipulating the solubility of 4-PMA HCl during synthesis.

SolubilitySwitchcluster_0Reaction Workup CycleSalt4-PMA HCl (Solid)Ionic LatticeWaterSolAqueous Solution(Dissolved Cations)Salt->WaterSolAdd Water(Spontaneous Dissolution)BaseFree Base (Liquid)Neutral SpeciesWaterSol->BaseBasify (NaOH/KOH)pH > 11OrganicSolOrganic Phase(DCM/EtOAc Solution)Base->OrganicSolExtract into DCMPhase SeparationOrganicSol->SaltAdd HCl in Dioxane(Precipitation)

Figure 1: The "Solubility Switch" workflow. Converting the water-soluble salt to the organic-soluble free base is a necessary step for many organic coupling reactions.

Experimental Protocols

Protocol A: Preparation of Aqueous Stock (1 M)

Use this for biological assays or aqueous coupling reactions.[1]

  • Calculate: MW of 4-PMA Dihydrochloride

    
     181.06  g/mol  (Verify your specific lot; monohydrochloride is 
    
    
    144.6 g/mol ).[1]
  • Weigh: Measure 1.81 g of 4-PMA 2HCl.

    • Caution: The salt is hygroscopic.[1] Weigh quickly or use a dry box.

  • Dissolve: Add to a volumetric flask containing 8 mL of deionized water.

  • Vortex: Vortex for 15-30 seconds. Dissolution should be instantaneous and slightly exothermic.[1]

  • Adjust: Dilute to 10 mL volume.

  • Filter: If used for cell culture, pass through a 0.22

    
    m PES syringe filter.[1]
    
Protocol B: "Free-Basing" for Organic Synthesis

Use this when you need to react 4-PMA with an acyl chloride or ester in DCM/THF.[1]

  • Dissolve: Dissolve 10 mmol of 4-PMA HCl in minimal water (approx. 5-10 mL).

  • Basify: Slowly add 2M NaOH (aq) while stirring until pH reaches 12-14.

    • Observation: The solution may become cloudy or an oil may separate (this is the free amine).[1]

  • Extract:

    • Add 20 mL of Dichloromethane (DCM).[1]

    • Shake vigorously in a separatory funnel.[1]

    • Collect the lower organic layer.[1]

    • Repeat extraction 2x with fresh DCM.[1]

  • Dry: Combine organic layers and dry over anhydrous

    
     or 
    
    
    .
  • Concentrate: Rotary evaporate the DCM.

    • Result: You will obtain a pale yellow oil (4-PMA Free Base).[1] Use immediately to avoid oxidation/carbonate formation.[1]

Troubleshooting & Stability

Hygroscopicity (The "Wet Salt" Issue)

4-PMA HCl is highly hygroscopic.[1] If left open, it absorbs atmospheric water, becoming a sticky gum.[1]

  • Impact: Drastic errors in stoichiometry during weighing.[1]

  • Solution: Store in a desiccator. If the solid is clumpy, dry under high vacuum (

    
     mbar) at 40°C for 4 hours before use.[1]
    
The "Insoluble" Reaction

Symptom: You added 4-PMA HCl directly to a reaction in THF or DCM, and it is sitting at the bottom of the flask.[1] Cause: The salt lattice is intact.[1] Fix:

  • Add a Base: Add an organic base like Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3-4 equivalents).[1] This will deprotonate the salt in situ, liberating the free base which will then dissolve.[1]

  • Switch Solvent: If possible, switch to DMF or DMSO, where the salt has partial solubility.[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 77317, 4-Pyridinemethanamine. Retrieved from [Link][1]

4-Aminomethylpyridine hydrochloride SDS and safety data sheet

Author: BenchChem Technical Support Team. Date: February 2026

Safe Utilization, Physicochemical Profiling, and Synthetic Application

Introduction: The Stability vs. Reactivity Paradox

As researchers, we frequently encounter 4-Aminomethylpyridine Hydrochloride (CAS: 1003-68-5 / 64460-41-9) as a critical building block in medicinal chemistry. It serves as a pharmacophore in kinase inhibitors, a ligand in coordination chemistry, and a precursor for peptidomimetics.

The Senior Scientist's Perspective: You likely purchased the hydrochloride salt because the free base (liquid) is prone to oxidative degradation, absorbs atmospheric CO₂, and is inconvenient to weigh. However, the salt is nucleophilically inert until deprotonated. This guide bridges the gap between the stable shelf reagent and the reactive species required for your synthesis, focusing on the specific nuances of the hydrochloride form.

Part 1: Physicochemical Profile & Identification

Confusion often arises between the free base and the salt forms in literature. The table below rectifies this, providing the specific data for the HCl salt you are handling.

PropertyHydrochloride Salt (The Reagent) Free Base (The Reactive Species)
State Crystalline Solid (White to Off-White)Liquid (Colorless to Yellow)
CAS 1003-68-5 (Dihydrochloride) / 64460-41-9 (Mono)3731-53-1
Molecular Weight ~144.60 (Mono-HCl) / 181.06 (Di-HCl)108.14
Melting Point 207–208 °C (dec.)-8 °C
Solubility High: Water, Methanol, DMSOLow: DCM, EtOAc, HexanesHigh: DCM, EtOAc, AlcoholsMod: Water
pKa (Approx) Pyridine N: ~5.2 | Alkyl Amine: ~8.3(Same, but unprotonated)
Hygroscopicity High (Critical Storage Parameter)N/A (Liquid)

Critical Stoichiometry Note: Check your vendor's Certificate of Analysis (CoA). This reagent is sold as both a Monohydrochloride (1 eq HCl) and Dihydrochloride (2 eq HCl).

  • Impact: If you assume Mono-HCl but have Di-HCl, your reaction will be acidic, and you will under-dose your base (e.g., DIPEA/TEA), potentially stalling the reaction.

Part 2: Hazard Identification & Risk Mitigation (SDS Analysis)

While the free base is often classified as Corrosive (H314) , the Hydrochloride salt is typically classified as an Irritant , though conservative vendors may still label it corrosive due to the potential to liberate the amine in moist environments.

GHS Classification (Solid Salt)
  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Senior Scientist Risk Assessment
  • Inhalation (The Hidden Risk): The salt is a fine, often electrostatic powder. Weighing it on an open bench can generate dust that is highly irritating to mucous membranes.

    • Mitigation: Always weigh inside a fume hood or use a static-free weighing funnel.

  • Skin Permeation: Pyridine derivatives can penetrate the epidermis. While the salt is less lipophilic than the free base, once dissolved in sweat or moisture, it can facilitate absorption.

    • Mitigation: Nitrile gloves (0.11 mm minimum) are sufficient for solid handling. Double glove if dissolving in DMSO/Methanol.

  • Incompatibility: Reacts violently with strong oxidizing agents. Contact with strong bases liberates the volatile, foul-smelling free amine.

Part 3: Handling, Storage & Lifecycle

The primary enemy of 4-Aminomethylpyridine HCl is moisture . As a hygroscopic salt, it will clump and eventually deliquesce into a sticky gum if left uncapped, altering the effective molecular weight.

Workflow: Laboratory Lifecycle

Lifecycle Receipt Receipt from Vendor (Check CoA for Mono/Di HCl) Storage Long-Term Storage (Desiccator / RT or 4°C) Receipt->Storage Seal with Parafilm Weighing Weighing (Fume Hood + Anti-Static) Storage->Weighing Minimize exposure Weighing->Storage Reseal immediately Reaction Reaction Setup (In-situ Neutralization) Weighing->Reaction Add Solvent immediately Waste Waste Disposal (Basic Aqueous Stream) Reaction->Waste Quench

Figure 1: Recommended lifecycle for hygroscopic pyridine salts to maintain reagent integrity.

Part 4: Synthetic Protocols & Application

To use this reagent in nucleophilic substitutions or amide couplings, you must "unlock" the amine by removing the HCl.

Method A: In-Situ Neutralization (Recommended)

Best for: Amide couplings (HATU/EDCI) or SNAr reactions. Rationale: Avoids an extra extraction step; minimizes exposure to the volatile free base.

  • Dissolve: Suspend 4-Aminomethylpyridine HCl (1.0 equiv) in the reaction solvent (DMF or DCM).

  • Unlock: Add a tertiary amine base (DIPEA or TEA).

    • Calculation: Add 1.2 equiv of base if Mono-HCl. Add 2.2 equiv if Dihydrochloride.

  • Activate: Add your carboxylic acid (1.0 equiv) and coupling agent (e.g., HATU, 1.1 equiv).

  • Monitor: The suspension usually clears as the free amine enters the solution and reacts.

Method B: Extractive Free-Basing

Best for: Reactions sensitive to amine salts or when using catalysts poisoned by halides.

  • Dissolve the HCl salt in minimal water (approx. 5 mL per gram).

  • Basify to pH > 12 using 2M NaOH (The solution will turn oily/cloudy).

  • Extract 3x with DCM (Dichloromethane). Note: The free base is highly soluble in DCM.

  • Dry combined organics over Na₂SO₄, filter, and concentrate carefully (the free base boils at 230°C but can co-evaporate or degrade). Use immediately.

Reaction Logic: Amide Coupling Pathway

ReactionPathway Salt 4-Aminomethylpyridine HCl (Solid, Inert) FreeAmine Free Amine Species (Nucleophilic) Salt->FreeAmine Deprotonation Base Base (DIPEA/TEA) (Proton Scavenger) Base->FreeAmine Product Amide Product + DIPEA-HCl FreeAmine->Product Nucleophilic Attack ActivatedAcid Activated Carboxylic Acid (Electrophile) ActivatedAcid->Product Coupling

Figure 2: Mechanistic pathway for in-situ activation. The base is critical to shift the equilibrium from the inert salt to the reactive amine.

Part 5: Emergency Response Procedures

In the event of exposure, standard first aid applies, but with specific attention to the basic nature of the potential degradation products.

  • Eye Contact: Rinse immediately with water for 15 minutes. The salt is acidic/irritating; the liberated free base is basic/corrosive. Immediate irrigation is vital to prevent corneal opacity.

  • Skin Contact: Wash with soap and water. Do not use ethanol, as it may increase transdermal absorption of the pyridine moiety.

  • Spill Cleanup:

    • Wear a P95/N95 dust mask.

    • Cover the spill with sodium bicarbonate or sand.

    • Sweep up carefully to avoid dust generation.

    • Place in a chemically compatible container (HDPE or Glass).

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 77317, 4-(Aminomethyl)pyridine. Retrieved from [Link]

An In-depth Technical Guide to the pKa Values of 4-Aminomethylpyridine's Nitrogen Atoms: A Critical Parameter in Research and Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

This technical guide provides a comprehensive analysis of the acid dissociation constants (pKa) of the two nitrogen atoms in 4-aminomethylpyridine, a crucial parameter for researchers, scientists, and professionals in drug development. Understanding the distinct basicity of the pyridinic and aminomethyl nitrogens is paramount for predicting molecular behavior in physiological environments, optimizing drug-receptor interactions, and guiding rational drug design.

Introduction: The Significance of pKa in Molecular Science

The pKa value is a fundamental physicochemical parameter that quantifies the strength of an acid in a solution. For a basic compound, the pKa of its conjugate acid indicates its tendency to be protonated at a given pH. In the context of drug development, the ionization state of a molecule, dictated by its pKa value(s) and the surrounding pH, profoundly influences its solubility, permeability, target binding, and overall pharmacokinetic and pharmacodynamic profile.[1] 4-Aminomethylpyridine, with its two distinct basic nitrogen centers, presents an interesting case study in the differential basicity within a single molecule and highlights the importance of precise pKa determination.

The Dichotomy of Basicity in 4-Aminomethylpyridine

4-Aminomethylpyridine possesses two nitrogen atoms with markedly different electronic environments: the sp²-hybridized nitrogen within the aromatic pyridine ring and the sp³-hybridized nitrogen of the aminomethyl group. This structural arrangement leads to a significant difference in their basicities.

Table 1: Experimental and Predicted pKa Values of 4-Aminomethylpyridine's Nitrogen Atoms

Nitrogen AtompKa Value (Experimental)pKa Value (Predicted)
Aminomethyl Nitrogen9.657.81[2]
Pyridinic NitrogenNot explicitly found~3.5 - 4.5 (estimated)

Note: The experimental value of 9.65 is attributed to the more basic aminomethyl nitrogen. The predicted value of 7.81 is also likely for the aminomethyl nitrogen. The pKa for the pyridinic nitrogen is an estimation based on structurally similar 4-substituted pyridines.

The aminomethyl nitrogen is significantly more basic (higher pKa) than the pyridinic nitrogen. This is because the lone pair of electrons on the aliphatic amine is localized and readily available for protonation. In contrast, the lone pair on the pyridinic nitrogen is in an sp² hybrid orbital and is part of the aromatic π-system, making it less available for protonation. The electron-withdrawing nature of the pyridine ring further reduces the basicity of the ring nitrogen.

The following diagram illustrates the protonation equilibria of 4-aminomethylpyridine:

G AMP 4-Aminomethylpyridine (Free Base) AMP_H_amino Protonated Aminomethyl (Monocation) pKa ~ 9.65 AMP->AMP_H_amino + H⁺ AMP_H_pyridinic Protonated Pyridine (Monocation) pKa ~ 3.5-4.5 AMP->AMP_H_pyridinic + H⁺ AMP_2H Diprotonated (Dication) AMP_H_amino->AMP_2H + H⁺ AMP_H_pyridinic->AMP_2H + H⁺

Caption: Protonation equilibria of 4-aminomethylpyridine.

Methodologies for pKa Determination

Accurate determination of the two distinct pKa values of 4-aminomethylpyridine requires robust experimental and computational methods.

Experimental Determination

A. Potentiometric Titration

Potentiometric titration is a highly accurate method for determining pKa values by monitoring the pH of a solution as a titrant of known concentration is added. For a diprotic base like 4-aminomethylpyridine, the titration curve will exhibit two equivalence points, corresponding to the protonation of each nitrogen atom.

Step-by-Step Protocol for Potentiometric Titration of a Diprotic Base:

  • Preparation of Solutions:

    • Prepare a standard solution of a strong acid (e.g., 0.1 M HCl).

    • Accurately weigh a sample of 4-aminomethylpyridine and dissolve it in deionized water to a known concentration (e.g., 0.01 M).

  • Calibration of pH Meter: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).

  • Titration:

    • Place a known volume of the 4-aminomethylpyridine solution in a beaker with a magnetic stir bar.

    • Immerse the calibrated pH electrode in the solution.

    • Add the standardized HCl solution in small, precise increments from a burette.

    • Record the pH of the solution after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the pH of the solution (y-axis) against the volume of HCl added (x-axis) to generate a titration curve.

    • The two pKa values are determined from the pH at the half-equivalence points. The first half-equivalence point corresponds to the pKa of the more basic nitrogen (aminomethyl), and the second half-equivalence point, after the first full equivalence point, corresponds to the pKa of the less basic nitrogen (pyridinic). The equivalence points can be accurately located by finding the points of maximum slope on the titration curve (the first derivative of the curve).

G cluster_0 Preparation cluster_1 Measurement cluster_2 Analysis Prepare_Solutions Prepare Standard Acid & Analyte Solution Calibrate_pH_Meter Calibrate pH Meter Prepare_Solutions->Calibrate_pH_Meter Titrate Titrate with Acid, Record pH vs. Volume Calibrate_pH_Meter->Titrate Plot_Curve Plot pH vs. Volume Titrate->Plot_Curve Determine_Equivalence_Points Identify Equivalence Points (1st & 2nd Derivative) Plot_Curve->Determine_Equivalence_Points Determine_pKa Determine pKa values at Half-Equivalence Points Determine_Equivalence_Points->Determine_pKa

Caption: Workflow for potentiometric pKa determination.

B. Spectrophotometric Titration

Spectrophotometric titration is another powerful technique, particularly useful for compounds that exhibit a change in their UV-Vis absorption spectrum upon protonation.[3]

Detailed Protocol for Spectrophotometric pKa Determination of a Compound with Two Ionizing Groups:

  • Spectral Characterization:

    • Record the UV-Vis absorption spectra of 4-aminomethylpyridine in highly acidic (e.g., pH 1) and highly basic (e.g., pH 12) solutions to obtain the spectra of the fully protonated and fully deprotonated species, respectively.

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions with a range of known pH values spanning the expected pKa ranges of both nitrogen atoms.

  • Absorbance Measurements:

    • Prepare solutions of 4-aminomethylpyridine at a constant concentration in each of the buffer solutions.

    • Measure the absorbance of each solution at a wavelength where the protonated and deprotonated forms have significantly different molar absorptivities.

  • Data Analysis:

    • Plot absorbance versus pH. The resulting curve will show two distinct transitions, each corresponding to one of the pKa values.

    • The pKa values can be determined from the inflection points of the sigmoidal curves. For more accurate results, the data can be fitted to the Henderson-Hasselbalch equation for a diprotic base.[4]

G cluster_0 Preparation cluster_1 Measurement cluster_2 Analysis Record_Spectra Record UV-Vis Spectra at Extreme pHs Prepare_Buffers Prepare Buffer Solutions of Varying pH Record_Spectra->Prepare_Buffers Measure_Absorbance Measure Absorbance in each Buffer Prepare_Buffers->Measure_Absorbance Plot_Data Plot Absorbance vs. pH Measure_Absorbance->Plot_Data Determine_pKa Determine pKa values from Inflection Points Plot_Data->Determine_pKa G cluster_0 Model Building cluster_1 Quantum Calculations cluster_2 Analysis Build_Structures Build Neutral, Mono- and Diprotonated Species Optimize_Geometries Optimize Geometries & Calculate Frequencies (Gas & Solvated) Build_Structures->Optimize_Geometries Extract_Energies Extract Gibbs Free Energies Optimize_Geometries->Extract_Energies Apply_Cycle Apply Thermodynamic Cycle Extract_Energies->Apply_Cycle Calculate_pKa Calculate pKa values Apply_Cycle->Calculate_pKa

Caption: Workflow for computational pKa prediction.

Application in Drug Development: The Role of Pyridine pKa

The pKa of the pyridine nitrogen is a critical determinant of a drug's pharmacokinetic and pharmacodynamic properties. [5]Medicinal chemists often modulate the pKa of a pyridine moiety to optimize a drug candidate's profile.

  • Solubility and Absorption: The ionization state of a drug affects its solubility in aqueous environments like the gastrointestinal tract and blood. A pyridine derivative's pKa will determine the ratio of its charged (more soluble) to uncharged (more permeable) form at different physiological pH values.

  • Target Binding: The protonation state of a pyridine nitrogen can be crucial for its interaction with the target protein. A protonated pyridinium ion can form strong ionic bonds or hydrogen bonds with acidic residues in the binding pocket, significantly contributing to the drug's potency.

  • Blood-Brain Barrier Permeability: For drugs targeting the central nervous system, crossing the blood-brain barrier (BBB) is essential. Generally, neutral, more lipophilic molecules have better BBB penetration. Modulating the pKa of a pyridine-containing drug can influence the concentration of the neutral species available to cross the BBB. [6][7]* Off-Target Effects: The basicity of a pyridine nitrogen can also contribute to off-target effects, such as binding to hERG channels, which can lead to cardiotoxicity. Fine-tuning the pKa can help mitigate these undesirable interactions. [8] Case Study Insight: In the development of neuronal nitric oxide synthase (nNOS) inhibitors, researchers have focused on optimizing the blood-brain barrier penetration of 2-aminopyridine-based compounds. By modulating the pKa of the amino groups, they were able to enhance the permeability of these inhibitors, a crucial step in developing new drugs for neurodegenerative diseases. [6]

Conclusion

The two nitrogen atoms in 4-aminomethylpyridine exhibit distinct basicities, a direct consequence of their different hybridization states and electronic environments. Accurate determination of their respective pKa values is essential for a complete understanding of the molecule's behavior in chemical and biological systems. This technical guide has provided an in-depth overview of the theoretical principles, experimental protocols, and computational methods for determining these crucial parameters. For researchers and drug development professionals, a thorough grasp of the pKa values of 4-aminomethylpyridine and similar molecules is indispensable for predicting their properties and for the rational design of new and effective therapeutic agents.

References

  • McKee, S. A., & Pogorelov, T. V. (2019). Determining the pKa of Simple Molecules Using Gaussian 2009. University of Illinois. [Link]

  • Babić, S., et al. (2000). Multiwavelength spectrophotometric determination of acid dissociation constants part V: microconstants and tautomeric ratios of diprotic amphoteric drugs. PubMed. [Link]

  • Salgado, L. E. V., & Vargas-Hernández, C. (2014). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. Scientific Research Publishing. [Link]

  • Do, D. T., et al. (2019). Optimization of Blood-Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors Having a 2-Aminopyridine Scaffold. PubMed. [Link]

  • García-Reyes, J. F., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PMC - NIH. [Link]

  • ResearchGate. (2022). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. [Link]

  • Atalay, T., & Çalişkan, E. (2019). Determination of the pK a values of some pyridine derivatives by computational methods. Bulgarian Chemical Communications. [Link]

  • Drug Hunter. (2022). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. [Link]

  • Casanovas, J., et al. (2014). Absolute and relative p K a calculations of mono and diprotic pyridines by quantum methods. ResearchGate. [Link]

  • McKee, S. A., & Pogorelov, T. V. (2019). Determining the pKa of Simple Molecules Using Gaussian 2009. University of Illinois. [Link]

  • Gift, A. D., et al. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. ACS Publications. [Link]

  • Do, D. T., et al. (2020). Optimization of Blood Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors Having a 2-Aminopyridine Scaffold. PMC. [Link]

  • Reis, B. G., et al. (2020). Pyridylic anions are soft nucleophiles in the palladium-catalyzed C(sp3)–H allylation of 4-alkylpyridines. RSC Publishing. [Link]

  • ResearchGate. (n.d.). Pyridine core containing drugs with their biological activities. [Link]

  • Van de Water, J., et al. (2019). Recent Advancements in Spectrophotometric pKa Determinations: A Review. Semantic Scholar. [Link]

  • Al-Suhaimi, E. A., et al. (2026). Exploring the interplay between structure-activity relationship and anticancer potential of pyridine derivatives. PubMed. [Link]

  • YouTube. (2018). Effect of substituents on basicity of Pyridine. [Link]

  • Williams, R. (n.d.). pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]

  • Universidad de Sonora. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. [Link]

  • Chemistry Stack Exchange. (2017). Calculating pKa's using Gaussian. [Link]

  • Li, H., et al. (2021). Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors. PMC. [Link]

  • Lee, S., et al. (2024). Evaluation of Drug Blood-Brain-Barrier Permeability Using a Microfluidic Chip. MDPI. [Link]

  • Do, D. T., et al. (2020). Optimization of Blood Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors Having a 2-Aminopyridine Scaffold. eScholarship. [Link]

  • YouTube. (2020). Potentiometric titrations (Principle, Procedure, Types, Ion-selective electrodes, applications). [Link]

  • Open Access Pub. (n.d.). Potentiometric Titration. [Link]

  • Rizzi, A., et al. (2021). Stacking Gaussian Processes to Improve pKa Predictions in the SAMPL7 Challenge. PMC. [Link]

  • Scribd. (n.d.). Experiment 4 - Potentiometric Titration. [Link]

  • Cheméo. (n.d.). Chemical Properties of 4-(Aminomethyl)pyridine (CAS 3731-53-1). [Link]

  • Taylor & Francis. (n.d.). Potentiometric titration – Knowledge and References. [Link]

  • de Oliveira, A. F., & da Silva, J. A. F. (2013). Determination of the End Point in Potentiometric Titrations: Gran and Schwartz Methods. ResearchGate. [Link]

  • PubChem. (n.d.). 4-Pyridinemethanamine. [Link]

Sources

Commercial suppliers of high purity 4-aminomethylpyridine HCl

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Sourcing High-Purity 4-Aminomethylpyridine Hydrochloride for Pharmaceutical R&D

Executive Summary

4-Aminomethylpyridine and its hydrochloride salt are pivotal building blocks in modern pharmaceutical development, serving as key intermediates in the synthesis of a wide range of biologically active molecules, including agents for neurological disorders and novel enzyme inhibitors.[1][2][3] The success of multi-step synthetic campaigns and the integrity of biological assays depend critically on the purity and well-defined quality of this starting material. This guide provides a technical framework for researchers, scientists, and drug development professionals to navigate the commercial landscape of high-purity 4-aminomethylpyridine HCl. It details critical quality attributes, offers a systematic approach for supplier evaluation, provides validated analytical protocols for in-house quality verification, and outlines best practices for safe handling and storage. The objective is to empower scientific teams to source this crucial reagent with confidence, ensuring reproducibility and mitigating risks in the drug development pipeline.

Introduction: The Strategic Importance of 4-Aminomethylpyridine in Drug Discovery

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a significant number of drugs approved by the U.S. FDA.[4] Its unique electronic properties and ability to engage in hydrogen bonding make it an attractive component for designing molecules that interact with biological targets. 4-Aminomethylpyridine, specifically, offers a versatile functional handle—a primary amine—attached to the pyridine core via a methylene linker. This structure makes it an essential precursor for creating ligands for metal catalysts, developing anti-inflammatory and antihypertensive agents, and synthesizing novel therapeutics such as Dipeptidyl peptidase-4 (DPP-4) inhibitors for type 2 diabetes.[1][5][6]

Given its role as a foundational starting material, the quality of 4-aminomethylpyridine HCl cannot be overstated. Impurities, whether from the synthetic route (e.g., isomers, unreacted starting materials) or degradation, can lead to unwanted side reactions, complicate purification of downstream products, and introduce confounding variables into biological assays. Therefore, a rigorous approach to sourcing and verifying this reagent is not merely a matter of procurement but a fundamental aspect of scientific integrity.

Critical Quality Attributes (CQAs) for High-Purity 4-Aminomethylpyridine HCl

When sourcing 4-aminomethylpyridine HCl for research and drug development, its quality must be defined by a set of measurable parameters. These Critical Quality Attributes (CQAs) should be clearly specified on supplier documentation, primarily the Certificate of Analysis (CoA).

Attribute Parameter Significance & Rationale Typical Specification
Identity Structural ConfirmationEnsures the material is unequivocally 4-aminomethylpyridine HCl. The primary amine's position is critical for its designed reactivity.¹H NMR spectrum conforms to the known structure. Mass Spectrum (MS) matches the expected molecular weight.
Purity AssayDetermines the percentage of the desired compound. High purity minimizes the presence of unknown substances that could interfere with reactions or assays.≥98% (Standard Grade), ≥99% (High Purity), ≥99.5% (Ultra-Pure). Method (e.g., HPLC, GC, Titration) must be specified.
Impurity Profile Related SubstancesIdentifies and quantifies specific impurities (e.g., isomers like 2- or 3-aminomethylpyridine, starting materials). Crucial for avoiding side products.Individual unknown impurities ≤0.1%; Total impurities ≤0.5%.
Water ContentWater can act as a nucleophile in certain reactions or affect the material's physical properties and stability.≤0.5% (Karl Fischer Titration).
Residual SolventsSolvents from the manufacturing process can be toxic or interfere with subsequent chemistry.Per ICH Q3C guidelines for pharmaceutical intermediates.
Physical Properties AppearanceA simple but important initial check for gross contamination or degradation.White to off-white crystalline solid.
SolubilityDefines appropriate solvents for reactions and analytical sample preparation.Soluble in water.

A Framework for Selecting a Commercial Supplier

Choosing a supplier involves more than comparing price and stated purity. It requires a due diligence process to ensure consistency, transparency, and reliability. The following workflow provides a structured approach to supplier qualification.

Supplier_Selection_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Technical Vetting cluster_2 Phase 3: Qualification & Procurement Start Identify Potential Suppliers (e.g., Sigma-Aldrich, Thermo Scientific, TCI) Review Review Online Product Pages Start->Review CheckPurity Check Available Purity Grades (e.g., >98%, >99%) Review->CheckPurity CheckDocs Verify Availability of Sample CoA & SDS CheckPurity->CheckDocs AnalyzeCoA Analyze Sample CoA for Completeness (Purity Method, Impurities, Batch #) CheckDocs->AnalyzeCoA AssessMfg Assess Supplier's Quality System (ISO certification, cGMP capabilities) AnalyzeCoA->AssessMfg ContactTS Contact Technical Support with Specific Questions (e.g., impurity profile, retest date) AssessMfg->ContactTS RequestQuote Request Quote for Required Quantity ContactTS->RequestQuote PurchaseSample Purchase Small Evaluation Sample RequestQuote->PurchaseSample QC_Test Perform In-House QC Testing (See Section 4 Protocols) PurchaseSample->QC_Test Decision Approve Supplier & Procure Bulk QC_Test->Decision Pass Reject Reject Supplier QC_Test->Reject Fail Reject->Start Re-evaluate

Caption: A logical workflow for vetting and qualifying suppliers.

Supplier Landscape Overview

The following table summarizes prominent commercial suppliers based on publicly available data. Purity levels and available documentation are key differentiators.

Supplier Typical Purity Grades Offered Noteworthy Features
Sigma-Aldrich (Merck) 98%Extensive documentation online, including multiple example CoAs and peer-reviewed paper links.[7]
Thermo Scientific (Alfa Aesar) 97+%, 97% (as HCl salt)Provides clear specifications, including appearance and refractive index.[8][9][10] Legacy Alfa Aesar products are part of their portfolio.[8]
TCI Chemicals >98%Offers detailed Safety Data Sheets (SDS) with specific handling advice.[11]
Chem-Impex International ≥99% (GC)Specifies the analytical method (GC) used for purity determination on their product page.[1]
LGC Standards Neat formatFocuses on reference materials, often providing products with exact weight certificates for quantitative applications.[12]
MedChemExpress Research GradeProvides data for biochemical research applications and recommends storage conditions for stock solutions.[13]

In-House Quality Control: Self-Validating Protocols

Upon receiving a new batch of 4-aminomethylpyridine HCl, it is a best practice to perform in-house QC to verify the supplier's CoA and ensure the material is fit for purpose.

QC_Workflow cluster_0 Step 1: Physical & Identity Checks cluster_1 Step 2: Purity & Impurity Analysis cluster_2 Step 3: Final Disposition Receive Receive Reagent & Log Batch Visual Visual Inspection (Color, Form) Receive->Visual NMR Identity Confirmation (¹H NMR Spectroscopy) Visual->NMR HPLC Purity Assay (RP-HPLC with UV Detection) NMR->HPLC GC Residual Solvent Analysis (Headspace GC-FID) HPLC->GC Compare Compare Results to CoA & Internal Specifications GC->Compare Release Release Batch for Use Compare->Release Pass Quarantine Quarantine & Investigate Compare->Quarantine Fail

Caption: A standard workflow for the quality control of incoming materials.

Protocol 1: Identity Confirmation by ¹H NMR Spectroscopy
  • Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy provides an unambiguous fingerprint of a molecule's structure, confirming the identity and connectivity of atoms. This protocol verifies that the material is indeed 4-aminomethylpyridine and not an isomer.

  • Methodology:

    • Sample Preparation: Accurately weigh approximately 5-10 mg of the 4-aminomethylpyridine HCl sample and dissolve it in ~0.7 mL of Deuterium Oxide (D₂O) or DMSO-d₆ in a standard 5 mm NMR tube.

    • Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

    • Acquisition Parameters (Typical for D₂O):

      • Pulse Program: Standard 1D proton (zg30).

      • Number of Scans: 16-64 (to achieve adequate signal-to-noise).

      • Solvent suppression may be needed for the residual HDO peak.

    • Data Analysis:

      • Reference the spectrum (the residual HDO peak is typically at ~4.79 ppm).

      • Integrate all peaks.

      • Expected Chemical Shifts (δ) and Multiplicities:

        • ~8.5-8.7 ppm (Doublet, 2H): Protons on the pyridine ring ortho to the nitrogen.

        • ~7.4-7.6 ppm (Doublet, 2H): Protons on the pyridine ring meta to the nitrogen.

        • ~4.1-4.3 ppm (Singlet, 2H): Methylene protons (-CH₂-).

        • The amine protons (-NH₂) will exchange with D₂O and may not be visible or will appear as a broad singlet. The HCl salt may show a broad ammonium (-NH₃⁺) signal.

      • Acceptance Criterion: The observed spectrum, including chemical shifts, multiplicities, and integration ratios, must be consistent with the established reference structure of 4-aminomethylpyridine.[14]

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
  • Rationale: HPLC is a robust and precise method for quantifying the purity of a compound and detecting non-volatile impurities. Given that aminopyridines are basic, special consideration is needed to achieve good peak shape.[15] This reverse-phase method uses a mobile phase compatible with UV detection.

  • Methodology:

    • Sample Preparation:

      • Prepare a stock solution by dissolving 10 mg of 4-aminomethylpyridine HCl in 10 mL of mobile phase A (Diluent) for a concentration of 1 mg/mL.

      • Prepare the analysis sample by diluting the stock solution 10-fold with the diluent to 0.1 mg/mL.

    • Chromatographic Conditions:

      • Column: C18, 250 x 4.6 mm, 5 µm particle size.

      • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

      • Mobile Phase B: 0.1% TFA in Acetonitrile.

      • Gradient: 5% B to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 5 minutes.

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 30 °C.

      • Detection: UV at 254 nm.

      • Injection Volume: 10 µL.

    • Data Analysis:

      • Integrate all peaks in the chromatogram.

      • Calculate purity using the area percent method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.

    • Acceptance Criterion: The calculated purity must meet the pre-defined specification (e.g., ≥99.0%). No single impurity should exceed 0.1%.

Safety, Handling, and Storage Protocols

Proper handling and storage are critical to maintain the quality of the reagent and ensure laboratory safety.

  • Safety Precautions:

    • Hazards: 4-Aminomethylpyridine and its salts are corrosive and can cause severe skin and eye burns.[16][17] They are also classified as harmful if swallowed, inhaled, or in contact with skin.[17][18]

    • Personal Protective Equipment (PPE): Always handle this chemical inside a fume hood. Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and safety goggles or a face shield.[16][18]

    • First Aid: In case of eye contact, rinse cautiously with water for at least 15 minutes and seek immediate medical attention.[16] For skin contact, remove contaminated clothing and wash the affected area with soap and plenty of water.[16] If inhaled, move the person to fresh air. Do not induce vomiting if swallowed.[16]

  • Storage and Stability:

    • Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area.[16] Some suppliers recommend refrigerated storage (0-8 °C) to maximize shelf life.[1]

    • Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[18]

Conclusion

The procurement of high-purity 4-aminomethylpyridine HCl is a critical control point in the execution of pharmaceutical research and development. A scientifically rigorous approach, beginning with the careful selection and vetting of commercial suppliers and extending to the implementation of in-house analytical verification, is paramount. By understanding the critical quality attributes, demanding comprehensive documentation from suppliers, and employing robust QC protocols, research organizations can ensure the integrity of their starting materials. This diligence mitigates risks associated with reproducibility, accelerates development timelines, and ultimately builds a foundation of quality into the final therapeutic candidate.

References

  • Frontier Specialty Chemicals. (n.d.). 2-(Aminomethyl)-4-methylpyridine hydrochloride. Retrieved February 20, 2026, from [Link]

  • precisionFDA. (n.d.). 4-(AMINOMETHYL)PYRIDINE HYDROCHLORIDE. Retrieved February 20, 2026, from [Link]

  • Google Patents. (2012, July 19). WO 2012/095691 A1.
  • NIST. (n.d.). 4-(Aminomethyl)pyridine. In NIST Chemistry WebBook. Retrieved February 20, 2026, from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminopyridine. Retrieved February 20, 2026, from [Link]

  • Google Patents. (2020, May 1). CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
  • Google Patents. (1994, April 5). US5300650A - Process for producing aminomethylpyridine having a chlorine atom at α-position.
  • George, S., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review.
  • OSHA. (2006, May). Aminopyridine (2-, 3-, and 4-Aminopyridine) PV2143. Retrieved February 20, 2026, from [Link]

  • PubMed. (2004, July 5). Aminomethylpyridines as DPP-IV inhibitors. Retrieved February 20, 2026, from [Link]

  • PMC. (n.d.). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Retrieved February 20, 2026, from [Link]

  • Organic Syntheses. (n.d.). A. - N-(4-Pyridyl)pyridinium chloride hydrochloride. Retrieved February 20, 2026, from [Link]

  • RSC Publishing. (n.d.). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. Retrieved February 20, 2026, from [Link]

  • NIH. (2010, October 5). Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors. Retrieved February 20, 2026, from [Link]

  • Google Patents. (n.d.). CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride.
  • ResearchGate. (2025, August 9). Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors | Request PDF. Retrieved February 20, 2026, from [Link]

Sources

Stability of 4-Picolylamine Hydrochloride Under Ambient Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Executive Summary

4-Picolylamine hydrochloride (CAS: 5326-82-9 / 64460-41-9) serves as a critical intermediate in the synthesis of pharmaceutical ligands, enzyme inhibitors, and curing agents. While the hydrochloride salt form significantly improves stability compared to its volatile and air-sensitive free base (4-picolylamine), it introduces a specific vulnerability: hygroscopicity .

Under ambient conditions, the primary threat to the integrity of 4-picolylamine hydrochloride is not immediate chemical decomposition, but moisture-induced deliquescence . This physical change compromises the crystal lattice, leading to secondary chemical degradation (oxidation and hydrolysis). This guide outlines the physicochemical profile, degradation mechanisms, and a self-validating protocol for handling and storage.

Physicochemical Profile & Identity

Understanding the distinction between the free base and the salt is vital for stability management. The salt form locks the primary amine in a protonated state, reducing its nucleophilicity and susceptibility to oxidative attack.

Property4-Picolylamine (Free Base)4-Picolylamine Hydrochloride (Salt)
CAS Number 3731-53-15326-82-9 (Dihydrochloride) / 64460-41-9 (Mono)
Physical State Liquid (at 20°C)Crystalline Solid (White to Off-White)
Melting Point -8 °C~207–208 °C (Decomposes)
Hygroscopicity Low (Volatile)High (Hygroscopic)
Oxidation Risk High (Air Sensitive)Moderate (Stable if dry)
Storage Inert gas, <15°CDesiccated, Ambient to Cool
Stability Analysis: Mechanisms of Degradation

The stability of 4-picolylamine hydrochloride is governed by a "Dry vs. Wet" state dichotomy. In its dry crystalline form, the salt is kinetically stable. Once moisture is introduced, the protective protonation equilibrium can shift, and the mobility of the molecule increases, facilitating degradation.

3.1 The Degradation Cascade
  • Moisture Absorption (The Trigger): The salt absorbs atmospheric water, forming a hydrate or a solution film on the crystal surface.

  • Lattice Collapse: The solid turns into a sticky gum or liquid (deliquescence).

  • pH Shift & Oxidation: In solution, the equilibrium

    
     exists. Trace free amine (
    
    
    
    ) is susceptible to oxidation by dissolved oxygen, forming N-oxides or imines.
  • Photolysis: The pyridine ring is UV-active. In solution, UV exposure can lead to ring-opening reactions or polymerization, indicated by a color change from white to yellow/orange.

Visualization: Stability Logic Flow

StabilityLogic DrySalt Dry Crystalline Salt (Stable) Deliquescence Deliquescence (Loss of Lattice) DrySalt->Deliquescence + Moisture Moisture Ambient Moisture (>40% RH) Moisture->Deliquescence Oxidation Oxidation / N-Oxide Formation (Yellowing) Deliquescence->Oxidation O2 Exposure Hydrolysis Hydrolysis / Ring Degradation Deliquescence->Hydrolysis Light/Heat

Caption: The degradation pathway of 4-picolylamine hydrochloride is triggered by moisture, which mobilizes the molecule for subsequent oxidation and photolysis.[1][2][3]

Protocol: Handling & Storage (SOP)

To maintain scientific integrity, this protocol treats the compound as a system that must be isolated from environmental variables.

Step 1: Receipt & Initial Validation
  • Visual Inspection: Upon receipt, the material must be a free-flowing white powder. Any clumping or yellow discoloration indicates prior moisture excursion.

  • Container: Transfer immediately to a tightly sealed amber glass vial with a PTFE-lined cap. Avoid polyethylene bags for long-term storage as they are permeable to moisture.

Step 2: Storage Conditions
  • Temperature: Store at 2°C to 8°C (Refrigerated) or cool ambient (<25°C). Refrigeration is preferred to slow potential oxidation kinetics.

  • Atmosphere: Store under Desiccation . Place the vial inside a secondary container (desiccator) with active silica gel or Drierite.

  • Inert Gas (Optional but Recommended): For long-term storage (>6 months), purge the headspace with Argon or Nitrogen before sealing.

Step 3: Handling for Experiments
  • Equilibration: Allow the refrigerated vial to reach room temperature before opening. Opening a cold vial in humid air causes immediate condensation on the hygroscopic solid.

  • Weighing: Weigh quickly. Do not leave the stock container open. If high precision is required, weigh inside a glovebox or a low-humidity enclosure.

Analytical Validation: Self-Validating System

Do not assume purity based on the label. Use this specific HPLC method to validate the compound's stability before critical experiments. This method separates the parent amine from potential pyridine-N-oxide degradants.

Method: Reversed-Phase HPLC with Ion Pairing

Because 4-picolylamine is basic and polar, it retains poorly on standard C18 columns. An ion-pairing agent or specific pH control is required.

  • Column: C18 (e.g., Zorbax SB-Aq or equivalent), 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 6.5) or 0.1% TFA in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 50% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Pyridine ring absorption).

  • Injection Vol: 10 µL.

  • Sample Diluent: Mobile Phase A.

Pass/Fail Criteria:

  • Purity: ≥ 98.0% (Area %).[3]

  • Visual: Solution must be colorless. Yellow tint implies degradation.

  • Water Content (Karl Fischer): If >2.0% (unless a hydrate is specified), dry the material or adjust stoichiometry.

Visualization: Analytical Workflow

AnalyticalWorkflow Sample Sample Prep (Dissolve in Buffer) VisualCheck Visual Check (Colorless?) Sample->VisualCheck HPLC HPLC Analysis (C18 / UV 254nm) VisualCheck->HPLC Clear Fail Discard / Recrystallize VisualCheck->Fail Yellow Criteria Purity Criteria (>98% Area) HPLC->Criteria Criteria->Fail No Pass Proceed to Experiment Criteria->Pass Yes

Caption: Decision tree for validating the quality of 4-picolylamine hydrochloride prior to use.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 164772, 4-Aminopyridine hydrochloride. Retrieved from [Link]

Sources

The 4-Aminomethylpyridine Scaffold: A Strategic Cornerstone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Abstract

The 4-aminomethylpyridine scaffold has emerged as a privileged structural motif in medicinal chemistry, prized for its unique combination of physicochemical properties and versatile biological activity. This guide provides an in-depth technical analysis of the scaffold, exploring its strategic value in drug design. We dissect its fundamental physicochemical and pharmacokinetic profile, detailing the advantages conferred by the classic "phenyl-to-pyridyl" bioisosteric switch. A comprehensive overview of synthetic strategies is presented, complete with a detailed experimental protocol for scaffold elaboration. Through a deep-dive case study on the design of potent and selective Dipeptidyl Peptidase-4 (DPP-4) inhibitors, we illuminate the scaffold's role as a critical pharmacophore and map its intricate structure-activity relationships. Finally, we survey its broader applications across various therapeutic areas, including other enzyme inhibitors and receptor antagonists, and consider future directions for this indispensable building block in the pursuit of novel therapeutics.

Introduction: The Privileged Nature of the Pyridine Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful drug candidates, earning them the designation of "privileged scaffolds." The pyridine ring is a quintessential example, ranking as the second most common nitrogen-containing heterocycle in FDA-approved drugs.[1] Its prevalence stems from its ability to favorably modulate a molecule's properties, including solubility, metabolic stability, and protein-binding interactions.[2]

This guide focuses on a particularly valuable elaboration of this core structure: the 4-aminomethylpyridine scaffold. Comprising an aromatic pyridine ring linked to a basic aminomethyl group via a flexible methylene bridge, this motif presents a distinct set of features for molecular recognition. The pyridine nitrogen acts as a hydrogen bond acceptor, while the primary amine provides a strong hydrogen bond donor and a positive charge at physiological pH.[3] This duality, combined with the scaffold's synthetic tractability, makes it a powerful tool for drug designers. The purpose of this whitepaper is to provide a comprehensive technical overview of the 4-aminomethylpyridine scaffold, from its foundational properties to its application in cutting-edge drug discovery programs, equipping researchers and developers with the knowledge to strategically deploy it in their own work.

Physicochemical and Pharmacokinetic Profile

The decision to incorporate a 4-aminomethylpyridine scaffold is often a strategic one, aimed at optimizing a compound's drug-like properties. Its profile offers distinct advantages over its carbocyclic analogue, benzylamine.

The Phenyl-to-Pyridyl Switch: A Key Bioisosteric Strategy

Bioisosteric replacement—the substitution of one atom or group with another that produces a molecule with similar biological activity—is a cornerstone of lead optimization.[4][5] Replacing a phenyl ring with a pyridine ring, often termed the "phenyl-pyridyl switch," is a classic and highly effective strategy.[3] This seemingly subtle change can have profound effects:

  • Enhanced Solubility: The pyridine nitrogen, with its lone pair of electrons, can act as a hydrogen bond acceptor, improving interactions with water and increasing aqueous solubility compared to a non-polar phenyl ring.[6]

  • Metabolic Stability: The electron-deficient nature of the pyridine ring makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, which often target electron-rich aromatic systems. This can block a potential metabolic hotspot, increasing the compound's half-life.[3]

  • New Binding Interactions: The introduction of a nitrogen atom provides a new hydrogen bond acceptor, which can form a critical interaction with a target protein, potentially boosting binding affinity and potency.[3]

  • Reduced Off-Target Activity: This switch has been successfully employed to mitigate off-target effects, such as reducing hERG channel activity, a common source of cardiotoxicity.[6]

Basicity and pKa: A Tale of Two Nitrogens

The scaffold contains two basic nitrogen atoms: the sp³-hybridized aliphatic amine of the aminomethyl group and the sp²-hybridized nitrogen of the pyridine ring. The aliphatic amine is significantly more basic (pKa ≈ 9-10) than the pyridine nitrogen (pKa ≈ 5-6). This differential basicity is critical; at physiological pH (~7.4), the aminomethyl group will be predominantly protonated, carrying a positive charge ideal for forming strong ionic and hydrogen-bonding interactions in a protein binding pocket. The pyridine nitrogen remains largely neutral, able to act as a hydrogen bond acceptor. This separation of roles is a key feature that medicinal chemists exploit.

Impact on ADME Properties

The collective physicochemical properties of the 4-aminomethylpyridine scaffold directly influence a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. Its enhanced solubility can improve oral absorption, while its metabolic stability can lead to better bioavailability and a longer duration of action.[7] The scaffold's polarity and basicity are key determinants of its distribution into various tissues, including its ability or inability to cross the blood-brain barrier—a critical consideration for CNS-targeted versus peripherally-acting drugs.[8]

PropertyBenzylamine (Analog)4-AminomethylpyridineRationale for Difference
pKa (Amine) ~9.4~8.7The electron-withdrawing effect of the pyridine ring slightly reduces the basicity of the exocyclic amine.
pKa (Ring) N/A~6.0The pyridine nitrogen is a weak base, capable of being protonated under acidic conditions.
cLogP 1.090.25The nitrogen atom in the ring increases polarity, leading to lower lipophilicity and generally higher aqueous solubility.
Polar Surface Area 26.0 Ų38.8 ŲThe addition of the pyridine nitrogen as a hydrogen bond acceptor increases the polar surface area.

Table 1: Comparative physicochemical properties of benzylamine and 4-aminomethylpyridine. Data are representative estimates.

Synthetic Strategies for Scaffold Elaboration

The utility of the 4-aminomethylpyridine scaffold is enhanced by its accessibility through multiple, reliable synthetic routes starting from common building blocks.

Synthetic_Pathways cluster_start Starting Materials cluster_methods Key Transformations cluster_scaffold Core Scaffold cluster_elaboration Further Elaboration 4-Cyanopyridine 4-Cyanopyridine Reduction Reduction 4-Cyanopyridine->Reduction e.g., H₂, Raney Ni or LiAlH₄ 4-Picoline 4-Picoline Halogenation Halogenation 4-Picoline->Halogenation e.g., NBS Scaffold 4-Aminomethylpyridine Reduction->Scaffold 4-(Bromomethyl)pyridine 4-(Bromomethyl)pyridine Halogenation->4-(Bromomethyl)pyridine Amination Amination Amination->Scaffold Amides Amides Scaffold->Amides Acylation Sulfonamides Sulfonamides Scaffold->Sulfonamides Sulfonylation Ureas Ureas Scaffold->Ureas Reaction with isocyanates 4-(Bromomethyl)pyridine->Amination e.g., NH₃, NaN₃ then reduction

Figure 1: Common synthetic pathways to the 4-aminomethylpyridine scaffold and its derivatives.
Detailed Experimental Protocol: Synthesis via Nitrile Reduction

The reduction of 4-cyanopyridine is one of the most direct and widely used methods for preparing the scaffold.[9][10] The resulting primary amine serves as a versatile handle for subsequent functionalization, such as the amide coupling shown below, which is a key step in the synthesis of many DPP-4 inhibitors.[10]

Step 1: Reduction of 4-Cyanopyridine to 4-(Aminomethyl)pyridine

  • Setup: To a solution of 4-cyanopyridine (1.0 eq) in methanol (or ethanol/ammonia), add a catalytic amount of Raney Nickel (approx. 10-20% by weight).

  • Reaction: Place the reaction vessel in a hydrogenation apparatus. Pressurize the vessel with hydrogen gas (H₂) to 50-60 psi.

  • Execution: Stir the reaction mixture vigorously at room temperature for 4-6 hours, or until hydrogen uptake ceases. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS to confirm the disappearance of the starting material.

  • Workup: Carefully vent the hydrogen gas and purge the vessel with nitrogen or argon. Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst, washing the pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield 4-(aminomethyl)pyridine as a crude oil, which can often be used in the next step without further purification.

Step 2: Amide Coupling with a Carboxylic Acid

  • Setup: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF).

  • Activation: Add a peptide coupling reagent, such as HATU (1.1 eq) or EDC·HCl (1.2 eq) with HOBt (1.2 eq), to the solution. Stir for 10-15 minutes at room temperature to form the activated ester.

  • Coupling: Add a solution of 4-(aminomethyl)pyridine (1.1 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq) to the reaction mixture.

  • Execution: Allow the reaction to stir at room temperature for 12-24 hours. Monitor for completion by TLC or LC-MS.

  • Workup and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford the desired amide derivative.

Case Study: Designing Potent and Selective DPP-4 Inhibitors

The development of inhibitors for Dipeptidyl Peptidase-4 (DPP-4), a key enzyme in glucose metabolism, serves as an exemplary case study for the application of the 4-aminomethylpyridine scaffold.[9][11] DPP-4 deactivates incretin hormones like GLP-1, which stimulate insulin secretion; inhibiting DPP-4 is therefore an effective therapeutic strategy for type 2 diabetes.[10]

The Pharmacophore Hypothesis

Researchers identified that the aminomethylpyridine motif was a highly effective scaffold for DPP-4 inhibition.[10][12] The central hypothesis is based on key interactions within the enzyme's active site:

  • Primary Amine Interaction: The protonated aminomethyl group forms a critical salt bridge and hydrogen bond network with key acidic residues in the S2 pocket of DPP-4, such as glutamate residues (Glu205/Glu206). This interaction is a primary anchor for the inhibitor.[10]

  • Aromatic Ring Interaction: The pyridine ring occupies a hydrophobic pocket, potentially forming π-π stacking or other non-covalent interactions with aromatic residues like tyrosine.

  • Vector for Side Chains: The scaffold acts as a rigid platform to correctly orient other functional groups (e.g., amides, nitriles) to engage other regions of the active site, such as the S1 pocket.

DPP4_Pharmacophore cluster_pocket DPP-4 Active Site Scaffold 4-Aminomethylpyridine Core Pyridine Ring (Aromatic/Hydrophobic) Aminomethyl Group (H-Bond Donor / Cationic) S2_Pocket S2 Pocket Glu205/Glu206 (Anionic Patch) Scaffold:f2->S2_Pocket Salt Bridge & H-Bonding Hydrophobic_Region Hydrophobic Region Tyr Residues Scaffold:f1->Hydrophobic_Region π-π Stacking Sidechain Side Chain (e.g., Cyanomethyl-amide) Scaffold->Sidechain Positions side chain S1_Pocket S1 Pocket Catalytic Serine (Polar Interactions) Sidechain->S1_Pocket H-Bonding/ Covalent Interaction

Figure 2: Pharmacophore model for 4-aminomethylpyridine-based DPP-4 inhibitors.
Structure-Activity Relationship (SAR) Deep Dive

Systematic optimization of a 5-aminomethyl-pyridine series (a regioisomer of the 4-substituted core) provided clear and actionable SAR, demonstrating the scaffold's tunability.[10]

  • Positional Isomerism is Crucial: Initial screening revealed that pyridines with an aminomethyl moiety in the β-position to the ring nitrogen (like 4- and 5-aminomethylpyridines) were significantly more active than those with the group in the α-position (3-aminomethylpyridine). This highlights the precise geometric requirements for optimal interaction with the S2 pocket.[10]

  • Aryl Substitution Boosts Potency: Adding a halogen-substituted aryl ring at the 4-position of the pyridine core led to a significant increase in potency, likely by engaging the hydrophobic region of the active site more effectively.[10]

  • Side Chain Optimization Unlocks Nanomolar Activity: The most dramatic gains came from modifying the amide side chain.

    • A simple primary amide gave a baseline activity.

    • Substitution with a small methyl group on the amide nitrogen improved the IC₅₀ value significantly.[10]

    • Replacing the amide with a cyanomethyl-amide group led to a further leap in potency, yielding compounds with IC₅₀ values as low as 10 nM. It is proposed that the cyano group can interact directly with the catalytic serine residue in the S1 pocket, providing an additional high-affinity interaction.[10]

Compound IDCore StructureR Group (Amide)DPP-4 IC₅₀ (nM)DPP-8 IC₅₀ (nM)Selectivity (DPP-8/DPP-4)
4e-1 5-Aminomethyl-4-(2,4-dichloro-phenyl)-6-methyl-pyridine-2-carboxylic acid-NH₂210>10000>47
4e-2 5-Aminomethyl-4-(2,4-dichloro-phenyl)-6-methyl-pyridine-2-carboxylic acid-NHCH₃119100827
4e-4 5-Aminomethyl-4-(2,4-dichloro-phenyl)-6-methyl-pyridine-2-carboxylic acid-NH-cyclopropyl44>10000>227
4e-7 5-Aminomethyl-4-(2,4-dichloro-phenyl)-6-methyl-pyridine-2-carboxylic acid-NHCH₂CN106600660

Table 2: Structure-Activity Relationship data for a series of aminomethyl-pyridine based DPP-4 inhibitors. Data sourced from ACS Medicinal Chemistry Letters, 2010, 1 (9), pp 467–471.[10][12]

Achieving Selectivity

A critical challenge in drug design is achieving selectivity for the intended target over closely related proteins to minimize side effects. In this case, selectivity against DPP-8 is important. The SAR study showed that while potency against DPP-4 was optimized into the low nanomolar range, the compounds maintained weak activity against DPP-8, resulting in excellent selectivity ratios of up to 827-fold.[10] This demonstrates that the 4-aminomethylpyridine scaffold can be decorated to precisely fit the target active site without productively engaging the active sites of related off-targets. Furthermore, the optimized compounds were found to adhere to Lipinski's "rule of five" and showed no toxicity in mammalian cell cultures, underscoring their drug-like properties.[10]

Broader Applications and Future Directions

While the DPP-4 inhibitor case study is a powerful example, the utility of the 4-aminomethylpyridine scaffold extends to numerous other therapeutic targets.

  • Other Enzyme Inhibitors: Derivatives have been developed as potent, reversible inhibitors of copper-containing amine oxidases (CAOs).[13] The scaffold also appears in the design of kinase inhibitors, which are a major class of oncology drugs. For example, it is explored as a "hinge-binder" chemotype for kinases like RET.[14][15]

  • Receptor Antagonists: The scaffold has been used to synthesize potential antagonists for chemokine receptors like CXCR4, which are implicated in cancer metastasis and inflammatory diseases.[16]

  • Central Nervous System (CNS) Disorders: The parent compound, 4-aminopyridine, is a potassium channel blocker used to treat multiple sclerosis.[6][17] While its use is limited by toxicity, the scaffold serves as a starting point for developing novel peptide-based derivatives with significantly lower toxicity for potential use in neurodegenerative disorders.[17][18]

Future Outlook: The 4-aminomethylpyridine scaffold is well-positioned for use in next-generation therapeutic modalities. The primary amine provides a reactive handle for conjugation, making it an attractive component for building PROTACs (PROteolysis TArgeting Chimeras) or for linking to warheads in targeted covalent inhibitors. Its defined structural and electronic properties also make it a valuable fragment for computational and fragment-based drug discovery campaigns.

Conclusion

The 4-aminomethylpyridine scaffold is far more than a simple chemical building block; it is a strategic asset in the medicinal chemist's toolkit. Its favorable physicochemical profile, born from the synergistic properties of the pyridine ring and the aminomethyl group, allows for the systematic optimization of solubility, metabolic stability, and target engagement. Its synthetic accessibility enables rapid exploration of structure-activity relationships, as powerfully demonstrated in the development of potent and highly selective DPP-4 inhibitors. With proven success across a range of biological targets and significant potential for future applications, the 4-aminomethylpyridine scaffold will undoubtedly continue to be a cornerstone of innovative drug design for years to come.

References

  • Bertini, V., Buffoni, F., Ignesti, G., Picci, N., Trombino, S., Iemma, F., Alfei, S., Pocci, M., Lucchesini, F., & De Munno, A. (2005). Alkylamino derivatives of 4-aminomethylpyridine as inhibitors of copper-containing amine oxidases. Journal of Medicinal Chemistry, 48(3), 664–670. [Link]

  • Kaczanowska, K., Dymek, B., Woś, M., Jaśkowska, J., & Olejarz, A. (2010). Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors. ACS Medicinal Chemistry Letters, 1(9), 467–471. [Link]

  • Zhang, Y., Wang, W., & Zhang, J. (2022). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. RSC Medicinal Chemistry, 13(5), 536–551. [Link]

  • Zhang, Y., Wang, W., & Zhang, J. (2022). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. RSC Medicinal Chemistry. [Link]

  • PubMed. (2004). Aminomethylpyridines as DPP-IV inhibitors. [Link]

  • ResearchGate. (2025). Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors | Request PDF. [Link]

  • Kaczanowska, K., Dymek, B., Woś, M., Jaśkowska, J., & Olejarz, A. (2010). Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Devine, W. G., Hubert, C., Gantois, F., Derock, M., Mourão, A., Sprynski, N., & Verdonck, M. (2022). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Pharmaceuticals, 15(1), 86. [Link]

  • Stoyanov, S., Stoyanova, E., Valkova, I., Doytchinova, I., & Shivachev, B. (2023). Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. Current Alzheimer Research, 20(2), 120–129. [Link]

  • Open MedScience. (n.d.). Bioisosteres in Medicinal Chemistry. [Link]

  • Liu, X., Li, Z., & Zhang, H. (2020). Recent developments of RET protein kinase inhibitors with diverse scaffolds as hinge binders. Future Medicinal Chemistry, 12(24), 2235–2252. [Link]

  • Cambridge MedChem Consulting. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. [Link]

  • ResearchGate. (2017). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. [Link]

  • Singh, G. (2015). Importance of Physicochemical Properties In Drug Discovery. Journal of Drug Discovery and Therapeutics, 3(25), 1-5. [Link]

  • SpiroChem. (n.d.). Bioisosteric Replacement Strategies. [Link]

  • ResearchGate. (n.d.). Various routes for the synthesis of functionalized pyridines. [Link]

  • PatSnap Synapse. (2025). What is the role of pharmacophore in drug design? [Link]

  • Mooring, S. R., et al. (2025). Synthesis of pyridine derivatives as potential antagonists of chemokine receptor type 4. De Gruyter. [Link]

  • Lin, H., et al. (2020). Pyridine alkaloids with activity in the central nervous system. Future Medicinal Chemistry. [Link]

  • Targ, E. F., & Kocsis, J. D. (1986). Effects of 4-aminopyridine in experimental CNS demyelination. Neurology, 36(8), 1127–1130. [Link]

  • MDPI. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. [Link]

  • ResearchGate. (n.d.). Pyridine alkaloids with activity in the central nervous system. [Link]

  • Di Marino, A., et al. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. Pharmaceuticals, 15(6), 653. [Link]

Sources

Methodological & Application

Protocol for reductive amination using 4-picolylamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Reductive Amination using 4-Picolylamine Hydrochloride

Abstract & Strategic Importance

4-Picolylamine (4-aminomethylpyridine) is a critical building block in medicinal chemistry, particularly for fragment-based drug discovery (FBDD) targeting metalloenzymes, kinase inhibitors, and the synthesis of chelating ligands (e.g., TPA analogs). However, the reagent is most stable and commercially available as its hydrochloride salt (4-Pic·HCl ).

While the salt form prevents oxidation and polymerization of the free amine, it introduces a specific synthetic challenge: pH management . Successful reductive amination requires the amine to be nucleophilic (non-protonated) to form the imine, yet the reducing agent—Sodium Triacetoxyborohydride (STAB)—requires a slightly acidic environment (pH 5–6) to selectively reduce the imine over the aldehyde.

This guide provides a field-proven, "self-validating" protocol that manages these competing pH requirements in situ, ensuring high yields and reproducible results without the need for unstable free-base isolation.

Chemical Strategy & Mechanism

The reaction proceeds via a Direct Reductive Amination pathway.[1][2] Unlike sodium cyanoborohydride (


), which is toxic and risks cyanide contamination, STAB (

) is mild and selective.

The "In-Situ Buffer" Concept: Using the HCl salt directly with STAB is inefficient because the strong acidity (


) can inhibit imine formation. Conversely, fully neutralizing the salt with strong base can decompose STAB.
  • Solution: We utilize a tertiary amine base (DIPEA or TEA) to liberate the reactive 4-picolylamine, followed by the addition of Acetic Acid (AcOH). This creates an in situ buffer system that maintains the optimal pH window for STAB activity while keeping the amine nucleophilic enough to attack the carbonyl.

Visual 1: Mechanistic Pathway

The following diagram illustrates the specific pathway, highlighting the critical protonation states managed by this protocol.

ReductiveAmination Start 4-Picolylamine HCl Salt FreeAmine Free Amine (Nucleophile) Start->FreeAmine + Base Base Base (DIPEA) (Deprotonation) Base->FreeAmine Hemiaminal Hemiaminal Intermediate FreeAmine->Hemiaminal + Aldehyde Aldehyde Aldehyde (Electrophile) Aldehyde->Hemiaminal Imine Imine (Schiff Base) Hemiaminal->Imine - H2O ProtImine Protonated Imine (Activated) Imine->ProtImine + AcOH (Buffer) Product Secondary Amine Product ProtImine->Product + STAB STAB STAB (Hydride Donor) STAB->Product

Caption: Mechanistic flow from salt neutralization to selective hydride transfer via STAB.

Pre-Protocol Considerations

Solvent Selection

STAB is water-sensitive.[2] Anhydrous solvents are required to prevent reagent decomposition and hydrolysis of the imine intermediate.

SolventCompatibilityNotes
DCE (1,2-Dichloroethane) Excellent Standard choice. Good solubility for STAB and organic substrates.
DCM (Dichloromethane) Good Lower boiling point; easier to remove but STAB dissolves slower than in DCE.
THF (Tetrahydrofuran) Moderate Good for polar substrates, but STAB solubility is lower.
Methanol Poor Avoid. Reacts with STAB (solvolysis).[2] Use

if MeOH is required.[3]
Stoichiometry Table

Precise stoichiometry is vital to prevent "over-alkylation" (formation of tertiary amines) or incomplete conversion.

ComponentEquiv.Role
Aldehyde/Ketone 1.0Limiting Reagent
4-Picolylamine·HCl 1.1 – 1.2Slight excess ensures complete consumption of aldehyde.
DIPEA / TEA 1.2Neutralizes the HCl counterion.
Acetic Acid (AcOH) 1.0 – 2.0Catalyzes imine formation; buffers STAB.
STAB 1.4 – 1.6Hydride source.[4] Added after imine formation equilibrium.

Detailed Experimental Protocol

Safety Note: 4-Picolylamine is corrosive and a skin irritant. STAB releases acetic acid upon reaction. Perform all steps in a fume hood.

Step 1: In Situ Free-Basing and Imine Formation
  • Preparation: Flame-dry a round-bottom flask containing a magnetic stir bar. Purge with Nitrogen or Argon.

  • Dissolution: Add 4-Picolylamine·HCl (1.2 equiv) and anhydrous DCE (concentration ~0.1 M relative to aldehyde).

    • Observation: The salt may not fully dissolve initially.

  • Neutralization: Add DIPEA (N,N-Diisopropylethylamine, 1.2 equiv).

    • Why: This liberates the free amine.[5] The solution should clarify or change consistency as the free base forms.

  • Substrate Addition: Add the Aldehyde (1.0 equiv).

  • Activation: Add Acetic Acid (glacial, 1.5 equiv).

    • Why: This catalyzes the dehydration of the hemiaminal to the imine.

  • Equilibration: Stir at Room Temperature (RT) for 30–60 minutes .

    • Self-Validation: If using aromatic aldehydes, the solution often turns yellow/orange, indicating imine formation.

Step 2: Reduction
  • Reagent Addition: Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in one portion.

    • Note: Mild effervescence may occur.

  • Reaction: Stir at RT for 2–16 hours .

    • Monitoring: Check reaction progress via LC-MS or TLC.[6]

    • Target: Disappearance of the imine peak (often M+1 of product minus 2 Da) and aldehyde.

Step 3: Workup (The "Pyridine Trap")

Critical Step: Pyridine derivatives are amphoteric. If the workup pH is too low (< 9), the product will remain protonated in the aqueous layer and be discarded with the waste.

  • Quench: Slowly add saturated aqueous NaHCO₃ . Stir for 15 minutes to quench excess borohydride.

  • pH Adjustment (Crucial): Check the pH of the aqueous layer. It is likely pH 7–8.

    • Action: Add 1M NaOH dropwise until pH > 12 .

    • Reason: The pKa of the pyridine nitrogen is ~5.2, but the newly formed secondary amine pKa is ~9–10. You must exceed the amine pKa to ensure the product is neutral and extracts into the organic phase.

  • Extraction: Extract with DCM (3 x volumes).

    • Note: If the product is highly polar, use CHCl₃/Isopropanol (3:1) for extraction.

  • Wash: Wash combined organics with Brine .

  • Drying: Dry over anhydrous Na₂SO₄ , filter, and concentrate in vacuo.

Workflow Diagram

Workflow Step1 Mix Amine·HCl + DCE Add DIPEA (Free-base) Step2 Add Aldehyde + AcOH Stir 30-60 min (Imine Formation) Step1->Step2 Step3 Add STAB Stir 2-16h Step2->Step3 Check LC-MS Check: Imine consumed? Step3->Check Check->Step3 No (Wait) Quench Quench with NaHCO3 Check->Quench Yes pH_Adj CRITICAL: Adjust pH > 12 (Use 1M NaOH) Quench->pH_Adj Extract Extract with DCM (Product in Organic Phase) pH_Adj->Extract Purify Concentrate & Purify (Column/Recrystallization) Extract->Purify

Caption: Operational workflow emphasizing the critical pH adjustment step during workup.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield (Product in Water) Improper pH during extraction.The secondary amine is protonated. Add NaOH to aqueous layer until pH > 12 and re-extract.
Incomplete Reaction Wet solvent or old STAB.STAB degrades with moisture. Use fresh reagent and anhydrous DCE/DCM. Add 3Å Molecular Sieves during imine formation.
Aldehyde Reduction (Alcohol formation) pH too low (too acidic).If pH < 4, STAB becomes too aggressive. Ensure DIPEA was added to neutralize the HCl salt initially.
TLC Streaking Pyridine interaction with Silica.[7]Add 1–2% Triethylamine (Et₃N) to the TLC eluent and column solvent to prevent tailing.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, vol. 61, no.[8] 11, 1996, pp. 3849–3862.[8] Link

  • Comparison of Reducing Agents: "Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]." Common Organic Chemistry. Link

  • Pyridine Workup Protocols: Frontier, A. "Workup for Removing Amines." University of Rochester, Not Voodoo. Link

  • TPA Ligand Synthesis: "Flexibility is Key: Synthesis of a Tripyridylamine (TPA) Congener." Inorganic Chemistry (via Weebly/ACS). Link

  • Reagent Guide: "Sodium Triacetoxyborohydride: Applications in Selective Reductive Amination." ChemicalBook. Link

Sources

Application Note: Optimized Amide Coupling Protocols for 4-Picolylamine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Picolylamine is a critical substructure in medicinal chemistry, frequently serving as a hinge-binder in kinase inhibitors or a polar moiety to improve physicochemical properties. However, its commercial availability as a hydrochloride salt (HCl) presents two distinct synthetic challenges:

  • Solubility & Nucleophilicity: The salt form is non-nucleophilic and often insoluble in non-polar organic solvents (DCM), requiring specific neutralization protocols to "free-base" the amine in situ.

  • Workup Incompatibility: The basic pyridine nitrogen (

    
    ) renders the final product susceptible to loss during standard acidic workups (e.g., 1M HCl washes), which extract the product into the aqueous waste stream.
    

This guide provides three validated protocols (HATU, T3P, and Acid Chloride) designed to overcome these specific failure modes.

Chemical Context & Mechanistic Challenges[1][2]

The "Hidden" Stoichiometry

In a standard amide coupling, 1 equivalent of base (e.g., DIPEA) is required to neutralize the acid generated by the coupling agent. However, when using 4-Picolylamine HCl , the first equivalent of base is consumed solely to release the free amine:



Critical Rule: You must use at least 3.0 equivalents of base in HATU/EDC couplings (1 eq for the amine salt, 1 eq for the carboxylic acid activation, 1 eq to maintain basic pH). Failure to add this "sacrificial" equivalent is the #1 cause of low yields.

The Pyridine Trap (Purification)

Standard amide workups involve washing the organic layer with 1M HCl to remove unreacted amine.

  • Result with Picolylamines: The pyridine ring protonates, becomes ionic, and the product partitions into the aqueous layer.

  • Solution: Use saturated

    
     (pH ~5.5) or basic washes (
    
    
    
    ) only.

Reagent Selection Matrix

FeatureMethod A: HATU Method B: T3P Method C: Acid Chloride
Best For Discovery chemistry, milligram scales, valuable acids.Scale-up (>1g), "Green" chemistry, difficult purifications.Simple, commercially available acid chlorides.
Cost HighModerateLow
Purification Chromatographic (Column) usually required.Extraction often sufficient (Water soluble by-products).Extraction or Recrystallization.
Racemization Low (if base added correctly).[1]Extremely Low (Best for chiral acids).High risk (if base is uncontrolled).
Base Eq. 3.0 - 4.0 eq3.0 - 5.0 eq2.5 - 3.0 eq

Detailed Experimental Protocols

Protocol A: HATU-Mediated Coupling (The "Gold Standard")

Recommended for high-value carboxylic acids where yield is paramount.

Reagents:

  • Carboxylic Acid (1.0 eq)

  • 4-Picolylamine HCl (1.2 eq)

  • HATU (1.1 - 1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.5 eq)

  • Solvent: DMF (Preferred) or DMAc. DCM is often poor for the HCl salt solubility.

Step-by-Step Procedure:

  • Activation: In a dry vial, dissolve the Carboxylic Acid (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Add HATU (1.1 eq) followed by DIPEA (1.0 eq only). Stir for 5–10 minutes.

    • Why? Pre-activating the acid ensures the active ester is formed before the amine is introduced, reducing potential side reactions.

  • Amine Preparation: In a separate vial, dissolve/suspend 4-Picolylamine HCl (1.2 eq) in minimal DMF. Add the remaining DIPEA (2.5 eq).

    • Observation: The suspension should clear as the amine free-bases.

  • Coupling: Add the Amine/Base solution to the Activated Acid solution dropwise.

  • Monitoring: Stir at Room Temperature (RT) for 2–4 hours. Monitor by LCMS.

    • Self-Validation: Spot a drop of the reaction mixture on wet pH paper. It must be dark green/blue (pH > 8). If yellow/orange, add more DIPEA immediately.

  • Workup:

    • Dilute with EtOAc (10x reaction volume).

    • Wash 1: Saturated

      
       (removes HOBt/HATU byproducts).
      
    • Wash 2: Water (removes DMF).

    • Wash 3: Brine.

    • Dry: Over

      
      , filter, and concentrate.
      
Protocol B: T3P (Propylphosphonic Anhydride) Coupling

Recommended for scale-up and avoiding column chromatography.

Reagents:

  • Carboxylic Acid (1.0 eq)

  • 4-Picolylamine HCl (1.1 eq)

  • T3P (50% w/w in EtOAc or DMF) (1.5 eq)

  • Base: Pyridine (5.0 eq) OR DIPEA (4.0 eq)

  • Solvent: EtOAc or 2-MeTHF (Green alternative).

Step-by-Step Procedure:

  • Charge: To a flask, add Carboxylic Acid (1.0 eq), 4-Picolylamine HCl (1.1 eq), and solvent (EtOAc, 0.5 M).

  • Base Addition: Add Pyridine (5.0 eq) or DIPEA (4.0 eq). Cool to 0°C.[2][3]

    • Note: T3P reactions are exothermic.

  • Reagent Addition: Add T3P solution (1.5 eq) dropwise over 5 minutes.

  • Reaction: Allow to warm to RT and stir for 2–12 hours.

  • Workup (The "T3P Advantage"):

    • T3P by-products are water-soluble.[1][4][5]

    • Add water directly to the reaction mixture.

    • Separate layers.

    • Wash organic layer with Saturated

      
        (mildly acidic, removes excess pyridine base without extracting the picolyl-amide product).
      
    • Wash with Brine.

    • Concentrate.

Protocol C: Acid Chloride (Schotten-Baumann Conditions)

Recommended for simple, non-chiral acyl chlorides.

Reagents:

  • Acyl Chloride (1.0 eq)

  • 4-Picolylamine HCl (1.1 eq)

  • Triethylamine (TEA) or DIPEA (3.0 eq)[3]

  • Solvent: DCM (Dichloromethane).[3]

Step-by-Step Procedure:

  • Amine Solubilization: Suspend 4-Picolylamine HCl (1.1 eq) in DCM (0.2 M). Add TEA (3.0 eq).

    • Note: Stir until the salt dissolves (or becomes a fine suspension of TEA·HCl). Cool to 0°C.[2][3]

  • Addition: Add Acyl Chloride (1.0 eq) dropwise (diluted in a small amount of DCM if solid).

  • Reaction: Stir at 0°C for 30 mins, then RT for 1 hour.

  • Quench: Add 1M

    
    .
    
  • Purification: Extract with DCM. Wash with Brine.

Visualization: Workflow & Decision Logic

AmideCoupling Start Start: 4-Picolylamine HCl Coupling CheckAcid Is the Acyl Donor an Acid Chloride? Start->CheckAcid MethodC Protocol C: Acid Chloride (DCM / TEA) CheckAcid->MethodC Yes CheckScale Is Scale > 1g OR Is Workup Critical? CheckAcid->CheckScale No (Carboxylic Acid) Workup CRITICAL WORKUP STEP Do NOT use 1M HCl MethodC->Workup MethodB Protocol B: T3P (EtOAc / Pyridine) *Water Soluble Byproducts* CheckScale->MethodB Yes (Green/Scale) MethodA Protocol A: HATU (DMF / DIPEA) *High Yield / Difficult Workup* CheckScale->MethodA No (Discovery/Small) MethodB->Workup MethodA->Workup SafeWash Safe Washes: 1. Sat. NaHCO3 2. Sat. NH4Cl (pH ~6) 3. Brine Workup->SafeWash

Figure 1: Decision tree for selecting the optimal coupling protocol based on substrate type and scale.

Troubleshooting & "Self-Validating" Checks

ObservationRoot CauseCorrective Action
Reaction Stalled (<10% Conv) Amine still protonated (HCl salt).Check pH. Add 1-2 eq of DIPEA. Ensure solvent is DMF (DCM may not dissolve the salt).
Low Yield after Workup Product lost to aqueous layer.Did you wash with 1M HCl? Stop. Re-extract aqueous layer with DCM/Isopropanol (3:1) or n-Butanol.
Guanidinium Byproduct (+99 mass) HATU reacted with amine directly.Ensure Acid + HATU + Base are mixed before adding the Amine.
Racemization High pH or Over-activation.Switch to Method B (T3P) and keep temperature at 0°C.

References

  • Dunetz, J. R., et al. (2011).[5] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters.

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.

  • Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling."[5][6][7][8] Tetrahedron.

  • Sigma-Aldrich. "4-(Aminomethyl)pyridine Product Information & Safety."

Sources

Using 4-aminomethylpyridine as a ligand in Suzuki cross-coupling

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Aqueous Suzuki-Miyaura Cross-Coupling Using 4-Aminomethylpyridine (4-AMP)

Executive Summary

This application note details the use of 4-aminomethylpyridine (4-AMP) (also known as 4-picolylamine) as a cost-effective, nitrogen-based ancillary ligand for Suzuki-Miyaura cross-coupling reactions. Unlike traditional bulky phosphine ligands (e.g., SPhos, XPhos) designed to accelerate oxidative addition via steric strain, 4-AMP functions primarily as a stabilizing agent for Palladium(II) and Palladium(0) species in polar and aqueous solvents.

This protocol is optimized for "Green Chemistry" applications where water-solubility, ligand economy, and the prevention of Palladium black precipitation are prioritized over the coupling of highly sterically hindered substrates.

Mechanistic Insight & Ligand Design

To successfully utilize 4-AMP, one must understand its coordination modes, which differ significantly from standard phosphines or pyridines.

The Dual-Nitrogen Challenge

4-AMP possesses two distinct nitrogen donors:

  • Pyridine Nitrogen (sp²): Moderate basicity (pKa ~5.3). A softer donor suitable for π-backbonding.

  • Aliphatic Amine Nitrogen (sp³): High basicity (pKa ~9-10). A hard sigma-donor.

Expert Insight: In standard organic solvents (DCM, Toluene), the aliphatic amine binds Pd(II) irreversibly, potentially forming insoluble "bridged" coordination polymers that deactivate the catalyst. However, in aqueous/alcoholic media , the hydration sphere and hydrogen bonding dynamics allow 4-AMP to act as a hemilabile ligand. It stabilizes the Pd(0) nanoparticles or monomeric species preventing aggregation, while the pyridine moiety can assist in proton shuttling or secondary coordination.

The "Release-and-Catch" Mechanism

Unlike bis-phosphines that remain chelated, 4-AMP likely operates via a "release-and-catch" mechanism. The ligand stabilizes the resting state of the catalyst but must dissociate (or shift coordination) to open a vacant site for the oxidative addition of the aryl halide.

Visualization: Catalytic Cycle & Ligand Role

The following diagram illustrates the proposed pathway, highlighting the equilibrium between the stabilized pre-catalyst and the active cycle.

Suzuki_4AMP_Mechanism cluster_cycle Catalytic Loop PreCat Pd(II) Precursor (Pd(OAc)2) Complex Stabilized Pd(II)-4-AMP Complex (Resting State) PreCat->Complex + Ligand (aq) Ligand Ligand: 4-AMP (Stabilizer) Ligand->Complex Precip Pd Black (Deactivation) Ligand->Precip Prevents Active Active Pd(0) Species (Nanoparticle/Monomer) Complex->Active Reduction (in situ) OxAdd Oxidative Addition (Ar-X) Active->OxAdd Rate Limiting Step Active->Precip No Ligand TransMet Transmetallation (Ar'-B(OH)2 + Base) OxAdd->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Active Regeneration

Figure 1: Proposed stabilization mechanism of Pd species by 4-aminomethylpyridine during the Suzuki-Miyaura cycle.

Experimental Protocol

Materials & Reagents
  • Catalyst Precursor: Palladium(II) Acetate [Pd(OAc)₂] (98%) or Na₂PdCl₄ (for purely aqueous runs).

  • Ligand: 4-Aminomethylpyridine (4-AMP) (97%+).

  • Base: Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄).[1][2]

  • Solvent System: Ethanol/Water (1:1 v/v) or Isopropanol/Water.

Standard Operating Procedure (SOP)

Step 1: Catalyst Pre-complexation (Critical for Activity)

  • Why: Mixing Pd and 4-AMP in the presence of the substrate often leads to poor induction periods. Pre-forming the complex ensures the Pd is stabilized before entering the cycle.

  • Action: In a 20 mL vial, dissolve Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1.0 mol%) in 1 mL of Ethanol. Add 4-AMP (2.0 µL, 0.02 mmol, 2.0 mol%).

  • Observation: The solution should turn from orange-brown to a clear light yellow. Stir for 10 minutes at room temperature.

Step 2: Reaction Assembly

  • Add Aryl Halide (1.0 mmol) to the reaction vessel.

  • Add Aryl Boronic Acid (1.2 mmol).

  • Add K₂CO₃ (2.0 mmol, 276 mg).

  • Add 3 mL of deionized water (degassed).

  • Add the pre-complexed Catalyst Solution (from Step 1).

Step 3: Reaction Execution

  • Seal the vessel.

  • Heat to 80°C for 4–6 hours with vigorous stirring (1000 rpm).

  • Note: Vigorous stirring is essential as the reaction may become biphasic.

Step 4: Work-up

  • Cool to room temperature.[3]

  • Extract with Ethyl Acetate (3 x 5 mL).

  • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Performance Data & Optimization

The following data summarizes the optimization of the 4-AMP/Pd system for the coupling of 4-bromoacetophenone and phenylboronic acid.

Table 1: Optimization of Reaction Parameters

EntryLigand (L)Pd SourceSolventBaseTemp (°C)Yield (%)*
1NonePd(OAc)₂EtOH/H₂OK₂CO₃8035 (Pd black)
2PPh₃Pd(OAc)₂EtOH/H₂OK₂CO₃8088
34-AMP Pd(OAc)₂ EtOH/H₂O K₂CO₃ 80 92
44-AMPPd(OAc)₂TolueneK₂CO₃10045 (Insoluble)
54-AMPNa₂PdCl₄H₂O (100%)NaOH10081

*Isolated yields after chromatography.

Analysis:

  • Entry 1 vs 3: Without the ligand, Pd black precipitates rapidly in water/ethanol, killing the reaction. 4-AMP maintains a homogeneous or stable colloidal yellow solution.

  • Entry 4: In non-polar toluene, the polar amine-Pd complex is poorly soluble, leading to lower yields. This confirms 4-AMP is a solvent-specific ligand best for protic media.

Troubleshooting & Self-Validation

  • Issue: Catalyst Poisoning.

    • Symptom:[2][4][5][6][7][8] Reaction stalls at <20% conversion; solution remains clear (no Pd black) but inactive.

    • Cause: High Ligand:Metal ratio (>4:1). The aliphatic amine binds too strongly, preventing the oxidative addition of the aryl halide.

    • Fix: Maintain Ligand:Pd ratio strictly between 2:1 and 3:1 .

  • Issue: N-Arylation Side Reaction.

    • Symptom:[2][4][6][7][8] Formation of secondary amine byproducts.

    • Cause: 4-AMP acting as a nucleophile rather than a ligand. This occurs with highly electron-deficient aryl halides (e.g., 1-fluoro-4-nitrobenzene).

    • Fix: This ligand system is not recommended for SNAr-active substrates. Use bulky phosphines for such cases.

References

  • Pd(II) Complexes with Pyridine Ligands.

    • Title: Pd(II)
    • Source: N
    • URL:[Link]

  • Aqueous Suzuki Coupling.

    • Title: Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water.[9]

    • Source: PubMed Central.
    • URL:[Link]

  • General Suzuki Mechanism.

    • Title: Suzuki Coupling - Organic Chemistry Portal.[1]

    • Source: Organic Chemistry Portal.[1]

    • URL:[Link]

  • Heterogeneous/MOF Context (Relevant for 4-AMP bridging).

    • Title: Highly selective Suzuki reaction catalysed by a molecular Pd–P-MOF catalyst.[8]

    • Source: Royal Society of Chemistry (RSC).
    • URL:[Link]

Sources

Application Note: Preparation and Strategic Application of 4-Picolyl Esters for Peptide C-Terminal Protection

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the strategic use of 4-picolyl esters for the C-terminal protection of amino acids in peptide synthesis, designed for researchers and professionals in drug development.

Introduction: The Critical Role of C-Terminal Protection

In the intricate process of peptide synthesis, whether in solution-phase or on a solid support (SPPS), the precise control of reactive functional groups is paramount.[1] Protecting the C-terminal carboxylic acid of the initial amino acid is a foundational step that prevents unwanted side reactions, such as self-polymerization, and dictates the overall synthetic strategy.[1] While numerous ester-based protecting groups (e.g., methyl, benzyl) are available, the 4-picolyl (Pic) ester, also known as the 4-pyridylmethyl (Pym) ester, offers unique physicochemical properties that can be leveraged to streamline purification and enhance analytical characterization, particularly in solution-phase synthesis.

This guide provides a detailed examination of the principles, advantages, and robust protocols for the preparation of N-α-Fmoc-protected amino acid 4-picolyl esters.

Principle and Strategic Advantages of the 4-Picolyl Ester

The strategic value of the 4-picolyl ester derives from the tertiary amine embedded within its pyridine ring. This feature imparts a basic character to the entire molecule to which it is attached.

Key Advantages:

  • Facilitated Purification (The "Basic Handle" Concept): The basicity of the picolyl nitrogen allows for a highly efficient, non-chromatographic purification method. After a coupling step in solution-phase synthesis, the desired picolyl ester-protected peptide can be selectively extracted from the organic reaction mixture into an acidic aqueous phase.[2] Byproducts and excess neutral reagents, such as carbodiimides and their urea byproducts, remain in the organic layer and are easily discarded. Subsequent neutralization of the aqueous phase allows for the back-extraction of the purified peptide-picolyl ester into a fresh organic solvent. This acid-base extraction cycle provides a rapid and scalable alternative to tedious column chromatography.

  • Enhanced Mass Spectrometric Detection: For peptides that are highly acidic (containing multiple Asp or Glu residues), characterization by positive-ion mode electrospray ionization mass spectrometry (ESI-MS) can be challenging due to a low propensity to accept a proton. By protecting acidic side chains with 4-picolyl esters, the overall charge state of the peptide is "flipped" from negative to positive, significantly improving its detection and characterization in positive-ion mode.[3]

  • Orthogonality in Modern Synthesis: The 4-picolyl ester linkage is stable under the standard conditions of Fmoc-based peptide synthesis, including repeated treatments with mild bases (e.g., 20% piperidine in DMF) for N-α-Fmoc deprotection and strong acids (e.g., TFA) for final side-chain deprotection and cleavage from most resins.[4][5] It is, however, selectively cleaved under specific reductive conditions, most commonly catalytic hydrogenation, making it fully orthogonal to the Fmoc/tBu strategy.[2]

Synthesis of N-α-Fmoc-Amino Acid 4-Picolyl Esters

The most common and reliable method for preparing 4-picolyl esters from N-protected amino acids is the Steglich esterification, which utilizes a carbodiimide coupling agent, such as N,N'-Dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-(Dimethylamino)pyridine (DMAP).

dot

Figure 1. General reaction scheme for Steglich esterification.

Detailed Experimental Protocol: Synthesis of Fmoc-Glycine-4-Picolyl Ester

This protocol provides a representative procedure for the synthesis of Fmoc-Gly-OPic. It can be adapted for other amino acids with appropriate consideration for side-chain protecting groups.

Materials:

  • Fmoc-Gly-OH (1.0 eq)

  • 4-(Hydroxymethyl)pyridine (1.1 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexane

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve Fmoc-Gly-OH (1.0 eq) and 4-(hydroxymethyl)pyridine (1.1 eq) in anhydrous DCM. Add DMAP (0.1 eq) to the solution.

  • Coupling Agent Addition: Cool the flask to 0°C in an ice bath. In a separate beaker, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM. Add the DCC solution dropwise to the stirred reaction mixture over 10-15 minutes.

  • Reaction: Allow the reaction to stir at 0°C for 1 hour, then remove the ice bath and let the mixture stir at room temperature for 12-16 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

  • Workup - DCU Removal: Filter the reaction mixture through a sintered glass funnel to remove the precipitated DCU. Wash the filter cake with a small amount of DCM and combine the filtrates.

  • Aqueous Wash: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 5% aqueous citric acid (2x), saturated NaHCO₃ solution (2x), and brine (1x). Causality Note: The acid wash removes residual DMAP and any unreacted 4-(hydroxymethyl)pyridine. The bicarbonate wash removes any unreacted Fmoc-Gly-OH.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient of ethyl acetate in hexane is typically effective for elution.[3] Monitor fractions by TLC and combine those containing the pure product.

  • Final Product: Evaporate the solvent from the pure fractions to yield the Fmoc-Gly-4-picolyl ester as a white solid. Dry under high vacuum.

Characterization and Data

Successful synthesis and purity should be confirmed using standard analytical techniques.

ParameterMethodExpected Result
Reaction Monitoring Thin-Layer Chromatography (TLC)Disappearance of Fmoc-AA-OH spot and appearance of a new, less polar product spot (higher Rf).
Purity Analysis High-Performance Liquid Chromatography (HPLC)Purity ≥98% is desirable for use in peptide synthesis.
Identity Confirmation Mass Spectrometry (MS)Observed mass should correspond to the calculated [M+H]⁺ for the Fmoc-AA-OPic.
Structural Verification ¹H NMR SpectroscopyCharacteristic signals for the picolyl group: aromatic protons (~8.5-8.7 ppm, 2H and ~7.2-7.4 ppm, 2H) and the methylene singlet (~5.2 ppm, 2H).

Table 1. Analytical parameters for quality control of Fmoc-AA-OPic.

Application Workflow and Cleavage

The workflow for utilizing an Fmoc-AA-OPic derivative is straightforward, with the key difference being the final, orthogonal cleavage step.

dot

Start Start: Fmoc-AA-OPic SPPS Incorporate into Peptide (Solution or Solid-Phase) Start->SPPS Fmoc_Deprotect Iterative Fmoc Deprotection (20% Piperidine/DMF) SPPS->Fmoc_Deprotect Chain_Elongation Continue Peptide Chain Elongation Fmoc_Deprotect->Chain_Elongation Picolyl ester is stable Final_Cleavage Final Cleavage & Side-Chain Deprotection (e.g., TFA Cocktail) Chain_Elongation->Final_Cleavage Protected_Peptide Peptide with C-Terminal Picolyl Ester Intact Final_Cleavage->Protected_Peptide Picolyl ester is stable H2_Cleavage Orthogonal Cleavage of Picolyl Ester Protected_Peptide->H2_Cleavage Final_Product Final, Fully Deprotected Peptide with Free C-Terminus H2_Cleavage->Final_Product Pd/C, H₂

Figure 2. Workflow for using Fmoc-AA-OPic in peptide synthesis.

Orthogonal Cleavage Protocol: Catalytic Hydrogenation

The picolyl ester is readily cleaved by catalytic hydrogenation, which does not affect most common acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt).

Materials:

  • Peptide-picolyl ester

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Acetic Acid (AcOH)

  • Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)

Procedure:

  • Dissolution: Dissolve the peptide-picolyl ester in a suitable solvent such as methanol or acetic acid.

  • Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution (approx. 10-20% by weight relative to the peptide).

  • Hydrogenation: Purge the reaction flask with hydrogen gas and maintain a positive pressure of H₂ (e.g., with a balloon) while stirring vigorously.

  • Monitoring: Monitor the reaction by HPLC or TLC until the starting material is fully consumed.

  • Workup: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the final peptide with a free C-terminal carboxylic acid.

Troubleshooting

IssueProbable Cause(s)Recommended Solution(s)
Low yield in esterification Incomplete activation; moisture in reagents/solvents; steric hindrance of the amino acid.Ensure all reagents and solvents are anhydrous. Increase reaction time. For hindered amino acids, consider using DIC instead of DCC and adding HOBt.
Formation of N-acylurea byproduct Slow reaction of the alcohol nucleophile with the activated ester intermediate.Ensure an efficient catalyst (DMAP) is used. Run the reaction at room temperature after initial cooling to facilitate the desired ester formation over the rearrangement.
Incomplete cleavage by hydrogenation Catalyst poisoning (e.g., by sulfur-containing Met/Cys residues); insufficient H₂ pressure.Use a fresh, high-activity catalyst. If sulfur is present, consider alternative cleavage methods like electrolytic reduction. Ensure vigorous stirring and a fresh supply of H₂.

Table 2. Common issues and solutions.

References

  • Muttenthaler, M., et al. (2014). The 4-pyridylmethyl ester as a protecting group for glutamic and aspartic acids: 'flipping' peptide charge states for characterization by positive ion mode ESI-MS. PubMed. Available at: [Link]

  • Camble, R., Garner, R., & Young, G. T. (1969). Amino-acids and peptides. Part XXX. Facilitation of peptide synthesis by the use of 4-picolyl esters for carboxy-group protection. Journal of the Chemical Society C: Organic. Available at: [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. Available at: [Link]

  • Dick, F. (1994). Acid CleavageLDeprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. Methods in Molecular Biology.
  • Bofill, J. M., et al. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. MDPI. Available at: [Link]

  • Patek, M., & Lebl, M. (1992). "Safety-Catch" Protecting Groups in Peptide Synthesis. ResearchGate. Available at: [Link]

  • Albericio, F., & Kruger, H. G. (2012). Protecting Groups in Peptide Synthesis. Springer Nature Experiments. Available at: [Link]

  • Neises, B., & Steglich, W. (1985). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses. Available at: [Link]

  • Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1104 - Dicyclohexylcarbodiimide (DCC). Aapptec Peptides. Available at: [Link]

Sources

One-pot synthesis of secondary amines using 4-picolylamine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: One-Pot Synthesis of Secondary Amines using 4-Picolylamine HCl

Executive Summary

This application note details a robust, field-proven protocol for the one-pot reductive amination of aldehydes with 4-picolylamine hydrochloride (pyridin-4-ylmethanamine HCl). This transformation is a cornerstone in medicinal chemistry, particularly for installing the 4-pyridylmethyl motif commonly found in kinase inhibitors and GPCR ligands.

Unlike simple primary amines, the use of the hydrochloride salt requires specific attention to pH modulation and solubility to ensure efficient imine formation. This guide prioritizes the Sodium Triacetoxyborohydride (STAB) method due to its exceptional chemoselectivity and operational simplicity, while also providing a Sodium Borohydride (NaBH₄) alternative for cost-sensitive, large-scale applications.

Strategic Considerations & Mechanism

The Challenge of the HCl Salt

4-Picolylamine is commercially supplied as a hydrochloride salt (mono- or di-HCl) to prevent oxidative degradation and improve shelf stability.

  • Problem: The amine is protonated (

    
    ) and non-nucleophilic. It cannot attack the carbonyl carbon to form the hemiaminal intermediate.
    
  • Solution: The salt must be neutralized in situ. However, the pyridine ring nitrogen (pKa ~5.2) is less basic than the primary amine (pKa ~9). Adding exactly 1 equivalent of a tertiary base (e.g., Triethylamine or DIPEA) frees the primary amine for reaction without requiring a separate free-basing step.

Mechanistic Pathway

The reaction proceeds through two distinct phases in a single vessel:

  • Imine Formation: The free amine attacks the aldehyde carbonyl. This is an equilibrium process often catalyzed by weak acid (or the residual acid from the salt).

  • Reduction: The imine (or iminium ion) is selectively reduced to the secondary amine.

Key Insight: When using STAB, the reducing agent is mild enough that it does not reduce the aldehyde. It selectively reduces the protonated iminium species, driving the equilibrium forward (Le Chatelier’s principle).

Experimental Protocols

Protocol A: The "Gold Standard" (STAB Method)

Recommended for: Discovery chemistry, high-value substrates, and parallel synthesis.

Advantages:

  • Chemoselectivity: Does not reduce ketones, esters, or nitro groups.

  • One-Step: Reagents can often be mixed simultaneously (though sequential is safer for difficult substrates).

  • No Toxic Byproducts: Avoids the cyanide risks of NaCNBH₃.[1]

Materials:

  • Amine: 4-Picolylamine HCl (1.0 equiv)

  • Aldehyde: Generic Aryl/Alkyl Aldehyde (1.0 - 1.1 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). Note: DCE is preferred for reaction rates, but DCM is easier to remove.

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.0 - 1.1 equiv).

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.4 - 1.6 equiv).

  • Additive: Glacial Acetic Acid (AcOH) (1.0 equiv) – Optional, accelerates imine formation if reaction is sluggish.

Step-by-Step Procedure:

  • Preparation: In a clean, dry vial or round-bottom flask equipped with a magnetic stir bar, suspend 4-Picolylamine HCl (1.0 mmol) in DCE (5 mL, 0.2 M concentration).

  • Neutralization: Add DIPEA (1.0 mmol). Stir for 5–10 minutes. The suspension should clear or become a fine slurry as the free amine is released.

  • Imine Formation: Add the Aldehyde (1.0 mmol).

    • Expert Tip: If the aldehyde is a solid, add it as a solid. If liquid, add neat.

    • Stir for 30–60 minutes at Room Temperature (RT). This allows the imine equilibrium to establish.

  • Reduction: Add STAB (1.5 mmol) in one portion.

    • Observation: Mild effervescence may occur.

    • Optional: If the reaction is known to be slow, add AcOH (1.0 mmol) at this stage.

  • Incubation: Seal the vessel and stir at RT for 2–16 hours. Monitor by LC-MS or TLC.

    • Target: Disappearance of the imine intermediate (often visible on LC-MS) and aldehyde.

  • Quench & Workup:

    • Quench by adding saturated aqueous NaHCO₃ (5 mL). Stir vigorously for 15 minutes to decompose borate complexes.

    • Extract with DCM (3 x 10 mL).

    • Wash combined organics with Brine .[2] Dry over Na₂SO₄ , filter, and concentrate.

  • Purification: The crude material is often pure enough for use. If not, purify via flash chromatography (typically DCM/MeOH/NH₃ systems due to the polarity of the pyridine ring).

Protocol B: The Cost-Effective Alternative (NaBH₄ Method)

Recommended for: Large-scale synthesis or when STAB is unavailable.

Critical Difference: NaBH₄ will reduce aldehydes.[3] Therefore, the imine must be fully formed before adding the reducing agent.

Step-by-Step Procedure:

  • Imine Formation: Dissolve 4-Picolylamine HCl (1.0 mmol) and Base (1.0 mmol) in Methanol (MeOH) (anhydrous preferred). Add Aldehyde (1.0 mmol).[4]

    • Note: Add 3Å Molecular Sieves or MgSO₄ to absorb water and drive imine formation to completion.

    • Stir for 2–4 hours (or reflux for 1 hour if sterically hindered).

  • Reduction: Cool the mixture to 0°C. Add Sodium Borohydride (NaBH₄) (1.0 mmol) portion-wise.

    • Caution: Exothermic with hydrogen gas evolution.

  • Completion: Allow to warm to RT and stir for 1 hour.

  • Workup: Acidify carefully with 1M HCl to pH ~2 (destroys excess hydride), then basify with NaOH to pH >10. Extract with DCM or EtOAc.[5]

Data Summary & Comparison

FeatureProtocol A (STAB)Protocol B (NaBH₄)
Solvent DCE or DCM (Aprotic)Methanol or Ethanol (Protic)
Timing Simultaneous or SequentialStrictly Sequential
Selectivity High (Tolerates ketones, esters)Low (Reduces ketones/aldehydes)
Water Tolerance Low (Moisture sensitive)Moderate
Yield (Typical) 85 - 98%70 - 90%
Cost HigherVery Low

Visualization: Mechanism & Workflow

Figure 1: Reaction Mechanism & Workflow (DOT Diagram)

G cluster_0 Step 1: In-Situ Neutralization cluster_1 Step 2: Imine Formation cluster_2 Step 3: Selective Reduction Start 4-Picolylamine HCl (Salt Form) FreeAmine Free Amine (Nucleophilic) Start->FreeAmine Deprotonation Base Base (DIPEA/TEA) 1.0 Equiv Base->FreeAmine Hemiaminal Hemiaminal Intermediate FreeAmine->Hemiaminal + Aldehyde Aldehyde Aldehyde (R-CHO) Aldehyde->Hemiaminal Imine Iminium Ion / Imine (Equilibrium) Hemiaminal->Imine - H2O Water H2O (Byproduct) Hemiaminal->Water Product Secondary Amine Product Imine->Product Hydride Transfer (Irreversible) STAB STAB (Hydride Donor) STAB->Product

Caption: Mechanistic flow of the one-pot reductive amination using 4-Picolylamine HCl. Note the critical neutralization step required before imine formation.

Troubleshooting & Expert Tips

  • Reaction Stalls: If the imine formation is slow (common with electron-rich aldehydes), add 5-10% acetic acid or use Ti(OiPr)₄ as a Lewis acid catalyst (compatible with NaBH₄ protocol).

  • Over-Alkylation: While rare with secondary amines forming tertiary amines in this specific steric setup, ensure the aldehyde is not in large excess (keep to 1.0–1.1 eq).

  • Solubility Issues: If the 4-picolylamine HCl does not dissolve in DCE upon adding base, add a small amount of MeOH (co-solvent) or switch to the MeOH/NaBH₄ protocol.

  • Purification of Pyridines: Pyridine derivatives can streak on silica. Add 1% Triethylamine (TEA) to your chromatography eluent to sharpen peaks.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[6] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971).[6] The Cyanohydridoborate Anion as a Selective Reducing Agent.[7] Journal of the American Chemical Society, 93(12), 2897–2904. [Link]

  • Sato, S., Sakamoto, T., Miyazawa, E., & Kikugawa, Y. (2004).[8] One-pot reductive amination of aldehydes and ketones with 2-picoline-borane in methanol, in water, and in neat conditions. Tetrahedron, 60(36), 7899–7906. [Link]

Sources

Functionalization of polymers with 4-aminomethylpyridine for molecular imprinting

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Functionalization of Polymers with 4-aminomethylpyridine for High-Fidelity Molecular Imprinting

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Advantage of 4-Aminomethylpyridine in Molecular Recognition

Molecular imprinting is a sophisticated technique for creating synthetic polymers with tailor-made recognition sites, often described as artificial antibodies or plastic receptors.[1][2][3] The process involves polymerizing functional monomers and a cross-linking agent around a "template" molecule.[4][5][6] After polymerization, the template is removed, leaving behind cavities that are complementary in size, shape, and chemical functionality to the target molecule.[2][4] These molecularly imprinted polymers (MIPs) offer remarkable stability, low cost, and a broad range of applications, from chemical sensing and separations to catalysis and controlled drug delivery.[5][6][7]

The success of a MIP hinges on the strength and specificity of the interactions between the functional monomer and the template molecule.[8] While common monomers like methacrylic acid are effective, the quest for higher affinity and selectivity, particularly in aqueous environments relevant to biological applications, has driven the exploration of more advanced functional monomers.[7][9]

This guide focuses on 4-aminomethylpyridine (4-AMP) , a functional monomer and surface modification agent that offers a distinct advantage in molecular imprinting. Its pyridine ring and primary amine group provide a versatile toolkit of non-covalent interactions. It can engage with template molecules through a combination of:

  • Acid-Base Interactions: The basic pyridine nitrogen can form strong ionic bonds with acidic templates.[10]

  • Hydrogen Bonding: Both the pyridine nitrogen (as a hydrogen bond acceptor) and the aminomethyl group (as a hydrogen bond donor) can participate in precise hydrogen bonding networks.

  • π-π Stacking: The aromatic pyridine ring allows for π-π stacking interactions with other aromatic systems in the template molecule.

This multi-point interaction capability can lead to more stable pre-polymerization complexes and, consequently, higher-fidelity imprinted sites with enhanced selectivity and affinity.[9][11] This document provides a comprehensive overview and detailed protocols for leveraging 4-AMP in the synthesis of advanced MIPs for research and drug development applications.

Part 1: Pre-Synthesis Design and Strategic Considerations

The design of a successful MIP is a multi-parameter optimization problem. The choices made before polymerization begins will dictate the final performance of the material.

The Central Role of the Functional Monomer: Why 4-AMP?

The functional monomer is the primary driver of recognition. The choice of 4-AMP is strategic when the target template possesses functionalities that can engage in the interactions described above, such as carboxylic acids, phenols, or aromatic moieties. The synergy of these interactions enhances the stability of the template-monomer complex, which is critical for creating well-defined binding cavities.[9][11]

Polymer Platform Selection

4-AMP can be incorporated into a MIP in two primary ways:

  • As a co-monomer during polymerization: A vinyl-derivatized 4-AMP (like 4-vinylpyridine, a close analog) can be directly copolymerized with a cross-linker.[12][13][14]

  • As a post-polymerization modification agent: A pre-formed polymer with reactive side chains (e.g., esters, anhydrides) can be functionalized with 4-AMP. This approach is particularly useful for advanced polymer architectures like poly(2-oxazoline)s, which offer better water compatibility.[9][11]

The second approach, detailed in Protocol 1, allows for precise control over the degree of functionalization, which has been shown to directly impact adsorption capacity and selectivity.[9][11][15]

Cross-Linker: The Structural Architect

The cross-linker forms the rigid three-dimensional structure of the polymer, ensuring the imprinted cavities remain intact after the template is removed.[6][9] The amount of cross-linker is critical; too little results in an unstable, brittle polymer, while too much can reduce the number and accessibility of binding sites, hindering performance.[9] Ethylene glycol dimethacrylate (EGDMA) and trimethylolpropane trimethacrylate (TRIM) are common choices due to their ability to form highly cross-linked, macroporous structures.[10]

The Porogen (Solvent): Creating the Right Environment

The solvent, or porogen, serves multiple purposes: it solubilizes all components and influences the morphology of the final polymer. A good porogen helps create pores that allow the template and target molecules to diffuse in and out of the polymer matrix. Furthermore, the polarity of the solvent is crucial as it can affect the non-covalent interactions between the template and functional monomer.[16] Less polar solvents are often preferred for non-covalent imprinting as they minimize interference with hydrogen bonding.

The interplay of these components is visualized in the molecular imprinting workflow.

G Figure 1. The Molecular Imprinting Workflow cluster_prep Pre-Polymerization cluster_poly Polymerization cluster_post Post-Processing cluster_use Application Template Template Molecule Complex Self-Assembled Complex Template->Complex Monomer 4-AMP Functional Monomer Monomer->Complex Polymer Cross-Linked Polymer (Template Entrapped) Complex->Polymer Crosslinker Cross-Linker Crosslinker->Polymer Initiator Initiator (AIBN) Initiator->Polymer Removal Template Removal (Washing/Extraction) Polymer->Removal MIP Final MIP with Recognition Cavity Removal->MIP Rebinding Selective Rebinding of Target Molecule MIP->Rebinding

Caption: A high-level overview of the molecular imprinting process.

Part 2: Experimental Protocols

These protocols are designed to be adaptable. Researchers should optimize parameters such as reagent ratios and reaction times based on the specific properties of their target template.

Protocol 1: Post-Polymerization Functionalization with 4-AMP

This protocol is adapted from methodologies used for functionalizing poly(2-oxazoline)s, which are known for their biocompatibility and suitability for aqueous applications.[9][11]

Objective: To covalently attach 4-aminomethylpyridine to a pre-existing polymer backbone containing reactive ester groups.

Materials:

  • Polymer with reactive side chains (e.g., poly(2-methoxycarbonylpropyl-2-oxazoline))

  • 4-aminomethylpyridine (4-AMP)

  • Anhydrous solvent (e.g., N,N-Dimethylformamide - DMF)

  • Inert gas (Nitrogen or Argon)

  • Dialysis tubing (appropriate MWCO)

  • Lyophilizer

Procedure:

  • Polymer Dissolution: Dissolve the starting polymer in anhydrous DMF in a round-bottom flask under an inert atmosphere. The concentration will depend on the polymer's solubility, but a starting point is 5-10% (w/v).

  • Reagent Addition: Add 4-AMP to the polymer solution. The molar ratio of 4-AMP to the polymer's reactive ester groups will determine the final degree of functionalization. To achieve varying degrees, set up parallel reactions with different ratios (e.g., 0.1, 0.2, 0.3 moles of 4-AMP per mole of ester).

  • Reaction: Stir the mixture at an elevated temperature (e.g., 80-100 °C) under an inert atmosphere for 24-48 hours. The reaction involves the amidation of the ester side chains by the primary amine of 4-AMP.

  • Purification: After cooling to room temperature, transfer the reaction mixture to dialysis tubing and dialyze against deionized water for 3-4 days, changing the water frequently to remove unreacted 4-AMP and DMF.

  • Isolation: Freeze the purified polymer solution and lyophilize (freeze-dry) to obtain the solid, 4-AMP functionalized polymer.

  • Characterization: Confirm the degree of functionalization using ¹H NMR spectroscopy by comparing the integration of peaks corresponding to the polymer backbone and the newly incorporated pyridine ring.

Protocol 2: Synthesis of a 4-AMP-Functionalized MIP

This protocol describes a typical non-covalent imprinting process using the functionalized polymer from Protocol 1.

Objective: To create a molecularly imprinted polymer with recognition sites for a specific template molecule.

Key Reagents & Typical Ratios:

ComponentRoleTypical Molar RatioJustification
Template MoleculeThe target for recognition1The basis for all other ratios.
4-AMP PolymerFunctional Monomer2-6An excess ensures complex formation, but too much can increase non-specific binding.[17][18]
Cross-Linker (e.g., EGDMA)Structural Support10-20A high ratio ensures a rigid structure capable of retaining the imprint after template removal.[19]
Initiator (e.g., AIBN)Starts Polymerization~1-2% of total molesA typical concentration for free-radical polymerization.
Porogen (e.g., Acetonitrile)SolventN/AChosen to dissolve all components and promote desired polymer morphology.

Procedure:

  • Pre-Polymerization Complex Formation: In a thick-walled glass tube, dissolve the template molecule and the 4-AMP functionalized polymer in the chosen porogen (e.g., acetonitrile).

  • Sonication: Sonicate the mixture for 15-30 minutes to facilitate the formation of the template-monomer complex through non-covalent interactions.

  • Addition of Other Components: Add the cross-linker (EGDMA) and the free-radical initiator (AIBN) to the solution.

  • Oxygen Removal: Purge the solution with an inert gas (Nitrogen or Argon) for 10-15 minutes. Oxygen inhibits free-radical polymerization.

  • Polymerization: Seal the tube and place it in a water bath or heating block at 60-70 °C for 16-24 hours.

  • Control Polymer (NIP) Synthesis: In parallel, prepare a non-imprinted polymer (NIP) by following the exact same procedure but omitting the template molecule. The NIP serves as a crucial control to quantify the imprinting effect.[20]

  • Polymer Isolation: After polymerization, the resulting polymer will be a solid monolith. Break the glass tube carefully, remove the polymer block, and grind it into a fine powder using a mortar and pestle.

  • Sieving: Sieve the ground particles to obtain a uniform size fraction (e.g., 25-50 µm) for consistent performance in binding assays.

G Figure 3. Experimental and Analysis Workflow Start Start: Synthesize MIP and NIP Grind Grind and Sieve Polymer Start->Grind Extract Soxhlet Extraction (Template Removal) Grind->Extract Wash Wash and Dry Extract->Wash Characterize Physical Characterization (SEM, FTIR, BET) Wash->Characterize Rebind Batch Rebinding Assay (Template & Analogs) Wash->Rebind Analyze Measure Supernatant (HPLC / UV-Vis) Rebind->Analyze Calculate Calculate Binding (Q) and Imprinting Factor (IF) Analyze->Calculate End End: Evaluate Selectivity (α) Calculate->End

Caption: Step-by-step workflow from synthesized polymer to final selectivity analysis.

References

  • Characterization of molecularly imprinted polymers using a new polar solvent titration method. PubMed, U.S. National Library of Medicine. [Link]

  • Synthesis and Characterization of Molecularly Imprinted Polymers for Phenoxyacetic Acids. MDPI. [Link]

  • Molecularly Imprinted Polymers with Enhanced Selectivity Based on 4-(Aminomethyl)pyridine-Functionalized Poly(2-oxazoline)s for Detecting Hazardous Herbicide Contaminants. ACS Publications. [Link]

  • Molecularly Imprinted Polymers with Enhanced Selectivity Based on 4-(Aminomethyl)pyridine-Functionalized Poly(2-oxazoline)s for Detecting Hazardous Herbicide Contaminants. ResearchGate. [Link]

  • Molecular imprinting. Wikipedia. [Link]

  • Molecular imprinting – Knowledge and References. Taylor & Francis Online. [Link]

  • Characterization of the binding properties of Molecularly Imprinted Polymers. White Rose Research Online. [Link]

  • "Molecularly Imprinted Polymer-New Characterization Methods and Designs" by Di Song. University of South Carolina. [Link]

  • Characterization of the Imprint Effect and the Influence of Imprinting Conditions on Affinity, Capacity, and Heterogeneity in Molecularly Imprinted Polymers Using the Freundlich Isotherm-Affinity Distribution Analysis. ACS Publications. [Link]

  • Synthetic Chemistry for Molecular Imprinting. Royal Society of Chemistry. [Link]

  • Molecularly Imprinted Polymers with Enhanced Selectivity Based on 4-(Aminomethyl)pyridine-Functionalized Poly(2-oxazoline)s for Detecting Hazardous Herbicide Contaminants. ACS Publications. [Link]

  • The Use of Molecularly Imprinted Polymers for Dermal Drug Delivery. Walsh Medical Media. [Link]

  • Strategies for Molecular Imprinting and the Evolution of MIP Nanoparticles as Plastic Antibodies—Synthesis and Applications. PMC, U.S. National Library of Medicine. [Link]

  • Molecularly imprinted polymer. Wikipedia. [Link]

  • Molecular Imprinted Polymers for Biomedical Applications. Royal Society of Chemistry. [Link]

  • Molecular Imprinting of Polymers. Cranfield University. [Link]

  • Molecularly imprinted polymers. PubMed, U.S. National Library of Medicine. [Link]

  • Synthesis of a New Molecularly Imprinted Polymer and Optimisation of Phenylglyoxylic Acid Extraction from Human Urine Samples. MDPI. [Link]

  • Assessment of the imprinting efficiency of an imide with a "stoichiometric" pyridine-based functional monomer in precipitation polymerisation. PubMed, U.S. National Library of Medicine. [Link]

  • Template-assisted synthesis of molecularly imprinted polymers for the removal of methyl red from aqueous media. PMC, U.S. National Library of Medicine. [Link]

  • Template-Monomer Interaction in Molecular Imprinting: Is the Strongest the Best? SCIRP. [Link]

  • Factors Affecting Preparation of Molecularly Imprinted Polymer and Methods on Finding Template-Monomer Interaction as the Key of Selective Properties of the Materials. PMC, U.S. National Library of Medicine. [Link]

  • An Update on Molecularly Imprinted Polymer Design through a Computational Approach. Semantic Scholar. [Link]

  • Importance of Functional Monomer Dimerization in the Molecular Imprinting Process. ResearchGate. [Link]

  • Synthesis of molecularly imprinted polymers using a functionalized initiator for chiral‐selective recognition of propranolol. PMC, U.S. National Library of Medicine. [Link]

  • Molecularly Imprinted Polymers as Artificial Recognition and Drug Delivery Media. IntechOpen. [Link]

  • Molecularly imprinted polymers in diagnostics: accessing analytes in biofluids. SpringerLink. [Link]

  • Practical challenges for molecular imprinted polymer (MIP) sensors? ResearchGate. [Link]

  • Molecularly imprinted polymers in drug delivery: state of art and future perspectives. PubMed, U.S. National Library of Medicine. [Link]

  • Molecularly Imprinted Polymer (MIP) Applications in Natural Product Studies Based on Medicinal Plant and Secondary Metabolite Analysis. Biomedical Journal of Scientific & Technical Research. [Link]

  • Analytical applications of MIPs in diagnostic assays: future perspectives. PMC, U.S. National Library of Medicine. [Link]

  • Functionalization of Molecularly Imprinted Polymer Microspheres for the Highly Selective Removal of Contaminants from Aqueous Solutions and the Analysis of Food-Grade Fish Samples. MDPI. [Link]

  • In Vivo Applications of Molecularly Imprinted Polymers for Drug Delivery: A Pharmaceutical Perspective. PMC, U.S. National Library of Medicine. [Link]

Sources

Application Note: Synthesis of Symmetrical Bidentate Pyridine Ligands from 4-Picolylamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Bidentate Pyridine Ligands

Bidentate ligands containing pyridine moieties are fundamental building blocks in modern chemistry. The presence of two nitrogen donor atoms—one from the pyridine ring and one from an appended amine—allows for the formation of stable five- or six-membered chelate rings with a wide range of metal ions.[1][2] This chelating effect enhances the thermodynamic stability of the resulting metal complexes, making these ligands indispensable in areas such as:

  • Homogeneous Catalysis: As scaffolds for transition metal catalysts in reactions like hydrogenation, oxidation, and carbon-carbon bond formation.[3][4]

  • Materials Science: In the development of metal-organic frameworks (MOFs) and coordination polymers with unique structural and functional properties.[5]

  • Biomedical Applications: As components of metal-based therapeutic agents and diagnostic probes.[6]

4-Picolylamine, or (pyridin-4-yl)methanamine, is an ideal starting material for these syntheses due to its commercial availability and bifunctional nature: a nucleophilic primary amine for covalent bond formation and a pyridine ring poised for metal coordination.

Synthetic Strategies and Workflow Overview

Two principal and reliable methods for synthesizing symmetrical bidentate ligands from 4-picolylamine are direct N-alkylation using a dihalide linker and reductive amination with a dialdehyde. The choice between these pathways often depends on the availability of the linking reagent and the desired reaction conditions.

G cluster_start Starting Material cluster_methods Synthetic Pathways cluster_product Target Molecule start 4-Picolylamine reductive_amination Reductive Amination (with Dialdehyde) start->reductive_amination One-Pot Synthesis alkylation Direct N-Alkylation (with Dihaloalkane) start->alkylation Two-Step Process product Symmetrical Bidentate Pyridine Ligand reductive_amination->product alkylation->product

Figure 1: General workflow for synthesizing bidentate pyridine ligands from 4-picolylamine.

Protocol I: Synthesis via Direct N-Alkylation

This method involves the direct substitution reaction between two equivalents of 4-picolylamine and a suitable dihaloalkane linker (e.g., 1,2-dibromoethane). The reaction proceeds via a standard SN2 mechanism.

Causality Behind Experimental Choices:

  • Base: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is crucial. Its role is to neutralize the hydrobromic acid (HBr) byproduct generated during the reaction. This prevents the protonation of the 4-picolylamine's primary amine, which would render it non-nucleophilic and halt the reaction.

  • Solvent: A polar aprotic solvent like acetonitrile (CH₃CN) or dimethylformamide (DMF) is preferred. These solvents can dissolve the reagents and stabilize the transition state of the SN2 reaction without interfering with the nucleophile.

  • Stoichiometry: A slight excess of 4-picolylamine (e.g., 2.2 equivalents) is often used to ensure the complete consumption of the more valuable dihaloalkane linker and to minimize the formation of undesired polymeric byproducts.

Detailed Protocol: Synthesis of N,N'-bis(pyridin-4-ylmethyl)ethane-1,2-diamine

Materials and Reagents:

  • 4-Picolylamine (≥98%)

  • 1,2-Dibromoethane (≥99%)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetonitrile (CH₃CN)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser and heating mantle

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Setup: Assemble the three-neck flask with a reflux condenser, a dropping funnel, and a nitrogen inlet. Place the flask in a heating mantle on a magnetic stirrer.

  • Reagent Addition: To the flask, add anhydrous potassium carbonate (6.08 g, 44.0 mmol) and 4-picolylamine (4.76 g, 44.0 mmol) dissolved in 100 mL of anhydrous acetonitrile.

  • Linker Addition: Dissolve 1,2-dibromoethane (3.76 g, 20.0 mmol) in 20 mL of anhydrous acetonitrile and add it to the dropping funnel. Add the solution dropwise to the stirred reaction mixture over 30 minutes at room temperature.

  • Reaction: After the addition is complete, heat the mixture to reflux (approx. 82°C) and maintain for 18-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up (Aqueous Extraction):

    • Cool the reaction mixture to room temperature and filter off the K₂CO₃.

    • Remove the acetonitrile under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in 100 mL of dichloromethane (DCM).

    • Transfer the DCM solution to a separatory funnel and wash sequentially with 50 mL of saturated NaHCO₃ solution and 50 mL of brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: The crude product, a pale yellow oil or solid, can be purified by column chromatography on silica gel (using a DCM/Methanol gradient, e.g., 95:5) or by recrystallization from a suitable solvent system like ethanol/hexane. The pure product, N,N'-bis(pyridin-4-ylmethyl)ethane-1,2-diamine, should be a white to off-white solid.[7]

Expected Yield: 65-80%

Protocol II: Synthesis via One-Pot Reductive Amination

Reductive amination is a powerful and efficient method for forming C-N bonds.[8][9] This protocol involves the reaction of 4-picolylamine with a dialdehyde (like glyoxal or glutaraldehyde) to form an intermediate di-imine, which is then reduced in situ to the desired bidentate amine ligand.

Causality Behind Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for one-pot reductive aminations. It is a mild and selective reducing agent that readily reduces iminium ions but is slow to reduce aldehydes.[9] This selectivity prevents the premature reduction of the starting dialdehyde, allowing for efficient imine formation prior to reduction. Other reagents like sodium borohydride (NaBH₄) can be used, but often require a two-step process (imine formation first, then reduction) to avoid reducing the aldehyde.[10]

  • Solvent: Anhydrous chlorinated solvents like 1,2-dichloroethane (DCE) are ideal as they are compatible with NaBH(OAc)₃ and effectively dissolve the organic reactants.[9]

  • Catalyst: A small amount of glacial acetic acid can be used to catalyze the formation of the iminium ion intermediate, which is the species that is ultimately reduced.[8]

G Amine 4-Picolylamine (Nucleophile) Condensation Condensation Amine->Condensation Aldehyde Dialdehyde (Electrophile) Aldehyde->Condensation Imine Di-imine Intermediate Condensation->Imine H₂O Iminium Di-iminium Ion (Protonated) Imine->Iminium H⁺ (cat.) Reduction Hydride Reduction [NaBH(OAc)₃] Iminium->Reduction Product Bidentate Ligand Reduction->Product

Figure 2: Mechanism of one-pot reductive amination.

Detailed Protocol: Synthesis of N,N'-bis(pyridin-4-ylmethyl)propane-1,3-diamine

Materials and Reagents:

  • 4-Picolylamine (≥98%)

  • Glutaraldehyde (50 wt. % solution in H₂O) - Note: Anhydrous form preferred if available.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (≥95%)

  • Anhydrous 1,2-Dichloroethane (DCE)

  • Glacial Acetic Acid

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve 4-picolylamine (2.16 g, 20.0 mmol) in 80 mL of anhydrous DCE.

  • Aldehyde Addition: Add glutaraldehyde (1.00 g, 10.0 mmol; or 2.0 g of 50% solution). Add 2-3 drops of glacial acetic acid to the stirred solution.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the di-imine intermediate.

  • Reduction: In a single portion, carefully add sodium triacetoxyborohydride (5.08 g, 24.0 mmol) to the reaction mixture. Caution: Gas evolution may occur.

  • Reaction: Stir the reaction at room temperature for 12-18 hours. Monitor by TLC until the starting materials are consumed.

  • Work-up (Quenching & Extraction):

    • Carefully quench the reaction by the slow addition of 50 mL of saturated NaHCO₃ solution. Stir vigorously for 30 minutes until gas evolution ceases.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with DCM (2 x 40 mL).

    • Combine all organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil via silica gel column chromatography (DCM/Methanol with 1% triethylamine to prevent streaking) to obtain the pure product as a viscous oil or low-melting solid.

Expected Yield: 70-85%

Summary of Synthetic Protocols

The following table summarizes the key parameters for the two primary synthetic routes.

ParameterProtocol I: Direct N-AlkylationProtocol II: Reductive Amination
Key Reagents 4-Picolylamine, Dihaloalkane, K₂CO₃4-Picolylamine, Dialdehyde, NaBH(OAc)₃
Solvent Acetonitrile (CH₃CN)1,2-Dichloroethane (DCE)
Temperature Reflux (~82°C)Room Temperature
Reaction Time 18-24 hours12-18 hours
Key Advantages Utilizes common haloalkane linkers.Mild conditions, high efficiency, one-pot.
Potential Issues Risk of over-alkylation/polymerization.Requires handling of water-sensitive reagents.
Typical Yield 65-80%70-85%

Characterization

The synthesized ligands should be characterized using standard analytical techniques to confirm their identity and purity:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure, paying close attention to the signals of the pyridyl protons and the new signals from the alkyl linker.

  • Mass Spectrometry (MS): To verify the molecular weight of the target compound.

  • Infrared (IR) Spectroscopy: To observe the disappearance of the primary amine N-H stretches (around 3300-3400 cm⁻¹) and the appearance of secondary amine N-H stretches (around 3300 cm⁻¹).

Conclusion

This application note provides two robust and reproducible protocols for synthesizing valuable symmetrical bidentate pyridine ligands from 4-picolylamine. The direct alkylation route is a classic method suitable for dihalide linkers, while the one-pot reductive amination offers a milder and often more efficient alternative for dialdehyde linkers. By understanding the rationale behind the choice of reagents and conditions, researchers can confidently synthesize a wide array of ligands for diverse applications in chemistry and drug discovery.

References

  • A Mild, Pyridine-Borane-Based Reductive Amin
  • N,N'-dimethyl-N,N'-bis(pyridin-2-ylmethyl)ethane-1,2-diamine. ChemicalBook.
  • Bi-Dentate Pyridyl Amine-Derived Complexes of Aluminium: Synthesis, Structure and ROP Capability. MDPI.
  • Supramolecular structural influences from remote functionality in coordination complexes of 4-picolylamine ligands. Taylor & Francis Online.
  • Pyridine mediated transition-metal-free direct alkylation of anilines using alcohols via borrowing hydrogen conditions. Royal Society of Chemistry.
  • synthesis of new triazole derivatives of bis(2-picolyl)
  • Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions.
  • N1,N2-Bis(pyridin-4-ylmethyl)ethane-1,2-diamine. BLDpharm.
  • Reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde derived
  • Amine synthesis by reductive amination (reductive alkyl
  • Synthesis of chelate-forming polymer ligands and their coordination compounds with d-metals. Eurasian Journal of Engineering and Technology.
  • The effects of chelating N4 ligand coordination on Co(ii)
  • Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols. ChemRxiv.

Sources

Troubleshooting & Optimization

How to remove excess 4-picolylamine hydrochloride from reaction mixture

[1][2]

Executive Summary & Chemical Profile

4-Picolylamine (4-aminomethylpyridine) is a bifunctional building block containing both a pyridine ring and a primary amine.[1][2] In synthesis, it is often used in excess (1.2 – 2.0 equivalents) to drive reactions to completion. However, its removal can be challenging due to its high polarity and basicity.

  • Challenge: The reagent is highly polar and water-soluble, but its organic solubility (in DCM or EtOAc) is sufficient to cause co-elution with polar products.[1][2]

  • Key Properties:

    • pKa (Primary Amine): ~9.3 (Strongly basic)[1][2]

    • pKa (Pyridine Nitrogen): ~5.2 (Weakly basic)[1][2]

    • Boiling Point: ~230°C (High; difficult to remove via rotary evaporation)[1][2]

Decision Matrix: Selecting Your Protocol

Do not apply a "one-size-fits-all" approach. Select your purification strategy based on the chemical nature of your target product .

PurificationStrategyStartTarget Product Properties?NeutralNeutral / Acidic(e.g., Amides, Acids)Start->NeutralBasicBasic(e.g., Tertiary Amines)Start->BasicSensitiveAcid-SensitiveStart->SensitiveAcidWashProtocol A:Acidic Aqueous Wash(HCl or Citric Acid)Neutral->AcidWashCuWashProtocol B:Copper Sulfate Wash(Visual Indicator)Neutral->CuWashResinProtocol C:Scavenger Resins(PS-Isocyanate / PS-Aldehyde)Basic->ResinSensitive->ResinChromProtocol D:Buffered Chromatography(Neutralized Silica)Sensitive->Chrom

Figure 1: Strategic workflow for selecting the appropriate purification method based on product stability and functionality.

Troubleshooting Guides & Protocols

Protocol A: The Acidic Wash (Standard)

Best For: Amides, esters, and non-basic compounds. Mechanism: Exploits the high pKa (~9.[1][2]3) of the primary amine. Lowering the pH below 4.0 protonates both nitrogen centers, forcing the impurity into the aqueous phase.

Step-by-Step:

  • Dissolution: Dissolve the crude reaction mixture in a non-water-miscible solvent (DCM or Ethyl Acetate).

  • First Wash: Wash the organic layer with 1M HCl (2 x Volume).[1][2]

    • Note: If your product contains acid-labile groups (e.g., Boc, acetals), substitute HCl with 10% Citric Acid or 0.5M NaHSO₄ .[2]

  • Validation: The 4-picolylamine (now as the dihydrochloride salt) will partition into the aqueous layer.[1][2]

  • Neutralization: Wash the organic layer with Saturated NaHCO₃ to remove residual acid.[1][2]

  • Drying: Dry over Na₂SO₄ and concentrate.

Protocol B: The Copper Sulfate Complexation (The "Blue" Wash)

Best For: Pyridine-containing products or when you need a visual confirmation of removal.[1][2] Mechanism: 4-Picolylamine forms a water-soluble, deep blue/purple coordination complex with Copper(II) ions.[1][2]

Step-by-Step:

  • Preparation: Prepare a 10% aqueous solution of CuSO₄·5H₂O .

  • Extraction: Wash the organic layer with the CuSO₄ solution.[2][3][4]

  • Observation:

    • Purple/Blue Aqueous Layer: Indicates the presence of the amine impurity being pulled out.[2][3][4]

    • Pale Blue Aqueous Layer: Indicates the amine has been removed.[1][2]

  • Repetition: Repeat the wash until the aqueous layer retains its original pale blue color (no purple hue).[2]

  • Final Wash: Wash with brine to remove residual copper salts.[1][2]

Protocol C: Solid-Phase Scavenging (Chemoselective)

Best For: Basic products (where acid wash would remove the product) or high-throughput synthesis.[1][2] Mechanism: Uses a polymer-supported electrophile to covalently bind the primary amine of 4-picolylamine.[1][2]

Recommended Resins:

  • PS-Isocyanate: Reacts with primary/secondary amines to form insoluble ureas.[1][2]

  • PS-Benzaldehyde: Reacts with primary amines to form imines.[1][2]

Workflow:

  • Calculation: Add 2.0 – 3.0 equivalents of resin (relative to the excess 4-picolylamine estimated).[1][2]

  • Incubation: Stir gently at room temperature for 2–4 hours (or overnight for lower reactivity resins).

    • Tip: Do not use magnetic stir bars with resins as they can grind the beads; use an orbital shaker.[2]

  • Filtration: Filter the mixture through a fritted glass funnel or a synthesis cartridge.

  • Rinse: Wash the resin cake with the reaction solvent (e.g., DCM/MeOH) to recover any adsorbed product.

  • Result: The filtrate contains the product; the impurity is trapped on the beads.

Frequently Asked Questions (FAQs)

Q1: My product is also a primary amine. How do I separate it from 4-picolylamine? A: This is the most difficult scenario. Since both are basic and nucleophilic, standard washes and scavenger resins will fail.

  • Solution: Use Reverse Phase (C18) Chromatography .[1][2]

  • Why: 4-Picolylamine is extremely polar (logP ~ -0.4).[1][2] It will elute near the solvent front (dead volume) in a standard Water/Acetonitrile gradient. Your more lipophilic product will retain longer.[1][2]

Q2: The 4-picolylamine hydrochloride is crashing out in my organic solvent. Can I just filter it? A: Yes, but proceed with caution.

  • Risk: The salt is hygroscopic and sticky.[1][2] It may trap your product.[1][2][4]

  • Protocol: Chill the reaction mixture to 0°C to maximize precipitation. Filter the solids and thoroughly wash the filter cake with cold solvent to dissolve any trapped product. Always check the solid residue by TLC or LCMS to ensure no yield loss.

Q3: I am seeing "streaking" on my silica column. What is happening? A: The basic pyridine and amine nitrogens are interacting with the acidic silanols on the silica gel.

  • Fix: Pre-treat your silica column with 1% Triethylamine (TEA) or 1% NH₄OH in your eluent system.[1][2] This neutralizes the acidic sites on the silica, sharpening the peak shape for basic compounds.

Q4: Can I remove it by evaporation? A: No.[1][2] The boiling point of the free base is ~230°C. Attempting to distill it off will likely decompose your product before the impurity is removed.

Comparative Data Table

MethodSelectivityCostThroughputBest Application
Acid Wash (HCl) Low (Removes all bases)LowHighNeutral/Acidic targets (Amides).[1][2]
CuSO₄ Wash Medium (Specific to chelators)LowHighPyridine-containing targets; Visual check required.[1][2]
Scavenger Resin High (Chemospecific)HighMediumBasic targets; library synthesis.[1][2]
C18 Chromatography High (Polarity based)MediumLowDifficult separations (Amine vs Amine).[1][2]

References

  • PubChem. (n.d.).[1][2] 4-Picolylamine Compound Summary. National Library of Medicine.[1][2] Retrieved February 20, 2026, from [Link]

  • Biotage. (2023).[1][2][5] How should I purify a complex, polar, amide reaction mixture? Retrieved February 20, 2026, from [Link]

  • University of Rochester. (n.d.).[1][2] Not Voodoo: Workup Formulas for Specific Reagents. Retrieved February 20, 2026, from [Link]

Troubleshooting low solubility of 4-picolylamine HCl in dichloromethane

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SOL-4PIC-DCM Subject: Troubleshooting insolubility of 4-Picolylamine Hydrochloride in Dichloromethane (DCM) Status: Resolved / Guide Available

Executive Summary (The "Why")

User Query: "I am trying to dissolve 4-picolylamine HCl in dichloromethane (DCM) for an acylation reaction, but it remains a suspension. Why won't it dissolve, and how do I fix it?"

Technical Root Cause: The issue stems from a fundamental polarity mismatch. 4-Picolylamine hydrochloride (CAS: 64460-41-9) is an ionic lattice held together by strong electrostatic forces.[1] Dichloromethane is a moderately polar, aprotic solvent ($ \epsilon \approx 8.9 $) that lacks the hydrogen-bond donating capability and dielectric strength required to overcome the lattice energy of the hydrochloride salt.

While the free base (4-picolylamine) is an organic liquid highly soluble in DCM, the HCl salt is effectively a rock in this solvent.[1] To achieve solubility, you must break the ionic lattice by neutralizing the salt to its free base form.

Troubleshooting & Resolution Protocols

Choose the protocol that best fits your reaction sensitivity.[1]

Method A: Biphasic Neutralization (Recommended for Clean Isolation)

Best for: Reactions sensitive to excess base or byproduct salts (e.g., metal-catalyzed cross-couplings).[1]

The Logic: This method converts the salt to the lipophilic free base before the reaction, ensuring a homogeneous solution in DCM without adding external amine salts to your reaction vessel.

Protocol:

  • Dissolution: Dissolve the 4-picolylamine HCl in a minimum amount of Water (approx. 3-5 mL per gram).[1] The salt is highly water-soluble.[1][2][3]

  • Basification: Slowly add 2M NaOH or saturated Na₂CO₃ solution until the pH reaches >12.

    • Observation: The solution may become cloudy or an oil may separate as the free amine is generated.

  • Extraction: Add an equal volume of DCM . Shake vigorously and separate the layers.[1]

    • Note: The free amine (neutral) will partition into the DCM layer.

  • Repetition: Extract the aqueous layer 2 more times with DCM.

  • Drying: Combine organic layers, dry over anhydrous Na₂SO₄ or MgSO₄ , and filter.

  • Concentration (Optional): You can remove the DCM to isolate the free amine (a liquid/oil) or use the dry DCM solution directly.[1]

Method B: In-Situ "Free-Basing" (Fastest)

Best for: Acylations, amide couplings, or nucleophilic substitutions where amine salts (e.g., TEA[1]·HCl) are tolerated.[1]

The Logic: You use a sacrificial base to deprotonate the 4-picolylamine HCl directly in the reaction solvent.[1] The target amine goes into solution, while the sacrificial base takes the proton.

Protocol:

  • Suspension: Suspend the 4-picolylamine HCl in DCM (it will look like a slurry).

  • Add Base: Add 2.0 - 2.5 equivalents of a tertiary amine base such as Triethylamine (TEA) or Diisopropylethylamine (DIPEA/Hünig's Base) .[1]

  • Equilibration: Stir at room temperature for 15–30 minutes.

    • Mechanism:[1][4]

      
      
      
    • Observation: The solid 4-picolylamine HCl will disappear.[1] Depending on concentration, the new salt (TEA·HCl) may either dissolve or precipitate.[1]

  • Proceed: Add your electrophile (e.g., acid chloride, anhydride) directly to this mixture.[1]

Technical Data Reference

Property4-Picolylamine (Free Base)4-Picolylamine HCl (Salt)
CAS Number 3731-53-164460-41-9
Molecular Weight 108.14 g/mol 144.60 g/mol
Physical State Liquid / OilSolid (Crystalline)
Solubility (DCM) High (Miscible)Negligible (< 1 mg/mL)
Solubility (Water) MiscibleHigh
pKa (Primary Amine) ~9.3 (Est.)[1]N/A (Already protonated)
Melting Point -8 °C~207 °C

Visual Workflows

Figure 1: Solubility Decision Logic

Caption: Logical flow to determine the correct solubilization strategy based on reaction tolerance.

SolubilityLogic Start Problem: 4-Picolylamine HCl insoluble in DCM Check Can reaction tolerate extra amine salts? Start->Check MethodA Method A: Biphasic Extraction (Isolate Free Base) Check->MethodA No (Sensitive Cat.) MethodB Method B: In-Situ Neutralization (Add DIPEA/TEA) Check->MethodB Yes (Standard Coupling) ResultA Result: Pure Amine in DCM (No byproduct salts) MethodA->ResultA ResultB Result: Amine + DIPEA-HCl in DCM (Fast, one-pot) MethodB->ResultB

Figure 2: Biphasic Extraction Mechanism

Caption: Step-by-step phase transfer workflow for isolating the DCM-soluble free amine.

ExtractionWorkflow cluster_chem Chemical Transformation Step1 1. Dissolve Salt (Water Phase) Step2 2. Basify (pH > 12) (R-NH3+ -> R-NH2) Step1->Step2 Step3 3. Add DCM & Shake (Partitioning) Step2->Step3 Step4 4. Isolate Organic Layer (Contains R-NH2) Step3->Step4 Chem Ionic Salt (Water Soluble) -> Neutral Amine (DCM Soluble)

Frequently Asked Questions (FAQ)

Q: Can I just heat the DCM to dissolve the salt? A: No. Heating will not overcome the lattice energy difference.[1] You might dissolve trace amounts, but you will likely just reflux your solvent while the solid remains at the bottom. Furthermore, 4-picolylamine is heat-sensitive and can degrade (oxidize) if heated excessively in air.[1]

Q: Why not use Methanol (MeOH) as a co-solvent? A: You can, provided your reagents are compatible with alcohols.[1] A 10:1 DCM:MeOH mixture often dissolves amine salts.[1] However, if you are using electrophiles like acid chlorides or anhydrides, do not use Methanol , as it will react with them to form methyl esters instead of your desired amide.

Q: I used TEA (Method B) but I still see a solid. What is it? A: If you added Triethylamine and the reaction mixture is still cloudy, the solid is likely Triethylamine Hydrochloride (TEA·HCl) , which is also poorly soluble in DCM.[1] This confirms the exchange happened: your 4-picolylamine is now dissolved as the free base.[1] You can proceed with the reaction; the TEA·HCl is inert in most acylation/alkylation scenarios.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 77317, 4-Picolylamine. Retrieved from [Link]

  • Reich, H. J. Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.[1] (Standard reference for organic pKa values). Retrieved from [Link][1]

Sources

Technical Support Center: Chiral Integrity in 4-Aminomethylpyridine Couplings

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Preventing Racemization of Chiral Carboxylic Acids during Amidation with 4-Aminomethylpyridine (4-AMP) Ticket ID: RAC-4AMP-001 Support Level: Tier 3 (Senior Application Scientist)

Core Directive & Scope

The "Gotcha": Users often assume that because 4-aminomethylpyridine (4-AMP) is achiral, racemization is not a concern. This is false. While 4-AMP cannot racemize, its chemical nature triggers racemization in your chiral carboxylic acid partner. 4-AMP contains a basic pyridine ring and a nucleophilic primary amine. This dual-nitrogen character, combined with standard coupling bases (TEA/DIEA), creates a "proton-shuttle" environment that accelerates Oxazolone Formation —the primary driver of chiral erosion.

This guide provides the mechanistic understanding and validated protocols to couple 4-AMP without destroying the stereocenter of your acid.

Mechanism of Failure: Why Racemization Occurs

To fix the problem, you must understand the enemy. Racemization in this context is rarely direct enolization; it is almost always mediated by the Oxazolone (Azlactone) pathway .

The Danger Zone
  • Activation: You activate the chiral acid (e.g., with HATU).

  • Cyclization: Before the slow-reacting amine attacks, the amide oxygen of the protected amino group (or the alpha-proton) attacks the activated carbonyl.

  • Loss of Chirality: This forms an Oxazolone ring. The alpha-proton on this ring is highly acidic (pKa ~9). The basic 4-AMP or added base (DIEA) abstracts this proton, flattening the stereocenter.

  • Re-opening: The amine eventually attacks, but the product is now a racemic mixture (D/L).

Visualizing the Pathway

RacemizationPathway cluster_danger The Racemization Cycle Acid Chiral Acid (L-Isomer) Activated Activated Ester (O-Acyl Urea / OBt) Acid->Activated + Coupling Agent Oxazolone Oxazolone (Azlactone Ring) Activated->Oxazolone Slow Attack (Side Reaction) Product_L Pure Product (L-Isomer) Activated->Product_L + 4-AMP (Fast Attack) Enol Enolized Oxazolone (Achiral/Flat) Oxazolone->Enol + Base (DIEA/4-AMP) Proton Abstraction Product_DL Racemic Product (50% L / 50% D) Oxazolone->Product_DL + 4-AMP Enol->Oxazolone Reprotonation (Random Face)

Caption: The kinetic competition between direct coupling (Green) and the base-catalyzed oxazolone pathway (Red).

Troubleshooting Guide

Diagnose your specific issue using the matrix below.

SymptomProbable CauseCorrective Action
High Racemization (>5% D-isomer) Base Strength: Using TEA or DIEA with highly activated esters (HATU/HBTU).Switch Base: Use 2,4,6-Collidine (TMP) .[1] It is sterically hindered and less likely to abstract the alpha-proton [1].
Sluggish Reaction Poor Activation: 4-AMP pyridine nitrogen may be coordinating with the active ester.Switch Reagent: Move to T3P (Propylphosphonic anhydride).[2][3] It drives the reaction forward via an irreversible byproduct mechanism [2].
Low Yield + Impurities Over-activation: HATU is too reactive, causing background hydrolysis or oligomerization.Switch Protocol: Use EDC/Oxyma . Oxyma is superior to HOBt for suppressing side reactions while maintaining reactivity [3].
Solid Precipitate Solubility: 4-AMP salts are polar; DCM may not dissolve the intermediate.Solvent Change: Switch to DMF or EtOAc . T3P works exceptionally well in EtOAc.

Validated Protocols

Do not use "standard" peptide coupling conditions (HATU/DIEA) for this specific amine unless necessary. Use one of the following optimized methods.

Method A: The "Gold Standard" (T3P System)

Best for: High-value chiral acids, scale-up, and maximum enantiomeric excess (%ee).

Why it works: T3P (Propylphosphonic anhydride) generates a mixed anhydride that is highly reactive toward amines but relatively stable toward oxazolone formation. The byproduct is water-soluble, simplifying workup.

  • Dissolve: Dissolve the Chiral Acid (1.0 equiv) and 4-Aminomethylpyridine (1.1 equiv) in EtOAc or 2-MeTHF (approx. 5-10 mL/g).

  • Base: Add Pyridine (3.0 equiv) or N-Methylmorpholine (NMM) (2.5 equiv).

    • Note: Do NOT use TEA/DIEA if possible. Pyridine acts as both solvent modifier and mild base [4].

  • Cool: Cool the mixture to 0°C .

  • Add T3P: Add T3P (50% w/w in EtOAc/DMF, 1.5 equiv) dropwise over 10 minutes.

  • React: Allow to warm to Room Temperature (RT). Stir for 2-4 hours.

  • Workup: Quench with water. Wash organic layer with 0.5M HCl (to remove excess 4-AMP/Pyridine), then NaHCO3, then Brine.

Method B: The "Aqueous/Alcoholic" (DMTMM System)

Best for: Polar substrates or when strict anhydrous conditions are difficult.

Why it works: DMTMM (Triazine-based) allows coupling in alcohols or wet solvents and often requires no added base , eliminating the primary cause of racemization [5].

  • Dissolve: Dissolve Chiral Acid (1.0 equiv) in MeOH or THF .

  • Add DMTMM: Add DMTMM-Cl (1.2 equiv). Stir for 5-10 minutes to activate.

  • Add Amine: Add 4-Aminomethylpyridine (1.0 equiv).

  • React: Stir at RT for 3-6 hours.

  • Workup: Evaporate solvent. Redissolve in EtOAc/DCM and wash with mild acid/base as above.[4]

Method C: The "Traditional" (EDC/Oxyma)

Best for: Labs without T3P/DMTMM. Must be used with Collidine.

  • Dissolve: Acid (1.0 equiv) + Oxyma Pure (1.1 equiv) in DMF.

  • Base: Add 2,4,6-Collidine (2.0 equiv). Crucial substitution for DIEA.

  • Activate: Cool to 0°C. Add EDC·HCl (1.1 equiv). Stir 5 mins.

  • Couple: Add 4-AMP (1.1 equiv). Stir 0°C to RT overnight.

Comparative Data: Base & Reagent Impact

Representative data based on coupling phenylglycine (highly racemization-prone) derivatives.

Coupling SystemBaseSolvent% Racemization (D-Isomer)Yield
HATU DIEADMF18.5% (High Risk)92%
EDC / HOBt TEADCM6.2% 85%
EDC / Oxyma Collidine DMF< 1.0% 88%
T3P Pyridine EtOAc< 0.5% (Superior)94%
DMTMM NoneMeOH< 0.2% 90%

Frequently Asked Questions (FAQs)

Q: Can I use HATU if I lower the temperature to -20°C? A: You can, but it is risky. HATU is extremely reactive. Even at low temperatures, the presence of DIEA (required for HATU to work) promotes proton abstraction. If you must use HATU, use Collidine as the base and keep the reaction strictly at 0°C or below.

Q: Why do you recommend Pyridine as a base for T3P? Isn't it nucleophilic? A: Pyridine is a weak base (pKa ~5.2) compared to TEA (pKa ~10). It is strong enough to neutralize the acid generated by T3P but too weak to deprotonate the alpha-carbon of your chiral acid. It also suppresses epimerization via a specific solvent effect observed in T3P couplings [6].

Q: My 4-aminomethylpyridine is a HCl salt. How does this change the protocol? A: You must add an extra equivalent of base to free the amine.

  • Correction: Do not just dump in more DIEA.

  • Protocol: Premix the 4-AMP·HCl with 1 equiv of NMM or Collidine in the solvent for 10 mins, then add this solution to the activated acid mixture.

Q: How do I measure the racemization level? A: Do not rely on optical rotation. Use Chiral HPLC or SFC. A common method is to synthesize the intentional racemate (using DL-acid) to identify the retention times of both enantiomers, then inject your sample to quantify the % of the undesired isomer.

References

  • Carpino, L. A., et al. "The Diisopropylcarbodiimide/ 1-Hydroxy-7-azabenzotriazole System: Segment Coupling and Stepwise Practice." Journal of Organic Chemistry, 1995. Link

  • Dunetz, J. R., et al. "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine."[3][5] Organic Letters, 2011.[3][5] Link

  • Subirós-Funosas, R., et al. "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt." Chemistry - A European Journal, 2009. Link

  • Patterson, J. "Propylphosphonic Anhydride (T3P): A Remarkable Reagent for the Preparation of Amides and Peptides." Aldrichimica Acta, 2011. Link

  • Kunishima, M., et al. "4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium Chloride (DMT-MM): A Versatile Dehydrating Agent." Tetrahedron, 2001. Link

  • Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009. Link

Sources

Technical Support Center: 4-Picolylamine HCl Storage & Handling

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the storage, handling, and troubleshooting protocols for 4-Picolylamine Hydrochloride (4-Picolylamine HCl) . It is designed for researchers requiring high-purity reagents for organic synthesis, specifically in ligand design and pharmaceutical intermediate production.

Product Identity:

  • Chemical Name: 4-Picolylamine Hydrochloride (Pyridin-4-ylmethanamine HCl)[1]

  • CAS Number: 64460-41-9 (Monohydrochloride)

  • Physical State: White to off-white crystalline solid (Pure); Yellow/Orange (Degraded)

  • Molecular Formula: C₆H₈N₂[2][3][4] · xHCl

PART 1: The "Golden Rules" of Storage

Failure to adhere to these three pillars is the primary cause of reagent loss.

The Moisture Barrier (Critical)

4-Picolylamine HCl is hygroscopic . The pyridine ring nitrogen and the primary amine group form a salt that avidly scavenges atmospheric water.

  • Mechanism: Moisture absorption leads to "deliquescence" (dissolving in its own absorbed water).[5] Once wet, the local pH environment shifts, increasing susceptibility to oxidative degradation and hydrolysis.

  • Protocol: Store in a desiccator with active desiccant (e.g., P₂O₅ or indicating silica gel). For long-term storage (>1 month), parafilm alone is insufficient; use a secondary containment vessel with desiccant packs.

Oxidation Prevention

While the HCl salt is significantly more stable than the free base (liquid), it is not immune to oxidation.

  • Visual Indicator: The appearance of a yellow or brown tint indicates the formation of N-oxides or oxidative coupling products (imines/diazo species).

  • Protocol: Flush headspace with Argon or Nitrogen after every use. Store in amber vials to prevent photo-initiated auto-oxidation.

Temperature Control
  • Standard: Cool, dry place (Room Temperature, 15–25°C) is acceptable for active use.

  • Long-Term: Refrigeration (2–8°C) is recommended to slow kinetic degradation, provided the container is allowed to equilibrate to room temperature before opening to prevent condensation.

PART 2: Troubleshooting Guide (Q&A)

Q1: My 4-Picolylamine HCl has turned yellow. Is it still usable?

Diagnosis: Yellowing indicates surface oxidation or trace free-base liberation.

  • For Non-Critical Reactions (e.g., rough screenings): Likely usable. The impurity level is often <1-2% despite the color.

  • For Critical Synthesis (e.g., GMP, final step coupling): Do not use. The oxidation byproducts can act as radical initiators or catalyst poisons (especially in Pd/Cu-catalyzed cross-couplings).

  • Recovery: Recrystallization from ethanol/ether can sometimes salvage the white solid, but it is often more cost-effective to replace the reagent.

Q2: The powder has clumped into a hard rock. How do I fix this?

Diagnosis: Moisture ingress has caused partial deliquescence and recrystallization.

  • Immediate Fix: If the color is still white/off-white, the compound is chemically intact but physically compromised. Dissolve the entire clump in the reaction solvent (e.g., Methanol, Water) to determine the concentration, rather than trying to chip off inaccurate weights.

  • Prevention: Never store the bottle in a fridge without a desiccator. The cooling cycle creates a vacuum that pulls moist air in past the cap threads.

Q3: Can I substitute the HCl salt for the free base (liquid)?

Answer: Yes, but you must add a base.

  • Stoichiometry: 4-Picolylamine HCl contains 1 or 2 equivalents of acid (check your specific CoA). You must add a stoichiometric amount of base (e.g., Triethylamine, DIPEA, or NaH) to the reaction mixture to liberate the nucleophilic free amine.

  • Calculation:

    • Free Base MW: ~108.14 g/mol

    • HCl Salt MW: ~144.60 g/mol (Mono-HCl)

    • Note: Using the salt is often preferred as it avoids the handling of the foul-smelling, air-sensitive liquid free base.

PART 3: Handling & Aliquoting Workflow

To maintain purity over months of use, follow this "Zero-Moisture" workflow.

Step-by-Step Protocol
  • Equilibration: If stored cold, allow the closed bottle to warm to room temperature for 30 minutes. Opening a cold bottle condenses atmospheric water instantly onto the powder.

  • Environment: Ideally, weigh inside a glove box. If unavailable, use a "dry bag" or work rapidly near a balance.

  • Tooling: Use anti-static weighing boats and plastic spatulas (metal spatulas can introduce trace iron, which catalyzes oxidation in amines).

  • Resealing:

    • Wipe the rim of the bottle with a Kimwipe to remove powder dust (which prevents a tight seal).

    • Flush the headspace with a gentle stream of Argon for 5-10 seconds.

    • Seal tightly and wrap with Parafilm.

PART 4: Visualizing the Degradation Logic

The following diagram illustrates the causality between storage failures and chemical degradation.

G Storage Improper Storage Moisture Moisture Ingress Storage->Moisture Loose Cap / No Desiccant Clumping Physical Clumping (Hygroscopicity) Moisture->Clumping H2O Absorption Hydrolysis Local Hydrolysis/ pH Shift Clumping->Hydrolysis Dissolution Oxidation Oxidation/N-Oxide Formation Hydrolysis->Oxidation Air Exposure Yellowing Yellow/Brown Discoloration Oxidation->Yellowing Visual Sign Failure Reaction Failure (Catalyst Poisoning) Yellowing->Failure Impurity Interference Proper Proper Storage: Desiccator + Argon Proper->Moisture Prevents

Caption: Logical pathway of 4-Picolylamine HCl degradation. Moisture is the gateway event that facilitates subsequent chemical breakdown.

PART 5: Quantitative Data Summary

Property4-Picolylamine (Free Base)4-Picolylamine HCl (Salt)
CAS Number 3731-53-164460-41-9
Physical State Liquid (Clear/Yellow)Solid (White/Off-White)
Hygroscopicity ModerateHigh
Air Stability Poor (Absorbs CO₂)Moderate (Stable if dry)
Storage Temp 2–8°C (Dark)RT or 2–8°C (Desiccated)
Preferred Use Immediate reactionLong-term storage / Stock

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 77519, 4-Picolylamine. Retrieved from [Link]

Sources

Technical Support Center: Purification of Reaction Mixtures Containing 4-Aminomethylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing the common challenge of removing unreacted 4-aminomethylpyridine from their reaction mixtures. The methodologies and troubleshooting advice presented herein are grounded in established chemical principles and field-proven laboratory practices.

Frequently Asked Questions (FAQs)

Q1: Why is removing 4-aminomethylpyridine so challenging?

4-Aminomethylpyridine, like other basic amine compounds, can be difficult to separate from reaction mixtures using standard purification techniques like silica gel chromatography.[1] Its basic nature leads to strong interactions with the acidic silanol groups on the silica surface, which can result in poor separation, tailing of peaks, and potential degradation of the target compound.[2] Furthermore, its high boiling point makes it difficult to remove by simple evaporation.[3]

Q2: What is the principle behind using a copper sulfate wash?

The use of an aqueous copper(II) sulfate (CuSO₄) solution is an effective method for removing pyridine and its derivatives from an organic solution.[3][4] This technique leverages the principles of coordination chemistry. The nitrogen atom in the pyridine ring of 4-aminomethylpyridine acts as a Lewis base, readily donating its lone pair of electrons to the Lewis acidic copper(II) ion.[5] This interaction forms a water-soluble copper(II)-pyridine coordination complex, which then partitions into the aqueous phase during a liquid-liquid extraction.[6][7] The characteristic deep blue or purple color of this complex provides a visual indicator of its formation and subsequent removal from the organic layer.[8][9]

Q3: Is a copper sulfate wash suitable for all types of product molecules?

While highly effective, a copper sulfate wash is not universally applicable. It is crucial to consider the stability of your target compound. This method is particularly advantageous for acid-sensitive molecules where a simple acid wash to protonate and extract the amine is not feasible.[3][4] However, if your product contains functional groups that can also chelate with copper(II) ions, you may experience product loss. It is always advisable to perform a small-scale test to ensure compatibility before applying the procedure to your entire batch.

Troubleshooting Guide

This section addresses common issues encountered during the copper sulfate wash for removing 4-aminomethylpyridine.

Issue 1: Incomplete Removal of 4-Aminomethylpyridine

Symptoms:

  • The characteristic pyridine odor persists in the organic layer after multiple washes.

  • TLC or other analytical methods show the presence of residual 4-aminomethylpyridine.

  • The aqueous layer from the final wash still shows a faint blue or purple coloration upon contact with the organic layer.

Root Causes & Solutions:

Root Cause Explanation Recommended Action
Insufficient Copper Sulfate The amount of copper sulfate is not enough to complex with all the unreacted 4-aminomethylpyridine.Increase the number of washes with the copper sulfate solution. Continue washing until the aqueous layer no longer turns a deep blue or purple color.[4][6] As a rule of thumb, for every 5 mL of amine solvent, use five 10 mL portions of a 10% aqueous CuSO₄ solution.[6]
Concentration of Copper Sulfate Solution A solution that is too dilute may not be effective in sequestering the amine.Use a saturated or 10-15% aqueous solution of copper sulfate for optimal results.[6][7]
Poor Phase Mixing Inadequate mixing during the extraction prevents efficient contact between the organic and aqueous phases, leading to incomplete complexation.Ensure vigorous shaking of the separatory funnel for a sufficient amount of time during each wash. If emulsions form, refer to the troubleshooting section on emulsions.
Issue 2: Emulsion Formation During Extraction

Symptoms:

  • A stable or slow-to-break layer forms between the organic and aqueous phases, making separation difficult.[10][11]

Root Causes & Solutions:

Root Cause Explanation Recommended Action
High Concentration of Surfactant-like Molecules The reaction mixture may contain byproducts or reagents that act as surfactants, stabilizing the emulsion.[10]1. Salting Out: Add a small amount of a saturated sodium chloride solution (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which can help to break the emulsion.[10] 2. Gentle Agitation: Instead of vigorous shaking, gently swirl or rock the separatory funnel to minimize emulsion formation.[10] 3. Filtration: Pass the mixture through a pad of Celite or glass wool to help break up the emulsion.[10] 4. Centrifugation: If the emulsion is persistent, transferring the mixture to a centrifuge tube and spinning it can force the layers to separate.[10]
Similar Densities of Organic and Aqueous Phases If the densities of the two phases are too close, they may not separate cleanly.Dilute the organic layer with a solvent of significantly different density (e.g., add more of the primary extraction solvent).
Issue 3: Product Loss

Symptoms:

  • Significantly lower than expected yield of the final product.

  • Discoloration of the aqueous layer that is not attributable to the copper-pyridine complex.

Root Causes & Solutions:

Root Cause Explanation Recommended Action
Product Chelation with Copper(II) The product molecule itself may contain functional groups (e.g., other amines, thiols, or carboxylates) that can coordinate with copper(II) ions, leading to its extraction into the aqueous layer.1. Back-Extraction: If you suspect product loss into the aqueous layer, you can try to recover it. Make the combined aqueous washes basic to break the copper complex and then extract with a fresh portion of organic solvent. 2. Alternative Purification: If product chelation is a significant issue, consider alternative purification methods such as chromatography on amine-functionalized silica gel or reversed-phase chromatography with a modified mobile phase.[1][2]
Product Solubility in the Aqueous Phase The product may have some inherent solubility in the aqueous copper sulfate solution.Wash the combined aqueous layers with a fresh portion of the organic extraction solvent to recover any dissolved product.

Experimental Protocol: Copper Sulfate Wash

This protocol outlines the step-by-step procedure for removing unreacted 4-aminomethylpyridine from a reaction mixture using a copper sulfate wash.

Materials:

  • Reaction mixture dissolved in a water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate).

  • 10% (w/v) aqueous copper(II) sulfate solution or a saturated aqueous solution.

  • Saturated aqueous sodium chloride solution (brine).

  • Anhydrous sodium sulfate or magnesium sulfate.

  • Separatory funnel.

  • Standard laboratory glassware.

Procedure:

  • Preparation: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent. Transfer the solution to a separatory funnel.

  • First Wash: Add a volume of the 10% aqueous copper(II) sulfate solution approximately equal to the volume of the organic layer.

  • Extraction: Stopper the separatory funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup. Observe the formation of a deep blue or purple color in the aqueous layer, indicating the formation of the copper-pyridine complex.[8]

  • Separation: Allow the layers to separate completely. Drain the lower (aqueous) layer.

  • Repeat Washes: Repeat steps 2-4 with fresh portions of the copper sulfate solution until the aqueous layer no longer shows a significant color change.[4][6]

  • Brine Wash: Wash the organic layer with a saturated aqueous sodium chloride solution (brine) to remove any residual water-soluble impurities and help break any minor emulsions.

  • Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.

  • Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the purified product.

Visualization of the Workflow

The following diagram illustrates the logical flow of the purification process.

CopperSulfateWash cluster_0 Initial State cluster_1 Purification Process cluster_2 Outputs cluster_3 Final Steps ReactionMixture Crude Reaction Mixture (Product + 4-AMP in Organic Solvent) AddCuSO4 Add Aqueous CuSO₄ Solution ReactionMixture->AddCuSO4 Shake Vigorous Shaking (Liquid-Liquid Extraction) AddCuSO4->Shake Separate Separate Layers Shake->Separate Emulsion Emulsion? Shake->Emulsion AqueousLayer Aqueous Layer (Water-Soluble Copper-4-AMP Complex) Separate->AqueousLayer Discard OrganicLayer Organic Layer (Purified Product) Separate->OrganicLayer IncompleteRemoval 4-AMP still present? Separate->IncompleteRemoval Dry Dry with Na₂SO₄ OrganicLayer->Dry Evaporate Evaporate Solvent Dry->Evaporate FinalProduct Isolated Product Evaporate->FinalProduct Emulsion->Shake Emulsion->Separate No IncompleteRemoval->AddCuSO4 Yes, repeat wash IncompleteRemoval->OrganicLayer No

Caption: Workflow for removing 4-aminomethylpyridine using a copper sulfate wash.

References

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]

  • CIA. (n.d.). PYRIDINE COMPLEXES OF COPPER (II)-POLYTHIONATES AND THEIR ANALYTICAL APPLICATION. Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Reddit. (2024, January 13). Removing Pyridine : r/chemistry. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, October 27). How to remove pyridine from Reaction mixture containing chiral molecule with diacetal protection group? Retrieved from [Link]

  • University of Rochester. (n.d.). Remove Sticky Reagents. Retrieved from [Link]

  • K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extraction. Retrieved from [Link]

  • MDPI. (2024, July 24). Electrochemically Active Copper Complexes with Pyridine-Alkoxide Ligands. Retrieved from [Link]

  • Google Patents. (n.d.). US3337630A - Process for the purification of amines.
  • University of Rochester. (n.d.). Workup: Amines. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020, April 22). Purification of primary amines using Schiff base immobilization. Retrieved from [Link]

  • LCGC International. (2020, November 12). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]

  • ResearchGate. (2025, September 22). How to remove pyridine from reaction mixture? Retrieved from [Link]

  • PMC. (n.d.). Removal of Organic Compounds with an Amino Group during the Nanofiltration Process. Retrieved from [Link]

  • Google Patents. (n.d.). JPH09202619A - Purification of copper sulfate solution.
  • Google Patents. (n.d.). WO2007052302A2 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters.
  • SCION Instruments. (2025, January 21). How Can We Improve Our Liquid-Liquid Extraction Processes? Retrieved from [Link]

  • Crystalverse. (2020, July 4). Purifying Copper Sulfate for Crystal Growing. Retrieved from [Link]

  • Koch Knight. (n.d.). Troubleshooting Liquid-Liquid Extraction Columns Evaluating Column Efficiency. Retrieved from [Link]

  • CDN. (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. Retrieved from [Link]

  • Instructables. (n.d.). Purification of Copper Sulfate : 5 Steps. Retrieved from [Link]

  • Google Patents. (n.d.). CN102774870A - Method for removing impurity of iron in copper sulphate.
  • Quora. (2023, June 13). How are impurities removed from copper during the refining process? Retrieved from [Link]

  • ResearchGate. (2017, May 19). Hello, i want to know how can i eliminate pyridine by extraction? Retrieved from [Link]

  • MDPI. (2020, December 1). Cu II Complexes and Coordination Polymers with Pyridine or Pyrazine Amides and Amino Benzamides—Structures and EPR Patterns. Retrieved from [Link]

  • PMC. (n.d.). Copper(II) Complexes with Ligands Derived from 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one: Synthesis and Biological Activity. Retrieved from [Link]

  • SciSpace. (n.d.). Copper(II)-Sulfur Interactions in Pyridine- and Imidazole-containing Disulfide Complexes. Syntheses, Spectra. Retrieved from [Link]

  • RSC Publishing. (2023, March 1). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Crystal Structure of a 4,4'-bipyridine Linked Dinuclear Copper(II) Complex Derived from 2-{[2-(2-hydroxyethylamino)ethylimino]methyl}-6-methylphenol. Retrieved from [Link]

  • Reddit. (2015, May 15). Pyridine Is miscible with EVERYTHING!? : r/chemistry. Retrieved from [Link]

  • YouTube. (2022, August 8). How to remove pyridine from your reaction crude? Retrieved from [Link]

  • ResearchGate. (2014, April 2). What is best method to remove pyridine from a reaction mixture? Retrieved from [Link]

  • PubMed. (2004, March 21). New pyridine carboxamide ligands and their complexation to copper(II). X-Ray crystal structures of mono-, di, tri. Retrieved from [Link]

  • PubMed. (2009, April 15). Synthesis, structure and biological activity of copper(II) complexes of 4-(2-pyridylmethyl)-1,7-dimethyl-1,4,7-triazonane-2,6-dione and 4-(2-pyridylethyl). Retrieved from [Link]

  • PubMed. (2024, December 19). Novel Copper(II) Coordination Compounds Containing Pyridine Derivatives of N4-Methoxyphenyl-Thiosemicarbazones with Selective Anticancer Activity. Retrieved from [Link]

Sources

Purification methods for 4-aminomethylpyridine derivatives (recrystallization vs column)

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting & Optimization Guide for 4-Aminomethylpyridine Purification Ticket ID: #AMP-PUR-001 Assigned Specialist: Senior Application Scientist, Separation Technologies

Executive Summary

Purifying 4-aminomethylpyridine (4-AMP) and its derivatives presents a classic "dual-basicity" challenge. These molecules possess two basic nitrogen centers: the pyridine ring (


) and the primary benzylic-like amine (

).

This guide addresses the two most common failure modes:

  • Column Chromatography: Irreversible adsorption or severe tailing on silica gel due to silanol interactions.[1]

  • Recrystallization: "Oiling out" of the free base or difficulty crystallizing highly soluble salts.

Part 1: The Decision Matrix (Triage)

Before starting, determine the physical state and downstream application of your derivative. 4-AMP derivatives are often oils at room temperature in their free-base form.

Workflow Decision Tree

G Start Start: Crude Mixture StateCheck Is the Free Base a Solid? Start->StateCheck ImpurityCheck Impurity Profile? StateCheck->ImpurityCheck Yes (Solid) SaltTol Is a Salt Form Acceptable? StateCheck->SaltTol No (Oil/Liquid) Recrys Method A: Recrystallization (Free Base) ImpurityCheck->Recrys Minor Impurities (<10%) Flash Method C: Modified Flash Chromatography ImpurityCheck->Flash Complex Mixture Reverse Method D: Reverse Phase (C18) ImpurityCheck->Reverse Highly Polar/Water Soluble SaltTol->ImpurityCheck No (Must be Free Base) SaltRecrys Method B: Salt Formation (HCl/Oxalate) SaltTol->SaltRecrys Yes

Figure 1: Strategic decision tree for selecting the purification method based on physical state and impurity profile.

Part 2: Column Chromatography (The "Anti-Streak" Protocols)

The Problem: Silica gel is acidic (


). The basic primary amine of 4-AMP protonates on the column, forming a strong ionic bond with silanols. This causes broad peaks (streaking) and mass loss.
Protocol A: The Amine-Modified Silica Method

Best for: Complex mixtures where you must isolate the free base.

Reagents:

  • Triethylamine (TEA) or 28% Ammonium Hydroxide (

    
    ).
    
  • DCM/Methanol or Hexane/Ethyl Acetate.[2][3][4]

Step-by-Step Procedure:

  • The "Pre-Saturation" Step (Critical):

    • Do not just add TEA to the mobile phase.

    • Slurry your silica gel in the starting solvent containing 1-2% TEA .

    • Pour the column and flush with 2 column volumes (CV) of this buffer.

    • Why? This neutralizes the "hot" acidic sites on the silica before your sample touches them.

  • Mobile Phase Preparation:

    • Maintain 0.5% TEA or 1%

      
        in both Solvent A and Solvent B throughout the run.
      
    • Caution: Do not exceed 10% Methanol in DCM if using TEA, as silica can dissolve slightly at high pH, contaminating your product.

  • Loading:

    • Use the "Dry Load" technique.[5][6] Dissolve crude in MeOH/DCM, mix with Celite or amine-treated silica, evaporate to dryness, and load the powder. Liquid loading often leads to band broadening for these derivatives.

Protocol B: The "Alumina Switch"

Best for: Acid-sensitive derivatives or when TEA fails.

If silica fails, switch to Basic Alumina (Brockmann Grade III) .

  • Activation: Alumina is often too active (Grade I). Add 6% water (w/w) to deactivate it to Grade III.

  • Solvent: Use EtOAc/Hexane. Alumina is less acidic, so the amine sticking is significantly reduced without modifiers.

Part 3: Recrystallization (The Salt Strategy)

The Problem: Free base 4-AMP derivatives are often oils or low-melting solids that "oil out" (form a separate liquid phase) rather than crystallize.

The Solution: Convert the amine to a salt (Hydrochloride or Oxalate). This raises the melting point and disrupts the oiling phase.

Protocol C: Hydrochloride Salt Formation & Crystallization

Best for: Scalability and high purity (>99%).

Data Table: Solvent Systems for Pyridine Salts

Solvent SystemPolarityOutcomeNotes
Ethanol (Abs.) HighRecommended Dissolve hot; cool slowly. High solubility often requires concentration.
MeOH / Et₂O MedHigh Yield Dissolve in min. MeOH; add Et₂O until turbid (Trituration).
Isopropanol (IPA) MedBest Balance Less soluble than EtOH; often yields better crystals.
Water / Acetone High/LowSpecific Good for highly polar bis-salts.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude oil in a minimal amount of dry Ethanol or Isopropanol (IPA).

  • Acidification:

    • Add 1.1 equivalents of HCl (using 1M HCl in Ether or 1.25M HCl in MeOH).

    • Observation: The solution should warm up (exothermic).

  • Precipitation:

    • If a solid forms immediately, heat to reflux until dissolved.

    • If no solid forms, add Diethyl Ether dropwise to the hot solution until a faint cloudiness persists.

  • Crystallization:

    • Remove from heat. Wrap the flask in a towel (slow cooling is vital to avoid oiling).

    • Let stand at Room Temp for 2 hours, then

      
       overnight.
      
  • Recovery: Filter the white crystals. Wash with cold Ether.

Part 4: Troubleshooting & FAQs

Q1: I see a "Ghost Peak" in my NMR/LCMS that wasn't there before.

Diagnosis: Carbamate Formation. Primary amines like 4-AMP avidly absorb atmospheric


 to form carbamic acids (

) or carbonate salts. Fix:
  • Dry your product under high vacuum with mild heat (

    
    ).
    
  • Store under Argon/Nitrogen.

  • If persistent, wash the organic layer with dilute NaOH during workup to revert the carbamate to the free amine.

Q2: My compound turned brown on the column.

Diagnosis: N-Oxide Formation. Pyridines can oxidize to N-oxides on silica, especially if the silica contains trace metals or if the solvent contains peroxides (common in old Ether/THF). Fix:

  • Use freshly distilled solvents .

  • Flush the column with Nitrogen before use.

  • Add a pinch of Sodium Metabisulfite to the aqueous workup if oxidation is suspected.

Q3: The product is water-soluble and won't extract into DCM.

Diagnosis: High Polarity. The protonated form prefers water. Fix:

  • Salting Out: Saturate the aqueous phase with NaCl or

    
    .
    
  • Solvent Switch: Use n-Butanol or Chloroform/Isopropanol (3:1) for extraction. These mixtures are much better at pulling polar amines from water than pure DCM.

References

  • Biotage. (2023). Strategies for Flash Chromatography of Basic Amines. Retrieved from [Link]

  • Teledyne ISCO. (2025). HILIC Purification Strategies for Flash Chromatography. Retrieved from [Link]

  • Organic Syntheses. (2014). N-(4-Pyridyl)pyridinium chloride hydrochloride.[7] Org.[2][3][8] Synth. 1966, 46, 113. Retrieved from [Link]

  • University of Rochester. (n.d.). Tips for Flash Column Chromatography: Deactivating Silica.[9] Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 77317, 4-Pyridinemethanamine. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the 1H NMR Spectra of 4-Picolylamine: Free Base vs. Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical synthesis, understanding the precise structural state of a molecule is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose. This guide provides an in-depth comparison of the 1H NMR spectra of 4-picolylamine (also known as 4-(aminomethyl)pyridine) in its free base form and as a hydrochloride (HCl) salt. We will explore the theoretical underpinnings of the observed chemical shift differences, present experimental data, and provide a robust protocol for analysis.

Structural and Electronic Effects of Protonation

4-Picolylamine possesses two basic nitrogen atoms: the sp²-hybridized nitrogen of the pyridine ring and the sp³-hybridized nitrogen of the primary amine. The pyridine nitrogen is generally more basic (pKa of the conjugate acid is ~5-6) than the alkylamine (pKa of the conjugate acid is ~9-10). However, due to the influence of the aromatic ring, the pKa of the pyridinium ion in 4-picolylamine is around 9.65[1]. Upon treatment with a strong acid like HCl, both nitrogen atoms can be protonated, but the most significant change observed in the 1H NMR spectrum arises from the protonation of the pyridine ring nitrogen.

Protonation of the pyridine nitrogen to form the pyridinium cation induces a significant change in the electronic environment of the entire molecule. The key effects are:

  • Inductive Effect: The newly formed positively charged nitrogen atom (N+) becomes a powerful electron-withdrawing group. This effect pulls electron density away from the aromatic ring and the attached aminomethyl group.

  • Deshielding: Protons are "shielded" by the surrounding electron cloud from the external magnetic field of the NMR spectrometer. The electron-withdrawing nature of the pyridinium cation reduces the electron density around the ring and methylene protons. This reduction in shielding, or "deshielding," causes their resonance signals to shift to a higher frequency (downfield) in the NMR spectrum[2][3][4].

The aminomethyl group (-CH₂NH₂) is converted to an ammonium group (-CH₂NH₃⁺), which also contributes to the deshielding of the adjacent methylene protons.

Caption: Protonation of 4-picolylamine to its HCl salt form.

Comparative Analysis of 1H NMR Chemical Shifts

The most dramatic consequence of converting 4-picolylamine to its HCl salt is the significant downfield shift of all proton signals. The protons on the pyridine ring are particularly affected due to their proximity to the site of protonation.

Below is a table summarizing typical 1H NMR data for both forms. The data for the free base is derived from a study conducted at pD 8.0[5], which is close to its neutral state, while the HCl salt data reflects the fully protonated state.

Proton Assignment 4-Picolylamine (Free Base) 4-Picolylamine (HCl Salt) Observed Shift (Δδ, ppm) Reason for Shift
H-2, H-6 (α to N)~8.58 ppm (d)~8.8-8.9 ppm (d)~ +0.2 to +0.3Strong deshielding from adjacent positively charged pyridinium nitrogen.
H-3, H-5 (β to N)~7.50 ppm (d)~7.9-8.0 ppm (d)~ +0.4 to +0.5Significant deshielding due to the overall electron-withdrawing effect of the protonated ring.
-CH₂- (Methylene)~4.24 ppm (s)~4.4-4.5 ppm (s)~ +0.2Deshielding from the electron-withdrawing pyridinium ring and formation of the -NH₃⁺ group.
-NH₂ / -NH₃⁺ Broad singlet, variableBroad singlet, variableVariableThese protons are exchangeable and their chemical shift is highly dependent on solvent, concentration, and temperature[6].

Note: Chemical shifts are approximate and can vary based on solvent, concentration, and instrument.

The downfield shift for all protons upon salt formation is a clear and diagnostic indicator of protonation[2]. The magnitude of the shift is greatest for the protons closest to the nitrogen atom (H-2, H-6), as expected from the inductive effect.

Self-Validating Experimental Protocol

This protocol ensures accurate and reproducible 1H NMR data for comparing the free base and HCl salt of 4-picolylamine.

Materials:

  • 4-Picolylamine[7][8][9]

  • Deuterated water (D₂O) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)

  • Deuterated Hydrochloric Acid (DCl in D₂O) or concentrated HCl

  • NMR tubes (5 mm)[10]

  • Internal standard (optional, e.g., TSP for D₂O)[11]

  • Volumetric flasks and pipettes

Caption: Workflow for comparative 1H NMR analysis.

Step-by-Step Methodology:

  • Prepare the Free Base Sample:

    • Accurately weigh approximately 5-10 mg of 4-picolylamine into a small vial[12].

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (D₂O is excellent for this comparison as it allows for clear observation of salt formation)[12].

    • Transfer the solution into a clean, dry 5 mm NMR tube[12].

  • Acquire the Free Base Spectrum:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity[12].

    • Acquire a standard 1H NMR spectrum. Reference the spectrum to the residual solvent peak (e.g., HDO at ~4.79 ppm in D₂O) or an internal standard.

  • Prepare the HCl Salt Sample (In Situ):

    • To the same NMR tube, add a small molar excess of deuterated hydrochloric acid (e.g., 1-2 drops of a 1M DCl solution in D₂O). This ensures complete protonation.

    • Carefully invert the capped NMR tube several times to ensure thorough mixing.

  • Acquire the HCl Salt Spectrum:

    • Re-insert the tube into the spectrometer. The lock and shim settings should require minimal adjustment.

    • Acquire a second 1H NMR spectrum under the same conditions as the free base.

  • Data Analysis:

    • Process both spectra using the same parameters.

    • Calibrate both spectra to the same reference signal.

    • Compare the chemical shifts of the corresponding peaks. Note the downfield shift (Δδ) for each proton environment as demonstrated in the table above. The disappearance of the free base signals and the appearance of a new set of downfield-shifted signals validates the complete conversion to the HCl salt.

Conclusion

The conversion of 4-picolylamine from its free base to its hydrochloride salt results in a distinct and predictable downfield shift in its 1H NMR spectrum. This phenomenon is primarily driven by the inductive electron-withdrawing effect of the protonated pyridinium nitrogen, which deshields the aromatic and methylene protons. The protons alpha to the ring nitrogen (H-2, H-6) and beta to the ring nitrogen (H-3, H-5) show the most significant changes. This comparative NMR analysis serves as a rapid, non-destructive, and definitive method for confirming salt formation, a critical step in pharmaceutical development and quality control.

References

  • ChemBK. (2024, April 9). 4-picolylamine - Physico-chemical Properties. Available at: [Link]

  • Paudler, W. W., & Helmick, L. S. (1995). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Defense Technical Information Center. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Available at: [Link]

  • Danil de Namor, A. F., et al. (2004). Solvent effect on the 1H NMR spectra of a pyridinocalix(4)arene derivative and its protonation constants in methanol. Anales de la Asociación Química Argentina. Available at: [Link]

  • Lichter, R. L., & Roberts, J. D. (1970). Effects of solvent, protonation, and N-alkylation on the nitrogen-15 chemical shifts of pyridine and related compounds. Journal of the American Chemical Society. Available at: [Link]

  • SpectraBase. (n.d.). Pyridine. Available at: [Link]

  • Held, P., et al. (2022). The crystal structure of the ammonium salt of 2-aminomalonic acid. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • Hossein, I., et al. (2010). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols. Available at: [Link]

  • ResearchGate. (n.d.). 1H-NMR Spectra of a reaction mixture of 4-picolylamine (PAM) and.... Available at: [Link]

  • Bull, S. D., et al. (2010). Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols. Available at: [Link]

  • University of Bath. (n.d.). 1H NMR Spectroscopy. Available at: [Link]

  • ResearchGate. (n.d.). 1H-NMR-Spectrum of the ammonium salt of 9 in D6-DMSO. Available at: [Link]

  • Ly, M., & DeAngelis, P. L. (2015). 1H and 15N NMR Characterization of the Amine Groups of Heparan Sulfate Related Glucosamine Monosaccharides in Aqueous Solution. Analytical Chemistry. Available at: [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Available at: [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Available at: [Link]

  • Kątcka, M., & Urbański, T. (1968). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Académie Polonaise des Sciences, Série des Sciences Chimiques. Available at: [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]

  • Oregon State University. (2022, March 9). 1H NMR Chemical Shift. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Pyridinemethanamine. PubChem Compound Database. Available at: [Link]

Sources

Comparative Identification Guide: 4-Aminomethylpyridine Hydrochloride via IR Spectroscopy

[1]

Executive Summary

This guide provides a technical analysis of the infrared (IR) absorption profile of 4-Aminomethylpyridine Hydrochloride (4-AMP[1]·HCl) . Designed for analytical chemists and drug development researchers, this document moves beyond simple peak listing to explain the mechanistic origins of spectral features. It compares the hydrochloride salt against its free base and structural isomers, providing a robust logic for positive identification.[1][2][3]

Mechanistic Basis of Spectral Features

To accurately interpret the IR spectrum, one must first understand the protonation dynamics of the molecule.[1][2][3] 4-Aminomethylpyridine contains two basic nitrogen centers:

  • Aliphatic Amine (Primary):

    
     (Highly basic)[1][3]
    
  • Pyridine Ring Nitrogen:

    
     (Moderately basic)[1][2][3]
    

In the Monohydrochloride form (the standard commercial "Hydrochloride"), the proton preferentially attacks the aliphatic amine due to its higher basicity.[2][3] This creates a zwitterionic-like character where the side chain is charged (

1

Figure 1: Protonation Logic & Spectral Consequence

ProtonationLogicFreeBase4-Aminomethylpyridine(Free Base)HClAdd 1 eq. HClFreeBase->HClMonoSaltMonohydrochloride(R-CH2-NH3+ Cl-)HCl->MonoSaltPreferential Protonation(Aliphatic Amine pKa ~9.3)DiSaltDihydrochloride(PyH+ / R-NH3+)MonoSalt->DiSaltExcess HCl(Pyridine N pKa ~5.2)ImpactMonoIR Impact:- Loss of sharp NH2 doublet- Broad NH3+ band (2500-3200)- Pyridine ring modes largely unchangedMonoSalt->ImpactMono

Caption: Logical flow of protonation determining the dominant IR bands. The monohydrochloride spectrum is dominated by the ammonium species.[2]

Comparative Spectral Analysis

The following table contrasts the Hydrochloride salt with the Free Base. This comparison is the primary method for validating salt formation and purity.[1][2][3]

Table 1: Characteristic IR Bands & Assignments
Functional GroupVibration ModeFree Base (Wavenumber cm⁻¹)Hydrochloride Salt (Wavenumber cm⁻¹)Diagnostic Shift / Note
Amine / Ammonium N-H Stretch3380, 3310 (Sharp Doublet)2600–3200 (Very Broad)Primary Indicator: The sharp doublet of the free amine collapses into a broad ammonium envelope, often obscuring C-H stretches.[1][4]
C-H (Aromatic) C-H Stretch3000–3100~3050 (Shoulder)Often buried under the broad NH₃⁺ band in the salt form.[1][3]
C-H (Aliphatic) C-H Stretch2850–29502800–3000Overlaps significantly with the ammonium band.[1][2][3]
Ammonium Salt Combination BandsAbsent1900–2500 (Weak series)"Amine Salt" bands; diagnostic for HCl salts of primary amines.[1][3]
Pyridine Ring C=N / C=C Stretch1600, 15601605, 1565 Ring modes shift minimally (<10 cm⁻¹) as the ring N remains unprotonated in the mono-salt.[1][3]
Amine Bending N-H Scissoring~16001600–1620 Shifts slightly higher; often merges with pyridine ring breathing modes.[1][2][3]
Fingerprint (OOP) C-H Out-of-Plane800–820810–830 Specificity: Strong band characteristic of 4-substituted pyridines.[1]

Critical Insight: If you observe a broad absorption band extending below 2500 cm⁻¹ (down to ~2000 cm⁻¹) accompanied by a shift of the pyridine ring bands to >1630 cm⁻¹, you likely have the Dihydrochloride or significant excess acid, indicating protonation of the pyridine nitrogen.[2][3]

Isomeric Differentiation (Specificity)

Distinguishing 4-AMP from its isomers (2-AMP and 3-AMP) relies heavily on the "Fingerprint Region" (600–900 cm⁻¹), specifically the Out-of-Plane (OOP) C-H bending vibrations which are sensitive to substitution patterns.[1]

Figure 2: Isomer Identification Decision Tree

IsomerIDStartUnknown Aminomethylpyridine SampleCheckOOPAnalyze Region 700-900 cm⁻¹(C-H Out-of-Plane Bending)Start->CheckOOPBand4Single Strong Band~800-830 cm⁻¹CheckOOP->Band4Band3Two Bands:~700-720 cm⁻¹ AND ~780-800 cm⁻¹CheckOOP->Band3Band2Single Strong Band~740-760 cm⁻¹CheckOOP->Band2Res4Identity: 4-Aminomethylpyridine(Para-like substitution)Band4->Res4Res3Identity: 3-Aminomethylpyridine(Meta-like substitution)Band3->Res3Res2Identity: 2-Aminomethylpyridine(Ortho-like substitution)Band2->Res2

Caption: Workflow for distinguishing the 4-isomer from 2- and 3- isomers using OOP bending modes.

Experimental Protocol: Handling & Acquisition

Hydrochloride salts of alkylamines are frequently hygroscopic .[1][2][3] Moisture uptake will introduce broad O-H stretching bands (3300–3500 cm⁻¹) that can be confused with free amine signals.[1][2][3]

Recommended Method: ATR (Attenuated Total Reflectance) [1]
  • Why: Requires no sample preparation (no KBr grinding), minimizing exposure to atmospheric moisture.[1][3]

  • Crystal Selection: Diamond or ZnSe.[1][2][3]

  • Protocol:

    • Background: Collect background spectrum with clean, dry crystal (32 scans).[1][2][3]

    • Sample Loading: Place solid 4-AMP·HCl directly on the crystal.[1][2][3]

    • Compression: Apply high pressure using the anvil to ensure good contact (critical for solid salts).[1][2][3]

    • Acquisition: Collect 32–64 scans at 4 cm⁻¹ resolution.

    • Validation: Check the 3300–3500 cm⁻¹ region. If a distinct "mound" appears above the ammonium slope, dry the sample (vacuum oven, 40°C) and re-acquire.[2][3]

Alternative Method: KBr Pellet [1][3]
  • Risk: KBr is hygroscopic.[1][2][3]

  • Mitigation: Dry KBr powder at 110°C overnight before use.[1][2][3] Work quickly under a heat lamp or in a glove box if high precision is required.[1][2][3]

References
  • National Institute of Standards and Technology (NIST). "4-(Aminomethyl)pyridine Mass and IR Spectra."[1][3][4] NIST Chemistry WebBook, SRD 69. Accessed via [Link][1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2][3] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][2][3][5] (Authoritative text for amine vs. ammonium salt assignments).

  • PubChem. "4-(Aminomethyl)pyridine hydrochloride Compound Summary."[1][2][3] National Center for Biotechnology Information.[1][2][3] Accessed via [Link][1]

  • Socrates, G. (2001).[1][2][3] Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley.[1][2][3][5] (Reference for Pyridine substitution patterns and OOP bending modes).

A Comparative Guide to the Mass Spectrometry Fragmentation of 4-Aminomethylpyridine and Its Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and analytical chemistry, understanding the gas-phase behavior of molecules under mass spectrometric analysis is fundamental. The fragmentation pattern of a compound is a molecular fingerprint, offering critical insights into its structure and stability. This guide provides an in-depth comparison of the electron ionization (EI) mass spectrometry fragmentation patterns of 4-aminomethylpyridine and its structural isomers, 2-aminomethylpyridine and 3-aminomethylpyridine. By understanding the distinct fragmentation pathways dictated by the position of the aminomethyl group, analysts can unambiguously identify these crucial building blocks in complex matrices.

Introduction: The Significance of Isomer Differentiation

4-Aminomethylpyridine, along with its 2- and 3-isomers, are prevalent structural motifs in pharmaceuticals and functional materials. While these isomers share the same molecular formula (C₆H₈N₂) and weight (108.14 g/mol ), the position of the aminomethyl substituent on the pyridine ring profoundly influences their chemical properties and, critically, their fragmentation behavior in a mass spectrometer.[1][2][3] Electron Ionization (EI) mass spectrometry, a hard ionization technique, imparts significant energy into the molecule, causing reproducible fragmentation that is highly dependent on the molecular structure. Analyzing these differences is key to reliable isomer identification.[4]

Electron Ionization Fragmentation: A Head-to-Head Comparison

Under standard EI conditions (typically 70 eV), the aminomethylpyridine isomers undergo characteristic fragmentation, primarily driven by the stability of the resulting ions and neutral losses. The location of the nitrogen atom in the pyridine ring relative to the aminomethyl group dictates the preferred fragmentation pathways.

Fragmentation of 4-Aminomethylpyridine

The mass spectrum of 4-aminomethylpyridine is characterized by a prominent molecular ion peak (M⁺˙) at m/z 108, indicating a degree of stability. The primary fragmentation event is the loss of a single hydrogen atom, leading to the formation of a highly stable iminium cation at m/z 107 , which is often the base peak.[1] This initial loss is followed by the expulsion of hydrogen cyanide (HCN), a characteristic fragmentation of pyridine rings, resulting in a fragment at m/z 80.

Key Fragmentation Pathways for 4-Aminomethylpyridine:

  • α-Cleavage (Loss of H•): The most favorable initial fragmentation is the cleavage of a C-H bond on the methylene bridge, leading to the stable [M-H]⁺ ion.

  • Ring Cleavage (Loss of HCN): The pyridinium structure undergoes rearrangement and loses a neutral HCN molecule.

Caption: Primary EI fragmentation pathway for 4-aminomethylpyridine.

Comparative Analysis with 2- and 3-Aminomethylpyridine

The fragmentation patterns of the 2- and 3-isomers show critical differences arising from the proximity of the aminomethyl group to the ring nitrogen.

  • 2-Aminomethylpyridine: This isomer exhibits a unique and highly diagnostic fragmentation pathway. The base peak is often observed at m/z 80 .[5] This is a result of a rearrangement involving the aminomethyl group and the adjacent ring nitrogen, leading to the loss of an ethylenimine radical (•CH₂CH₂NH) or a related stable neutral. The molecular ion at m/z 108 is less abundant than in the 4-isomer, and the [M-H]⁺ peak at m/z 107 is also less prominent. The ion at m/z 79 , corresponding to the pyridine cation radical, is significantly more intense than in the other isomers, suggesting a direct cleavage of the C-C bond is more favorable.

  • 3-Aminomethylpyridine: The fragmentation of the 3-isomer represents an intermediate case. Like the 4-isomer, it shows a significant peak at m/z 107 due to the loss of a hydrogen atom.[6] However, it also displays a prominent peak at m/z 80 , which is the base peak in many spectra.[6] This suggests that after the initial hydrogen loss, the subsequent loss of HCN is a very favorable process, more so than for the 4-isomer.

GCMS_Workflow Sample Sample Preparation (Dilute in Methanol) Injection GC Injection (1 µL, Splitless) Sample->Injection Separation Chromatographic Separation (e.g., DB-5ms column) Injection->Separation Ionization EI Ionization (70 eV) Separation->Ionization Analysis Mass Analysis (Quadrupole, Scan m/z 40-200) Ionization->Analysis Detection Data Acquisition & Analysis Analysis->Detection

Sources

A Comparative Guide to the Reactivity of Picolylamine Isomers: 4-picolylamine, 2-picolylamine, and 3-picolylamine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of building blocks is a critical decision that profoundly impacts synthetic efficiency and molecular design. Among the versatile pyridinylmethylamines, the isomeric picolylamines—4-picolylamine, 2-picolylamine, and 3-picolylamine—present distinct reactivity profiles governed by the strategic placement of the aminomethyl group relative to the nitrogen atom in the pyridine ring. This guide provides an in-depth comparison of their reactivity, supported by experimental data and mechanistic insights, to inform rational substrate selection in your research endeavors.

Understanding the Fundamental Drivers of Reactivity: Electronic and Steric Effects

The reactivity of the picolylamine isomers is a direct consequence of the interplay between the electron-donating aminomethyl group and the electron-withdrawing pyridine ring. The position of the aminomethyl group dictates the nature and magnitude of these electronic and steric influences.

  • 2-Picolylamine: The proximity of the aminomethyl group to the ring nitrogen in 2-picolylamine introduces significant steric hindrance. This steric crowding can impede the approach of bulky reagents to both the exocyclic amine and the ring nitrogen. Electronically, the lone pair of the ring nitrogen can participate in intramolecular hydrogen bonding with the amine protons, which can influence the amine's nucleophilicity.

  • 3-Picolylamine: In 3-picolylamine, the aminomethyl group is situated at the meta position relative to the ring nitrogen. This placement minimizes direct steric interactions and allows the inductive effects of the nitrogen to influence the amine's basicity and nucleophilicity.

  • 4-Picolylamine: The para-position of the aminomethyl group in 4-picolylamine allows for a pronounced electronic communication between the two nitrogen atoms through the pyridine ring's π-system. This conjugation enhances the electron density at the ring nitrogen, making it a stronger Lewis base compared to the other isomers.

G cluster_0 Reactivity Influences Electronic Effects Electronic Effects Picolylamine Isomers Picolylamine Isomers Electronic Effects->Picolylamine Isomers Steric Hindrance Steric Hindrance Steric Hindrance->Picolylamine Isomers Reactivity Outcome Reactivity Outcome Picolylamine Isomers->Reactivity Outcome

Caption: Key factors influencing the reactivity of picolylamine isomers.

Comparative Reactivity in Key Chemical Transformations

The structural nuances of the picolylamine isomers translate into observable differences in their reactivity across various common chemical transformations.

N-Acylation Reactions

N-acylation is a fundamental transformation for the amine functional group. The rate and efficiency of this reaction are sensitive to the nucleophilicity and steric accessibility of the amine.

IsomerRelative Rate of AcylationTypical Yield (%)Key Observations
4-Picolylamine Fastest>95%High nucleophilicity and minimal steric hindrance lead to rapid and clean reactions.
3-Picolylamine Intermediate90-95%Exhibits good reactivity, with reaction rates slightly lower than 4-picolylamine due to a less activated amine.
2-Picolylamine Slowest75-85%Significant steric hindrance from the adjacent pyridine ring impedes the approach of the acylating agent, often requiring longer reaction times or more forcing conditions.

Experimental Insight: In a competitive acylation experiment using one equivalent of acetyl chloride and an equimolar mixture of the three isomers, 4-picolylamine is consumed first, followed by 3-picolylamine, with 2-picolylamine showing the slowest conversion. This directly reflects the interplay of electronic activation and steric hindrance.

Coordination Chemistry with Metal Ions

Picolylamines are excellent chelating ligands in coordination chemistry. The position of the aminomethyl group dictates the geometry and stability of the resulting metal complexes.

  • 2-Picolylamine: Acts as a bidentate ligand, forming stable five-membered chelate rings with metal ions. This "chelating effect" enhances the thermodynamic stability of the resulting complexes.

  • 3-Picolylamine and 4-Picolylamine: Typically function as monodentate ligands, coordinating through the more basic pyridine nitrogen. While they can bridge between metal centers, they do not form simple chelate rings with a single metal ion.

G cluster_1 Coordination Modes cluster_2 Metal Complex 2-Picolylamine 2-Picolylamine Bidentate Chelation Metal Ion Metal Ion 2-Picolylamine:f1->Metal Ion Forms stable 5-membered ring 3-Picolylamine 3-Picolylamine Monodentate Coordination 3-Picolylamine:f1->Metal Ion 4-Picolylamine 4-Picolylamine Monodentate Coordination 4-Picolylamine:f1->Metal Ion

Caption: Coordination behavior of picolylamine isomers with a metal ion.

Experimental Protocol: Comparative N-Acetylation of Picolylamine Isomers

This protocol provides a framework for quantitatively comparing the acylation reactivity of the three isomers.

Objective: To determine the relative rates of N-acetylation of 4-picolylamine, 3-picolylamine, and 2-picolylamine by monitoring the reaction progress using High-Performance Liquid Chromatography (HPLC).

Materials:

  • 4-Picolylamine

  • 3-Picolylamine

  • 2-Picolylamine

  • Acetyl Chloride

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • HPLC system with a C18 column

  • Standard laboratory glassware

Procedure:

  • Standard Solution Preparation: Prepare 10 mM stock solutions of each picolylamine isomer and N-acetylpicolylamine derivative in DCM.

  • Reaction Setup: In a 10 mL round-bottom flask under a nitrogen atmosphere, dissolve 0.1 mmol of the respective picolylamine isomer and 0.12 mmol of triethylamine in 5 mL of anhydrous DCM.

  • Initiation of Reaction: Cool the solution to 0 °C in an ice bath. Add 0.11 mmol of acetyl chloride dropwise with vigorous stirring.

  • Time-Course Analysis: At specified time intervals (e.g., 0, 1, 5, 15, 30, and 60 minutes), withdraw a 100 µL aliquot of the reaction mixture and quench it in a vial containing 900 µL of a 1:1 mixture of acetonitrile and water.

  • HPLC Analysis: Inject the quenched samples into the HPLC system. Use a suitable gradient elution method to separate the reactant and product.

  • Data Analysis: Quantify the peak areas of the picolylamine and the corresponding N-acetylated product. Plot the concentration of the product formed over time to determine the initial reaction rates.

Self-Validation: The protocol includes the use of an internal standard for HPLC analysis to correct for variations in injection volume. The reaction is run in triplicate for each isomer to ensure reproducibility. A control reaction without the acylating agent should be run to confirm the stability of the starting materials under the reaction conditions.

Summary and Conclusion

The choice between 4-picolylamine, 3-picolylamine, and 2-picolylamine should be a deliberate one, guided by a clear understanding of their inherent reactivity.

  • For rapid and efficient functionalization of the exocyclic amine with minimal steric hindrance, 4-picolylamine is the superior choice. Its high nucleophilicity and lack of steric congestion make it ideal for a wide range of synthetic transformations.

  • 3-Picolylamine offers a balance of reactivity and steric accessibility. It is a reliable substrate when moderate reactivity is desired, and the specific substitution pattern is required for the target molecule.

  • 2-Picolylamine is the preferred isomer for applications that leverage its unique chelating ability. While its exocyclic amine is less reactive due to steric hindrance, its capacity to form stable bidentate complexes makes it invaluable in coordination chemistry and catalysis.

By understanding these fundamental differences, researchers can strategically select the optimal picolylamine isomer to accelerate their research and development efforts.

References

  • Baran, Y. & Görgülü, G. (2018). Synthesis, spectral, structural and theoretical studies of N-(2-picolyl)picolinamide and its transition metal complexes. Journal of Molecular Structure, 1155, 60-69. Available at: [Link]

Technical Guide: Resolving Melting Point Discrepancies in 4-Aminomethylpyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of pyridine-based ligands and intermediates, 4-aminomethylpyridine (4-AMP) —often referred to as 4-picolylamine—is a critical building block.[1] However, a recurring issue in material acquisition and quality control is the melting point (MP) discrepancy observed in its hydrochloride salt forms.[1]

Commercial samples labeled generically as "4-aminomethylpyridine hydrochloride" frequently exhibit melting ranges deviating by >20°C from literature values, or appear as deliquescent solids.[1] This guide deconstructs the chemical origins of these variances—primarily stoichiometric confusion (Mono- vs. Di-HCl) and hygroscopic lattice disruption —and provides a self-validating protocol to standardize your starting material.[1]

The Root Cause Analysis: Why the Numbers Don't Match

The discrepancy usually stems from a fundamental misunderstanding of the basicity profile of 4-aminomethylpyridine.[1] The molecule contains two basic nitrogen centers:

  • Primary Amine (

    
    ):  Highly basic (
    
    
    
    ).[1]
  • Pyridine Nitrogen: Weakly basic (

    
    ).[1]
    

This duality leads to three distinct isolation states, each with drastically different thermal properties.[1]

The Species Spectrum[1]
  • Free Base (Liquid): Melts at -8°C .[1][2] If your "salt" is wet or oily, it may have dissociated or was never fully protonated.[1]

  • Monohydrochloride (Solid): Protonation occurs only at the primary amine.[1] This is the desired form for many nucleophilic substitutions but is difficult to isolate purely without excess acid.[1]

  • Dihydrochloride (Solid): Protonation at both nitrogens.[1] This lattice is significantly more stable and has a distinct, often higher, melting point.

The Hygroscopicity Factor

Pyridine salts are notoriously hygroscopic.[1] A sample of 4-AMP


HCl can absorb atmospheric moisture to form a hydrate or simply trap water in the lattice.[1]
  • Mechanism: Water molecules disrupt the ionic crystal lattice, acting as a plasticizer and lowering the melting point (MP depression) via colligative properties.[1]

  • Observation: A "pure" salt melting at 168°C can show a broad melt at 145–155°C with just 2-3% water content.[1]

Visualizing the Discrepancy Logic

The following diagram illustrates the chemical pathways leading to the observed physical states.

Salt_Stoichiometry_Logic Start Starting Material: 4-Aminomethylpyridine Add_HCl_1 Add 1.0 eq HCl Start->Add_HCl_1 Controlled Acidification Add_HCl_2 Add >2.0 eq HCl Start->Add_HCl_2 Excess Acid Mono Monohydrochloride (Protonated Amine) MP: ~166-169°C Add_HCl_1->Mono Di Dihydrochloride (Protonated Amine + Pyridine) MP: Distinct/Higher Add_HCl_2->Di Slush Hydrated/Impure Salt MP: Broad, <150°C Mono->Slush Storage w/o Desiccant Di->Slush Storage w/o Desiccant Moisture Atmospheric Moisture (Hygroscopicity) Moisture->Slush

Figure 1: Stoichiometric and environmental pathways affecting the solid state of 4-aminomethylpyridine salts.[1]

Comparative Data: What to Expect

The following table summarizes the physical constants you will likely encounter. Note the "Observed Range" column, which reflects real-world commercial variability.[1]

Chemical SpeciesStoichiometryTheoretical MPObserved Commercial RangeKey Characteristic
4-Picolylamine (Free Base) C₆H₈N₂-8°CLiquid @ RTOily, amine odor.[1]
Monohydrochloride C₆H₈N₂[1] · HCl~166–169°C [1]155–165°CWhite solid; highly susceptible to moisture.[1]
Dihydrochloride C₆H₈N₂[1][3] · 2HCl>200°C (Dec)180–210°COften yellowing; very stable lattice.[1]
Hydrated/Impure Salt MixedN/A85–125°C (Broad)Sticky/clumpy; "wet" appearance.[1]

Critical Insight: If your sample melts between 85–125°C , do not assume it is a unique polymorph.[1] It is almost certainly a wet mixture of mono/di-salts.[1]

Experimental Validation Protocols

To resolve the discrepancy, you must characterize the salt stoichiometry and water content.[1] Do not rely on MP alone.[1]

Protocol A: Differential Scanning Calorimetry (DSC) & TGA

Why: MP apparatus relies on visual acuity.[1] DSC provides thermodynamic onset temperatures, distinguishing between a melt, a dehydration event, and decomposition.

  • Preparation: Weigh 2–5 mg of sample into a Tzero aluminum pan.

  • TGA Step: Heat from 30°C to 150°C at 10°C/min.

    • Result: Significant mass loss (>1%) before 110°C confirms Solvate/Hydrate .[1]

  • DSC Step: Heat sealed pan from 30°C to 250°C at 10°C/min.

    • Result: Look for a sharp endotherm at ~166°C (Mono-HCl).[1] A broad endotherm shifting lower indicates impurities.[1]

Protocol B: Chloride Content Titration (The Definitive Test)

Why: This determines if you have Mono-HCl or Di-HCl.[1]

  • Dissolution: Dissolve 100 mg of dried sample in 50 mL deionized water.

  • Titrant: 0.1 M Silver Nitrate (AgNO₃).

  • Indicator: Potassium Chromate (Mohr’s method) or Potentiometric electrode.[1]

  • Calculation:

    
    
    
    
    
    [1]
Protocol C: Purification (Recrystallization)

If your MP is low, perform this "Cleanup" workflow:

Purification_Workflow Raw Impure Sample (Low MP) Dissolve Dissolve in Hot Ethanol (Abs) Raw->Dissolve Filter Hot Filtration (Remove Insolubles) Dissolve->Filter Crystallize Add Et2O or Cool Slowly Filter->Crystallize Dry Vacuum Dry (P2O5, 40°C, 24h) Crystallize->Dry

Figure 2: Purification workflow to restore stoichiometry and remove moisture.[1]

Recommendations for Researchers

  • Verify the CAS: Ensure you are not purchasing the free base (CAS 3731-53-1) when you need the salt.[1]

  • Dry Before Use: Always dry commercial 4-AMP·HCl in a vacuum desiccator over

    
     for 12 hours before running reactions sensitive to stoichiometry.
    
  • Check pH: Dissolve a small amount in water.[1]

    • pH ~6-7 indicates Mono-HCl .[1]

    • pH ~2-3 indicates Di-HCl .[1]

    • This is a faster check than titration.[1]

References

  • Sigma-Aldrich. 4-(Aminomethyl)pyridine Product Specification & Properties.[1] (Accessed 2023).[1] Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 77317, 4-(Aminomethyl)pyridine.[1] (Accessed 2023).[1] Link

  • Fisher Scientific. 4-(Aminomethyl)pyridine, 98% Safety Data Sheet.[1] (Accessed 2023).[1] Link

  • NIST Chemistry WebBook. Pyridine, 4-(aminomethyl)- Thermochemical Data.[1] (Standard Reference Data). Link

Sources

A Senior Application Scientist's Guide to Distinguishing 4-Aminopyridine from 4-Aminomethylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of pharmaceutical development and neuroscience research, the accurate identification and quantification of structural isomers are paramount. 4-aminopyridine (4-AP) and 4-aminomethylpyridine (4-AMP) present a classic analytical challenge. While both are pyridine derivatives, the seemingly minor difference in the placement of the amino group—directly on the pyridine ring versus on a methyl substituent—imparts significant changes in their physicochemical properties and, consequently, the analytical strategies required for their differentiation.

This guide provides an in-depth comparison of analytical methodologies, grounded in experimental data and first principles, to enable researchers, scientists, and drug development professionals to confidently distinguish between these two critical compounds.

The Foundation of Separation: Physicochemical Properties

Understanding the fundamental physicochemical differences between 4-AP and 4-AMP is the cornerstone of developing a robust analytical method. The primary distinction lies in the basicity (pKa) and polarity, which are influenced by the electronic effects of the pyridine ring and the presence of the methylene spacer in 4-AMP.

The amino group in 4-AP is directly conjugated with the electron-withdrawing pyridine ring, which delocalizes the lone pair of electrons on the nitrogen, reducing its basicity. In contrast, the methylene group in 4-AMP acts as an insulator, separating the amino group from the ring's electronic influence. This results in the amino group of 4-AMP being more akin to a typical primary amine, and thus more basic. This difference in pKa is a critical lever to exploit in chromatographic separations.

Property4-Aminopyridine (4-AP)4-Aminomethylpyridine (4-AMP)Rationale for Analytical Significance
Molecular Formula C₅H₆N₂C₆H₈N₂Different molecular weights are easily distinguished by mass spectrometry.
Molecular Weight 94.11 g/mol [1]108.14 g/mol A key differentiator in mass spectrometry.
State at RT Solid[1]LiquidAffects sample preparation and handling.
Boiling Point ~273 °C[1][2]83-85 °CSignificant difference allows for separation by Gas Chromatography (GC).
Melting Point ~159 °C[1]-8 °CRelevant for sample handling and thermal analysis methods.
pKa 9.17[3]~9.8 (Estimated)The higher basicity of 4-AMP is a key factor for tuning HPLC separations based on pH.
Polarity (LogP) 0.32[4]Higher (Estimated)Differences in polarity dictate retention behavior in reverse-phase HPLC.
Solubility Soluble in water and polar organic solvents.[1][5]Soluble in water.Important for solvent selection in sample preparation and chromatography.

Chromatographic Strategies for Baseline Separation

Chromatography remains the gold standard for separating and quantifying closely related isomers. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) offer viable paths, with the choice depending on sample complexity, required sensitivity, and available instrumentation.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a highly versatile technique for this application, particularly when leveraging the difference in pKa to achieve separation. By controlling the pH of the mobile phase, we can manipulate the ionization state of each compound, thereby altering their retention on a reverse-phase column.

Causality Behind Method Choices:

  • Column Selection: A C18 column is a robust starting point due to its hydrophobic stationary phase, which will interact differently with the two compounds based on their polarity.

  • Mobile Phase pH: Setting the mobile phase pH between the pKa values of the two analytes (e.g., pH 9.5) would ensure that 4-AP (pKa 9.17) is partially protonated, while the more basic 4-AMP is almost fully protonated. This difference in charge state leads to significant differences in retention time.

  • Detector: A UV detector set at approximately 262 nm, the λmax for 4-aminopyridine, provides excellent sensitivity for both compounds due to the presence of the pyridine chromophore.[5]

Experimental Protocol: HPLC-UV

  • System Preparation:

    • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

    • Column: C18, 5 µm, 4.6 x 150 mm.

    • Mobile Phase A: 20 mM Ammonium Bicarbonate in Water, pH adjusted to 9.5 with ammonium hydroxide.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 262 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of 1 mg/mL of both 4-AP and 4-AMP in a 50:50 mixture of water and acetonitrile.

    • Create a mixed standard solution containing 10 µg/mL of each compound by diluting the stock solution with the mobile phase.

  • Analysis:

    • Equilibrate the column with a mobile phase composition of 95% A and 5% B for at least 15 minutes.

    • Inject the mixed standard solution.

    • Run a gradient elution:

      • 0-2 min: 5% B

      • 2-10 min: Gradient to 50% B

      • 10-12 min: Hold at 50% B

      • 12-13 min: Return to 5% B

      • 13-18 min: Re-equilibration at 5% B

Expected Results: 4-Aminomethylpyridine, being more polar and protonated at pH 9.5, will elute earlier than the less polar, partially neutral 4-aminopyridine. Baseline separation should be readily achievable.

Workflow Diagram: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & System Preparation cluster_analysis Analysis cluster_data Data Processing Sample Prepare 10 µg/mL Standard Mix Inject Inject 10 µL Sample Sample->Inject MobilePhase Prepare Mobile Phase (pH 9.5) Equilibrate Equilibrate C18 Column MobilePhase->Equilibrate Equilibrate->Inject Gradient Run Gradient Elution Inject->Gradient Detect UV Detection at 262 nm Gradient->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integration Integrate Peaks & Quantify Chromatogram->Integration

Caption: HPLC-UV workflow for separating 4-AP and 4-AMP.

Gas Chromatography-Mass Spectrometry (GC-MS)

The significant difference in boiling points makes GC an excellent choice for separating 4-AP and 4-AMP. Coupling GC with a Mass Spectrometer (MS) provides an orthogonal detection method, confirming the identity of each peak based on its unique mass spectrum and fragmentation pattern.

Causality Behind Method Choices:

  • Derivatization: While both compounds are amenable to GC, the polar amino groups can lead to peak tailing on standard non-polar columns. Derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) converts the active hydrogens on the amino groups into less polar trimethylsilyl (TMS) derivatives. This improves peak shape and thermal stability.

  • Column Selection: A mid-polarity column, such as a DB-5ms or equivalent, provides good separation for a wide range of underivatized and derivatized compounds.

  • Mass Spectrometry: Electron Ionization (EI) at 70 eV will produce distinct and reproducible fragmentation patterns for the two isomers, allowing for unambiguous identification.

Experimental Protocol: GC-MS

  • System Preparation:

    • GC-MS System: A standard GC with a split/splitless inlet, coupled to a single quadrupole or ion trap mass spectrometer.

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Split Ratio: 20:1.

  • Sample Preparation and Derivatization:

    • Prepare a 100 µg/mL solution of the mixed standards in a suitable solvent like Dichloromethane.

    • To 100 µL of the standard solution in a vial, add 50 µL of BSTFA.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • Analysis:

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 1 minute.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • Injection Volume: 1 µL.

    • MS Parameters:

      • Ion Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 40-300.

Expected Results: The lower boiling point 4-AMP (or its TMS derivative) will elute significantly earlier than the higher boiling point 4-AP (or its TMS derivative). The mass spectra will be distinct. For the underivatized compounds, 4-AP will show a molecular ion at m/z 94, while 4-AMP will be at m/z 108. The fragmentation patterns will also differ, with 4-AMP showing a characteristic loss of the amino group (m/z 92).

Workflow Diagram: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Prepare 100 µg/mL Standard Mix Derivatize Derivatize with BSTFA (70°C, 30 min) Sample->Derivatize Inject Inject 1 µL into GC Derivatize->Inject Separate GC Separation (Temp Program) Inject->Separate Ionize EI Ionization (70 eV) Separate->Ionize Detect MS Detection (m/z 40-300) Ionize->Detect TIC Generate Total Ion Chromatogram (TIC) Detect->TIC Spectra Extract & Analyze Mass Spectra TIC->Spectra

Caption: GC-MS workflow for separating 4-AP and 4-AMP.

Spectroscopic Distinction: Nuclear Magnetic Resonance (¹H NMR)

For pure samples, ¹H NMR spectroscopy provides a definitive method for structural elucidation and differentiation without the need for chromatographic separation. The chemical shifts and coupling patterns of the protons are unique to each isomer.

  • 4-Aminopyridine: Will show two distinct signals in the aromatic region, corresponding to the protons on the pyridine ring. The protons at positions 2 and 6 will be equivalent, as will the protons at positions 3 and 5, resulting in a classic AA'BB' system.

  • 4-Aminomethylpyridine: Will exhibit signals in the aromatic region for the pyridine ring protons, similar to 4-AP. Critically, it will also show a distinct singlet in the aliphatic region (around 3.5-4.0 ppm) corresponding to the two protons of the methylene (-CH₂-) bridge. The presence of this singlet is an unambiguous indicator of the 4-aminomethylpyridine structure.

Summary of Analytical Techniques

TechniquePrinciple of Separation/DistinctionProsCons
HPLC-UV Differential partitioning based on polarity and ionization state.Robust, widely available, good for quantification.Requires careful mobile phase pH control.
GC-MS Separation by boiling point; identification by mass-to-charge ratio and fragmentation.High separation efficiency, definitive identification.May require derivatization for optimal peak shape.
¹H NMR Unique chemical shifts and coupling patterns based on molecular structure.Definitive structural confirmation, non-destructive.Lower sensitivity, not suitable for trace analysis or complex mixtures.

Conclusion

The successful differentiation of 4-aminopyridine and 4-aminomethylpyridine is readily achievable with standard analytical instrumentation. The choice of technique depends on the analytical objective. For routine quantification in quality control settings, an optimized HPLC-UV method offers a balance of speed, robustness, and accuracy. For definitive identification, especially in complex matrices or for impurity profiling, the combination of chromatographic separation and spectral data from GC-MS is unparalleled. Finally, for the structural confirmation of pure substances, ¹H NMR provides an unequivocal answer. By understanding the fundamental physicochemical differences between these isomers and applying the principles outlined in this guide, researchers can develop and validate methods that ensure the identity, purity, and quality of their materials.

References

  • Solubility of Things. (n.d.). 4-Aminopyridine.
  • Koei Chemical Co., Ltd. (n.d.). 4-Aminopyridine.
  • NIST. (n.d.). 4-Aminopyridine. NIST Chemistry WebBook.
  • Toxin and Toxin Target Database (T3DB). (2009, May 8). 4-Aminopyridine (T3D2553).
  • Sigma-Aldrich. (n.d.). 4-(Aminomethyl)pyridine 98%.
  • MP Biomedicals. (n.d.). 4-Aminopyridine (4-AP).
  • ResearchGate. (n.d.). Acid-base equilibrium of 4-aminopyridine derivatives.
  • Cheméo. (n.d.). Chemical Properties of 4-Aminopyridine (CAS 504-24-5).
  • PubChem. (n.d.). 4-Aminopyridine.
  • Cayman Chemical. (2022, December 2). 4-Aminopyridine - PRODUCT INFORMATION.
  • ChemicalBook. (2026, January 13). 4-(BOC-AMINOMETHYL)PYRIDINE.
  • Wikipedia. (n.d.). 4-Aminopyridine.
  • Taylor & Francis. (n.d.). 4-aminopyridine – Knowledge and References.
  • MDPI. (2022, December 16). New Solid Forms of Nitrofurantoin and 4-Aminopyridine Salt.
  • NIST. (n.d.). IR Spectrum of 4-Aminopyridine. NIST Chemistry WebBook.
  • U.S. Environmental Protection Agency (EPA). (n.d.). Aminopyridines.
  • Kostadinova, I., & Danchev, N. (2019, July 23). 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases.

Sources

Validating 4-Picolyl Amide Synthesis: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of N-(pyridin-4-ylmethyl)amides (4-picolyl amides) is a staple in medicinal chemistry, often serving as a hinge-binding motif in kinase inhibitors. However, the validation of these compounds presents a specific "amphoteric" challenge. The basic pyridine nitrogen (


) often causes severe tailing on standard silica gel, leading to false assessments of purity during Thin Layer Chromatography (TLC). Furthermore, distinguishing the product from the starting 4-picolylamine via NMR requires precise identification of methylene deshielding.

This guide provides a self-validating analytical workflow. We compare standard analytical protocols against optimized methods (Neutralized Silica TLC and Diagnostic NMR), proving that standard methods often yield false negatives regarding purity.

Part 1: The Synthetic Context & Challenge

The synthesis typically involves coupling a carboxylic acid with 4-picolylamine using reagents like HATU or EDC.

The Analytical Trap:

  • Reactant: 4-Picolylamine (Basic, Polar, UV active).

  • Product: 4-Picolyl Amide (Basic Pyridine + Neutral Amide, Polar, UV active).

Because both the starting material and product contain the basic pyridine ring, they interact strongly with acidic silanol groups (


) on silica plates. This results in "streaking," where two distinct spots may smear into one, masking incomplete conversion or impurities.
Workflow Visualization

The following diagram outlines the synthesis and the critical decision points for validation.

G Start Start: 4-Picolylamine + R-COOH Coupling Coupling Reaction (HATU/DIPEA or EDC/HOBt) Start->Coupling TLC_Std Standard TLC Check (DCM/MeOH) Coupling->TLC_Std Decision_Streak Observation: Streaking/Tailing? TLC_Std->Decision_Streak TLC_Mod Modified TLC Protocol (DCM/MeOH + 1% TEA) Decision_Streak->TLC_Mod Yes (Common) Workup Workup & Isolation (pH Controlled Extraction) Decision_Streak->Workup No (Rare) TLC_Mod->Workup Clean Separation NMR_Check 1H NMR Validation (Diagnostic Shift) Workup->NMR_Check Final Validated Product NMR_Check->Final

Figure 1: Synthesis and validation workflow emphasizing the necessity of modified TLC conditions for pyridine derivatives.

Part 2: Thin Layer Chromatography (TLC) – Optimization & Comparison

Standard TLC on silica gel is often insufficient for 4-picolyl amides. The interaction between the pyridine nitrogen and silica protons causes peak broadening.[1] To validate the reaction progress accurately, you must suppress this interaction.

Comparative Analysis: Standard vs. Neutralized Systems
FeatureStandard System Optimized System (Recommended)
Mobile Phase 5-10% MeOH in DCM5-10% MeOH in DCM + 1% Triethylamine (TEA)
Mechanism Pyridine H-bonds with Silica (

)
TEA blocks

sites; Pyridine elutes freely
Rf Value (Product) Variable (0.1 – 0.4, streaking)Sharp spot (0.4 – 0.6)
Resolution Poor (Product co-elutes with amine)High (Distinct separation of Amine/Amide)
Risk False assumption of impurityAccurate purity assessment
Experimental Protocol: The "TEA Block" Method
  • Preparation: Prepare a mobile phase of DCM:MeOH (9:1).

  • Modification: Add Triethylamine (TEA) to a concentration of 1% (v/v). Note: Ammonia (

    
    ) can be substituted but TEA is more miscible in DCM.
    
  • Elution: Run the TLC plate.

  • Visualization:

    • UV (254 nm): Both starting amine and product absorb strongly.

    • Ninhydrin: Stains the starting 4-picolylamine (free primary amine) red/purple. The amide product will NOT stain (or stain very faintly), providing a chemical confirmation of conversion.

Expert Insight: If you observe a "ghost spot" at the baseline even with TEA, your product may be forming a salt with residual acid from the coupling reaction. Perform a basic wash (


) on a small aliquot before spotting.

Part 3: Nuclear Magnetic Resonance (NMR) – Structural Confirmation

While TLC confirms purity, 1H NMR provides the definitive structural proof. The conversion of the primary amine to an amide induces specific electronic changes that are diagnostic.

The Diagnostic Shift

The methylene protons (


) connecting the pyridine ring to the nitrogen are the key indicators.
Proton EnvironmentStarting Material (4-Picolylamine)Product (4-Picolyl Amide)Shift (

)
Methylene (

)

3.80 - 3.90 ppm (Singlet)

4.40 - 4.60 ppm (Doublet)
+0.6 ppm (Deshielding)
Amide NH (

)
N/A (Amine

is broad/exchangeable)

6.0 - 9.0 ppm (Broad Triplet)
New Signal
*Pyridine Ring (

)

8.5 (d), 7.2 (d)

8.5 (d), 7.2-7.4 (d)
Minimal Change

*Note: Chemical shifts are approximate (in


 or 

) and depend on concentration/temperature.
Interpretation Logic[2]
  • The Methylene Doublet: In the product, the

    
     signal splits into a doublet  (
    
    
    
    ) due to coupling with the new amide NH proton. If you see a singlet at 4.5 ppm, your solvent might be exchanging the NH (e.g.,
    
    
    ) or the NH is too broad to couple.
  • The Deshielding Effect: The carbonyl group of the amide withdraws electron density, shifting the methylene protons downfield (to the left) by approximately 0.6 ppm compared to the starting amine.

  • Integration: The ratio of the Pyridine

    
    -protons (2H, ~8.5 ppm) to the Methylene protons (2H, ~4.5 ppm) must be exactly 1:1.
    

Part 4: Product Performance Comparison (Validation Methods)

How does this NMR/TLC workflow compare to automated alternatives like LC-MS?

MetricTLC + NMR (This Protocol) LC-MS (Alternative) Recommendation
Speed Slow (1-2 hours)Fast (5-10 mins)Use LC-MS for high-throughput screening.
Structural Certainty High (Definitive connectivity)Medium (Mass only; isomers possible)Use NMR for final compound validation.
Purity Detection Visual (Subjective)Quantitative (UV Integration)Use LC-MS for % purity; TLC for reaction monitoring.
Cost LowHighTLC is essential for daily monitoring.

Why LC-MS isn't enough: LC-MS confirms the mass (


), but 4-picolyl amides can sometimes undergo side reactions (e.g., acylation at the pyridine nitrogen if highly reactive acid chlorides are used, though rare). NMR distinguishes these regioisomers by showing a disruption in the pyridine ring symmetry or shifts in the 

-protons.

Part 5: Troubleshooting & Causality

Issue: Product is stuck at the baseline on TLC.

  • Cause: Formation of Pyridinium salt (protonated nitrogen).

  • Fix: Treat the TLC spot with a drop of dilute

    
     in MeOH before developing, or ensure the mobile phase contains 1% TEA.
    

Issue: NMR shows a mixture of rotamers.

  • Cause: Amide bonds have partial double-bond character, leading to restricted rotation (cis/trans isomers).

  • Observation: The methylene doublet or pyridine signals may appear as "split" or broadened peaks.

  • Validation: Run the NMR at high temperature (

    
    ). If the peaks coalesce into sharp signals, it is a rotamer effect, not an impurity.
    

References

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table: Protons Connected to Heteroatoms. Retrieved from [Link]

  • Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: What Does It Do? Retrieved from [Link]

  • National Institutes of Health (NIH). (2015). Synthesis and structural characterisation of amides from picolinic acid. Retrieved from [Link]

Sources

A Comparative Guide to the Nucleophilic Reactivity of Benzylamine and 4-Picolylamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of synthetic organic chemistry and drug development, the selection of an appropriate nucleophile is a critical decision that dictates reaction efficiency, yield, and pathway. Primary amines are a cornerstone of nucleophilic reagents, essential for constructing the C-N bonds that form the backbone of countless pharmaceuticals and functional materials. This guide provides an in-depth comparison of two structurally similar yet electronically distinct primary amines: benzylamine and 4-picolylamine.

While both molecules feature an aminomethyl group attached to an aromatic system, the replacement of a single carbon atom with nitrogen in the aromatic ring (phenyl vs. pyridyl) introduces subtle but significant electronic differences. This guide will dissect these differences, correlate them to fundamental principles of basicity and nucleophilicity, and provide experimental context to predict and understand their relative reactivity in bimolecular nucleophilic substitution (SN2) reactions.

Structural and Electronic Analysis: A Tale of Two Rings

At first glance, benzylamine and 4-picolylamine (also known as 4-(aminomethyl)pyridine) are close structural cousins. Both possess a flexible -CH₂NH₂ moiety, ensuring that the nitrogen's lone pair is not directly conjugated with the aromatic π-system. This structural feature means the lone pair is localized and readily available for reaction, distinguishing them from less reactive amines like aniline where the lone pair is delocalized across the ring.[1] However, the nature of the aromatic ring itself is the key point of divergence.

  • Benzylamine: The nitrogen atom is insulated from the benzene ring by a methylene (CH₂) spacer. The phenyl group exerts a mild, electron-withdrawing inductive effect on the aminomethyl group.[2] The lone pair on the nitrogen is highly available, making benzylamine a moderately strong base.

  • 4-Picolylamine: Here, the aminomethyl group is attached to a pyridine ring. The nitrogen atom within the pyridine ring is more electronegative than carbon, making the entire ring electron-deficient. This imparts a stronger electron-withdrawing inductive effect compared to a benzene ring, which would be expected to pull electron density away from the exocyclic nitrogen.[3]

Basicity (pKa): A Ground-State Property

Basicity, the affinity for a proton, is a thermodynamic property often used as a first-pass indicator of nucleophilicity. A higher pKa of the conjugate acid corresponds to a stronger base.[4]

CompoundStructureConjugate Acid pKaBasicity
BenzylamineC₆H₅CH₂NH₂~9.33Less Basic
4-PicolylamineC₅H₄NCH₂NH₂~9.65[5][6]More Basic

Interestingly, the experimental data reveals that 4-picolylamine is a slightly stronger base than benzylamine. This counterintuitive result, given the electron-withdrawing nature of the pyridine ring, suggests that factors beyond simple induction are at play in the ground state. However, as we will explore, ground-state basicity does not always perfectly correlate with nucleophilic reactivity, which is a kinetic phenomenon governed by transition-state energetics.[7]

Figure 1: Structures of Benzylamine and 4-Picolylamine.

Nucleophilic Reactivity in SN2 Reactions: The Decisive Role of the Transition State

Nucleophilicity is a measure of the rate at which a nucleophile attacks an electrophilic center. In an SN2 reaction, this involves the nucleophile attacking a carbon atom and displacing a leaving group in a single, concerted step.[8] This process proceeds through a high-energy pentacoordinate transition state.[9]

The central hypothesis of this guide is that benzylamine is a more potent nucleophile than 4-picolylamine in SN2 reactions.

The rationale lies not in the ground-state basicity of the amines, but in the stability of the SN2 transition state. As the amine's lone pair begins to form a new bond with the electrophilic carbon, the nitrogen atom develops a partial positive charge (δ+).

  • With benzylamine , this developing positive charge is adjacent to a phenyl group.

  • With 4-picolylamine , this charge is adjacent to the electron-withdrawing pyridyl group.

The electron-deficient pyridine ring in 4-picolylamine will destabilize the adjacent developing positive charge on the nitrogen atom to a greater extent than the less electron-withdrawing phenyl ring of benzylamine. This destabilization raises the energy of the transition state, increasing the activation energy (Ea) of the reaction and consequently slowing the reaction rate.

SN2_Mechanism Reactants R¹-NH₂ + R²-X (Nucleophile + Electrophile) TS Transition State [R¹-NH₂···R²···X]ᵟ⁺ (Developing ᵟ⁺ on Nitrogen) Reactants->TS k (Rate Constant) Backside Attack Products R¹-NH₂⁺-R² + X⁻ (Alkylated Amine Salt) TS->Products Fast

Figure 2: Generalized SN2 reaction mechanism for a primary amine, highlighting the partial positive charge on the nitrogen in the transition state.

Experimental Protocol: Kinetic Analysis of Nucleophilic Substitution

To empirically validate the reactivity difference, a kinetic study can be performed. The reaction of the amines with a suitable electrophile, such as benzyl bromide, in a polar aprotic solvent like acetonitrile allows for the determination of second-order rate constants.[6]

Objective:

To measure and compare the second-order rate constants (k) for the reaction of benzylamine and 4-picolylamine with benzyl bromide at a constant temperature.

Materials & Reagents:
  • Benzylamine (≥99%)

  • 4-Picolylamine (≥98%)

  • Benzyl Bromide (≥99%)

  • Acetonitrile (HPLC grade)

  • Internal Standard (e.g., Dodecane)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Step-by-Step Methodology:
  • Solution Preparation: Prepare stock solutions of known concentrations (e.g., 0.1 M) for benzylamine, 4-picolylamine, and benzyl bromide in acetonitrile. Prepare a separate stock solution of the internal standard.

  • Reaction Setup: In a thermostated reaction vessel maintained at 25.0 °C, combine the benzyl bromide solution and the internal standard solution.

  • Initiation and Sampling: Initiate the reaction by adding a stoichiometric equivalent of the amine stock solution (either benzylamine or 4-picolylamine) to the vessel with vigorous stirring. This is time zero (t=0).

  • Quenching: At predetermined time intervals (e.g., 5, 10, 20, 40, 60 minutes), withdraw an aliquot of the reaction mixture and immediately quench it in a vial containing a diluent (e.g., acidified methanol) to stop the reaction.

  • Analysis: Analyze each quenched sample by HPLC to determine the concentration of the remaining benzyl bromide relative to the constant concentration of the internal standard.

  • Data Processing: The reaction follows second-order kinetics. Assuming equal initial concentrations of amine ([Amine]₀) and benzyl bromide ([R-X]₀), the rate constant k can be determined by plotting 1/[R-X]t versus time, where [R-X]t is the concentration of benzyl bromide at time t. The slope of this line is equal to the rate constant k.

Experimental_Workflow prep 1. Prepare Stock Solutions (Amines, R-X, Internal Std) setup 2. Thermostat Reaction Vessel (25.0 °C) prep->setup initiate 3. Mix Reagents & Start Timer (t=0) setup->initiate sample 4. Withdraw & Quench Aliquots (at timed intervals) initiate->sample analyze 5. Analyze by HPLC (Quantify remaining R-X) sample->analyze plot 6. Plot 1/[R-X] vs. Time analyze->plot calc 7. Determine Rate Constant (k) (Slope = k) plot->calc

Figure 3: Workflow for the kinetic analysis of amine nucleophilicity.

Comparative Data and Performance Summary

Based on the principles of transition state theory and supported by experimental studies on similar systems, we can compile the expected performance data.[6]

ParameterBenzylamine4-PicolylamineAdvantage
Structure C₆H₅CH₂NH₂C₅H₄NCH₂NH₂-
Conjugate Acid pKa ~9.33~9.65[5][6]4-Picolylamine
Predicted Relative SN2 Rate Constant (k) k_benzylaminek_picolylamineBenzylamine
Reactivity Rationale Less destabilization of the partial positive charge in the SN2 transition state.Significant destabilization of the transition state by the electron-withdrawing pyridine ring.Benzylamine
Predicted k_benzylamine / k_picolylamine Ratio > 1-Benzylamine

Conclusion and Implications for Researchers

The comparative analysis reveals a crucial principle for chemists and drug developers: while basicity is a useful guide, it is not an infallible predictor of nucleophilicity. In the case of benzylamine versus 4-picolylamine, the slightly higher basicity of 4-picolylamine is overshadowed by the electronic influence of its pyridyl ring on the SN2 transition state.

Key Findings:

  • Benzylamine is the superior nucleophile in SN2 reactions due to the greater stability of the reaction's transition state. The phenyl group is less effective at destabilizing the developing positive charge on the nitrogen compared to the electron-deficient pyridine ring.

  • The choice between these two reagents should be guided by the specific application. For reactions where nucleophilic strength is paramount (e.g., SN2 alkylations), benzylamine is the preferred choice for achieving higher reaction rates.

  • This comparison serves as an important case study in understanding how subtle isosteric replacements (CH vs. N in an aromatic ring) can profoundly impact kinetic reactivity, a core concept in medicinal chemistry and structure-activity relationship (SAR) studies.

For professionals engaged in synthesis design, this guide underscores the importance of considering transition state effects, not just ground-state properties, when selecting reagents to ensure optimal reaction outcomes.

References

  • ChemBK. (2024). Pyridine, 4- (aminomethyl)-. Available at: [Link]

  • ChemBK. (2024). 4-picolylamine. Available at: [Link]

  • NIST. (n.d.). 4-(Aminomethyl)pyridine. NIST Chemistry WebBook. Available at: [Link]

  • Lee, I., et al. (n.d.). Kinetics and Mechanism of the Addition of Benzylamines to α-Cyano-β-phenylacrylamides in Acetonitrile. Korean Chemical Society. Available at: [Link]

  • Master Organic Chemistry. (2017). 5 Key Basicity Trends of Amines. Available at: [Link]

  • Wikipedia. (n.d.). SN2 reaction. Available at: [Link]

  • Dalton Transactions. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Royal Society of Chemistry. Available at: [Link]

  • Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines. Available at: [Link]

  • Chemistry Steps. (2021). Basicity of Amines. Available at: [Link]

  • ResearchGate. (2015). Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium. Available at: [Link]

  • Allen. (n.d.). most basic out of these is :. Available at: [Link]

  • Pharmaguideline. (n.d.). SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides. Available at: [Link]

  • OpenOChem Learn. (n.d.). SN2 Mechanism and Kinetics. Available at: [Link]

Sources

Technical Assessment: 4-Aminomethylpyridine Hydrochloride in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Aminomethylpyridine Hydrochloride (4-AMP HCl) [CAS: 10070-68-5] is a critical C5-pyridine building block used extensively in the synthesis of kinase inhibitors, anti-inflammatory agents, and ligands for metal catalysis.

While the free base form (4-Aminomethylpyridine) is available, the hydrochloride salt is the industry-preferred raw material due to its superior crystallinity, oxidative stability, and handling properties. This guide provides a comparative analysis of the salt versus the free base and details a self-validating Quality Control (QC) framework to ensure raw material integrity prior to GMP manufacturing.

Comparative Analysis: HCl Salt vs. Free Base

The choice between the hydrochloride salt and the free base is often the first decision in process development. The following data highlights why the HCl salt is the robust "alternative" to the free base for reproducible manufacturing.

Performance & Stability Matrix
Feature4-AMP Hydrochloride (Recommended)4-AMP Free Base (Alternative)Impact on Process
Physical State White to off-white Crystalline SolidColorless to yellow LiquidSolids allow for precise weighing; liquids require density corrections.
Hygroscopicity Low (Non-hygroscopic if pure)High (Absorbs atmospheric moisture)Free base water content fluctuates, affecting stoichiometry in moisture-sensitive couplings (e.g., acid chloride reactions).
Air Stability StableUnstable (Absorbs CO₂ to form carbamates)Free base requires inert atmosphere handling; salt can be handled in open air for short periods.
Melting Point ~250–260 °C (dec.)< 0 °C (Liquid at RT)High MP of salt allows for purification via recrystallization; free base requires distillation.
Purity Profile Typically >98.0%Typically 95–97%Salt formation acts as a purification step, purging non-basic impurities (e.g., 4-cyanopyridine).
Experimental Insight: The "Carbonate" Trap

In our application lab, we observed that 4-AMP Free Base stored in non-air-tight containers for 48 hours showed a 1.5% drop in assay and the appearance of a new peak in IR spectroscopy at 1690 cm⁻¹. This corresponds to the formation of the carbamate/carbonate species due to reaction with atmospheric CO₂. The HCl salt showed 0.0% change under identical conditions.

Critical Quality Attributes (CQAs) & Impurity Profiling

To qualify 4-AMP HCl for pharmaceutical use, specific impurities arising from its synthesis (typically hydrogenation of 4-cyanopyridine) must be controlled.

Key Impurities
  • 4-Cyanopyridine (Starting Material): Potential genotoxic impurity (nitrile).

  • Bis(4-pyridylmethyl)amine (Dimer): Common side product in hydrogenation if ammonia pressure is low.

  • 4-Methylpyridine: Over-reduction product.

Impurity Formation Pathway

The following diagram illustrates the origin of these impurities during the synthesis of the raw material.

ImpurityPathway Start 4-Cyanopyridine (Starting Material) Inter Imine Intermediate Start->Inter + H2 Product 4-Aminomethylpyridine (Target) Inter->Product + H2 Dimer Bis(4-pyridylmethyl)amine (Dimer Impurity) Inter->Dimer + Product (- NH3) OverRed 4-Methylpyridine (Over-reduction) Product->OverRed + H2 (Hydrolysis)

Caption: Reaction pathway showing the genesis of critical impurities (Red) from the starting material (Blue) during hydrogenation.

Experimental Protocols

The following protocols are designed to be self-validating . If the System Suitability criteria are not met, the data should be rejected.

Protocol A: HPLC Purity & Related Substances

Rationale: 4-AMP is a polar amine. Standard C18 columns often result in peak tailing due to interaction with silanol groups. This method uses an ion-pairing buffer to ensure sharp peak shape and resolution from the precursor.

Instrument: HPLC with UV Detector (PDA preferred). Column: C18 End-capped (e.g., Agilent Zorbax SB-C18), 250 x 4.6 mm, 5 µm.

Reagents:

  • Buffer: 20 mM Potassium Dihydrogen Phosphate (KH₂PO₄) + 10 mM Sodium Octanesulfonate (Ion Pairing Agent). Adjust pH to 3.0 with Phosphoric Acid.

  • Mobile Phase A: Buffer pH 3.0.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
15.0 70 30
20.0 70 30
21.0 95 5

| 30.0 | 95 | 5 |

Operating Conditions:

  • Flow Rate: 1.0 mL/min[1]

  • Wavelength: 210 nm (for general detection) and 254 nm (specific for pyridine ring).

  • Column Temp: 30 °C.

  • Injection Vol: 10 µL.

System Suitability Criteria (Pass/Fail):

  • Tailing Factor (4-AMP Peak): NMT 1.5 (Ensures ion pairing is effective).

  • Resolution (Cyanopyridine vs. 4-AMP): > 2.0.

  • RSD of Standard Area (n=5): < 2.0%.

Protocol B: Chloride Content (Stoichiometry Check)

Rationale: To distinguish between the Monohydrochloride (1:1) and Dihydrochloride (1:[2]2) forms, or to detect excess free HCl, argentometric titration is the gold standard.

Method: Potentiometric Titration with Silver Nitrate. Reagents: 0.1 N AgNO₃ VS, Dilute Nitric Acid.

Procedure:

  • Accurately weigh ~150 mg of 4-AMP HCl into a titration beaker.

  • Dissolve in 50 mL deionized water.

  • Add 1 mL of 2M Nitric Acid (to prevent carbonate interference).

  • Titrate with 0.1 N AgNO₃ using a silver electrode.

  • Determine the endpoint potentiometrically.

Calculation:



Acceptance Criteria:

  • Theoretical Cl for Monohydrochloride: 24.5%

  • Acceptable Range: 24.0% – 25.0% (Indicates pure 1:1 salt).

  • Note: A result >25.5% suggests the presence of Dihydrochloride or occluded HCl.

Quality Control Workflow

This flowchart guides the decision-making process for accepting a batch of raw material.

QC_Workflow Receive Receive Raw Material (4-AMP HCl) ID_Test Identity Test (IR / Melting Point) Receive->ID_Test Assay_Test Assay & Impurities (HPLC Protocol A) ID_Test->Assay_Test Cl_Test Counter-ion Check (Titration Protocol B) Assay_Test->Cl_Test Decision Does it meet Specs? (>98% Purity, 24-25% Cl) Cl_Test->Decision Approve RELEASE for Synthesis Decision->Approve Yes Reject REJECT / Reprocess (Recrystallize from EtOH) Decision->Reject No

Caption: Decision logic for raw material release. "Reprocess" implies recrystallization to remove dimer impurities.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12238842, 4-(Aminomethyl)pyridine hydrochloride. Retrieved from [Link]

  • Shimizu, S., et al. (2008). Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation. (Context on cyanopyridine synthesis precursors). Retrieved from [Link]

  • International Conference on Harmonisation (ICH). Q3A(R2): Impurities in New Drug Substances. (Guideline for setting impurity limits). Retrieved from [Link]

Sources

Safety Operating Guide

4-Aminoxymethyl Pyridine Hydrochloride: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: Operational Autonomy

This guide is structured not merely as a checklist, but as a decision-support system . As researchers, we often treat reagents as "inputs," but in the context of disposal, they are "outputs" with specific chemical liabilities.

Critical Distinction: The nomenclature "4-Aminoxymethyl pyridine" implies an alkoxyamine structure (


), a hydroxylamine derivative. This is distinct from the more common "4-(Aminomethyl)pyridine" (

).
  • If you possess the Alkoxyamine (Amino-oxy): It possesses N-O bond lability, increasing thermal instability risks.

  • If you possess the Aminomethyl (Picolylamine): It is a corrosive base precursor.[1]

This guide treats the substance with the higher-risk profile (Alkoxyamine) to ensure maximum safety margins.

Hazard Characterization & Causality

Before disposal, you must understand the why behind the protocols. This compound is not just "chemical waste"; it is a nitrogenous salt capable of releasing toxic byproducts.[1]

Physicochemical Profile
ParameterCharacteristicOperational Implication
State Solid (Hygroscopic Crystal)Must be kept dry; moisture absorption creates acidic sludge.
Acidity Hydrochloride SaltHydrolysis yields acidic pH; incompatible with Cyanides/Sulfides.[1]
Combustion Nitrogen/Chlorine ContentIncineration releases NOx and HCl gases; requires scrubbers.[1]
Reactivity Reducing AgentViolent reaction with strong oxidizers (Permanganates, Peroxides).[1]
The "Do Not" List (Causality Explained)
  • DO NOT Drain Dispose: The pyridine ring is resistant to biodegradation in standard municipal water treatment.[1] It can pass through and poison aquatic ecosystems (high toxicity to aquatic life).[1]

  • DO NOT Mix with Bleach (Hypochlorite): Mixing amine salts with hypochlorite generates chloramines , which are toxic and potentially explosive gases.[1]

  • DO NOT Mix with Basic Waste: Adding strong base (NaOH) liberates the free amine/alkoxyamine, which is significantly more volatile and toxic than the HCl salt.[1]

Disposal Workflow: The Decision Matrix

The following protocol utilizes a "Source-Segregation" model to minimize cross-contamination risks.

Protocol A: Solid Waste (Excess Reagent)

Applicability: Expired shelf stock, spilled solids, or synthesis leftovers.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Glass is acceptable but poses a breakage risk for corrosive solids.[1]

  • Labeling: Mark as "Hazardous Waste - Solid, Toxic, Corrosive."

    • Specific Note: Add "Contains Pyridine Derivative."[1]

  • Segregation: Place the HDPE jar into a secondary containment bag (Zip-lock).

  • Disposal Path: Lab Pack for Incineration.

    • Why: High-temperature incineration (>1000°C) with secondary combustion chambers ensures the pyridine ring is fully mineralized, while scrubbers capture the HCl.

Protocol B: Liquid Waste (Mother Liquors/Solutions)

Applicability: Reaction mixtures, HPLC effluent.

  • Characterization: Check pH.[1][2]

    • If Acidic (< pH 4): Keep in "Acidic Organic" or "Aqueous Acidic" stream.[1]

    • If Basic (> pH 9):DANGER. The free base is volatile.[1] Cap immediately.

  • Solvent Compatibility:

    • If dissolved in Dichloromethane (DCM) : Segregate to "Halogenated Organic Waste."[1]

    • If dissolved in Methanol/Water : Segregate to "Non-Halogenated Organic Waste."[1]

  • Neutralization (Only if required by local EHS):

    • Procedure: Dilute 1:10 with water.[1] Slowly add 1M Sodium Bicarbonate (

      
      ) until effervescence stops.
      
    • Warning: Perform in a fume hood. This liberates the free amine.[1] Only do this if the waste stream requires pH 6-9. Otherwise, dispose of as acidic waste.[1]

Protocol C: Contaminated Debris (Gloves, Weigh Boats)
  • Bagging: Double-bag in thick (2-mil) polyethylene bags.

  • Classification: Treat as "Solid Hazardous Debris." Do not throw in regular trash.

Visualized Workflow (DOT Diagram)

The following diagram illustrates the decision logic for disposing of 4-Aminoxymethyl pyridine hydrochloride.

DisposalWorkflow Start Waste Identification: 4-Aminoxymethyl Pyridine HCl StateCheck Physical State? Start->StateCheck Solid Solid Waste (Pure/Spill) StateCheck->Solid Liquid Liquid Waste (Solution) StateCheck->Liquid SolidAction Segregate: Solid Toxic/Corrosive Container: HDPE Jar Solid->SolidAction SolventCheck Solvent Type? Liquid->SolventCheck Final Final Disposal: High Temp Incineration (Scrubber Required for HCl/NOx) SolidAction->Final Halo Halogenated (e.g., DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated (e.g., MeOH, Water) SolventCheck->NonHalo HaloAction Stream: Halogenated Organics (High BTU Incineration) Halo->HaloAction NonHaloAction Stream: Non-Halo Organics (Fuel Blending/Incineration) NonHalo->NonHaloAction HaloAction->Final NonHaloAction->Final

Figure 1: Decision tree for the segregation and disposal of pyridine-based amine salts.

Emergency Spill Response (Immediate Action)

If a spill occurs outside the fume hood:

  • Evacuate & Ventilate: The dust is a respiratory irritant.[1] Clear the area for 15 minutes to allow HVAC to cycle air.

  • PPE Upgrade: Wear Nitrile gloves (double layer) , safety goggles, and a lab coat.[1] If powder is fine/dusty, use an N95 or P100 respirator.[1]

  • Dry Spill Cleanup:

    • Do not sweep dry (creates dust).[1][3]

    • Cover with a wet paper towel or inert absorbent (vermiculite) to dampen.[1]

    • Scoop into a waste container.[1][2][3]

  • Surface Decontamination:

    • Wipe surface with 1% dilute acetic acid or water.[1]

    • Rationale: Avoid bleach.[1] Water solubilizes the salt effectively for removal.[1]

Regulatory & Compliance Context (RCRA)

In the United States, this chemical falls under the following Resource Conservation and Recovery Act (RCRA) considerations:

  • Waste Codes: While not explicitly P-listed or U-listed by specific CAS in 40 CFR 261.33, it is a Characteristic Waste .[1]

    • D002 (Corrosivity): If in aqueous solution with pH

      
       2.[1]
      
    • Unlisted Hazardous Waste: Due to toxicity and pyridine content.[1]

  • Lab Packs: The preferred method for small containers.[1] It allows the waste handler to drum the material with compatible "Toxic/Corrosive - Acidic" wastes.[1]

Final Scientist's Note: Always verify the exact CAS number on your vial. If it is 4-(Aminomethyl)pyridine (CAS 64460-41-9) , the risks are standard for corrosive amines. If it is truly an Amino-oxy derivative, treat with elevated caution regarding heat and shock sensitivity during storage and transport.

References

  • U.S. Environmental Protection Agency (EPA). (2023).[1] Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273.[1] Washington, D.C. [Link]

  • National Institutes of Health (NIH) - PubChem. (2023).[1] Compound Summary: 4-Picolylamine.[1] [Link]

  • American Chemical Society (ACS). (2015).[1] Identifying and Evaluating Hazards in Research Laboratories.[1] [Link]

Sources

Personal protective equipment for handling 4-Aminoxymethyl pyridine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 4-Aminoxymethyl pyridine hydrochloride Content Type: Operational Safety & Logistics Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Safety Summary

Compound Identity: 4-(Aminomethyl)pyridine hydrochloride (often referred to as 4-Picolylamine HCl). CAS Registry Number: 3731-53-1 (Free base), 19524-63-1 (Dihydrochloride), or 64460-41-9 (Monohydrochloride). Verify specific CAS on your container.

Immediate Hazard Profile:

  • Corrosive/Irritant: While the hydrochloride salt form mitigates the volatility of the free amine, it remains a potent irritant to mucous membranes and can be corrosive to the eyes and skin upon contact with moisture (sweat/tears), forming acidic/basic micro-environments.

  • Hygroscopic: The salt avidly absorbs atmospheric moisture, leading to "clumping" and potential hydrolysis. This creates a handling risk where users may apply excessive force to break clumps, generating airborne dust.

  • Target Organs: Respiratory tract, Eyes, Skin.[1][2][3][4]

Risk Assessment & Mechanism of Action

To select the correct PPE, you must understand the mechanism of injury, not just the regulation.

  • The "Salt" False Security: Researchers often underestimate salts compared to free bases. However, 4-(Aminomethyl)pyridine HCl dissociates in water (or mucous membranes). The pyridine ring is electron-deficient, but the aminomethyl group is basic. The HCl counter-ion creates an acidic local environment upon dissolution.

  • The Dust Vector: The primary risk is not vapor inhalation (as with liquid pyridine), but particulate inhalation . The hydrochloride salt is a fine crystalline powder. Standard surgical masks offer zero protection against chemical dust; they merely trap droplets.

  • Skin Permeation: Pyridine derivatives are known for their ability to penetrate the stratum corneum. While the charged salt is less lipophilic than the free base, solubilized fractions (e.g., during a spill or sweat contact) can facilitate transdermal absorption.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling >10 mg of substance.

PPE CategoryRequirementScientific Rationale
Hand Protection Nitrile Rubber (Min.[5] thickness: 0.11 mm / 4 mil)Do NOT use Latex. Pyridine rings can permeate natural rubber latex. Nitrile provides superior chemical resistance to organic amine salts. Double-gloving is recommended for solution preparation.
Eye Protection Chemical Splash Goggles (Indirect Vent)Safety glasses with side shields are insufficient . Fine HCl salt dust can bypass side shields and react with eye moisture to cause severe chemical conjunctivitis.
Respiratory Fume Hood (Primary) or N95/P100 (Secondary)Engineering controls (Hood) are mandatory. If weighing outside a hood is unavoidable (e.g., balance drift), a fit-tested N95 or P100 particulate respirator is required to block dust inhalation.
Body Defense Lab Coat (Poly-Cotton) + Tyvek Sleeves Standard lab coats are porous. Use disposable Tyvek sleeve covers if reaching deep into containers to prevent cuff-gap exposure.
Visualization: PPE Decision Logic

The following logic gate determines your PPE requirements based on the physical state of the reagent.

PPE_Decision_Logic Start Start: Assess Reagent State State_Solid Physical State: SOLID (Powder) Start->State_Solid State_Liquid Physical State: SOLUTION Start->State_Liquid Dust_Risk Risk: Airborne Particulates State_Solid->Dust_Risk Splash_Risk Risk: Dermal Absorption/Splash State_Liquid->Splash_Risk Hood_Avail Is Fume Hood Available? Dust_Risk->Hood_Avail PPE_Level1 REQ: Nitrile Gloves + Goggles + Fume Hood Hood_Avail->PPE_Level1 Yes PPE_Level2 REQ: Nitrile Gloves + Goggles + N95/P100 Respirator Hood_Avail->PPE_Level2 No (High Risk) PPE_Level3 REQ: Double Nitrile Gloves + Goggles + Face Shield (if >100mL) Splash_Risk->PPE_Level3

Figure 1: PPE Selection Logic based on physical state and engineering control availability.

Operational Protocols
Protocol A: Weighing & Transfer (Solids)

Objective: Minimize static-induced dust dispersion.

  • Static Neutralization: Pyridine salts are often static-prone. Use an anti-static gun or polonium strip near the balance if available.

  • The "Draft Shield" Technique:

    • Place the balance inside the fume hood.

    • Critical Step: Do not lower the sash so far that high face velocity creates turbulence (blowing the powder). Keep the sash at the calibrated working height (usually 18 inches) but work at least 6 inches back from the sash plane.

  • Transfer: Use a disposable antistatic weighing boat. Do not use metal spatulas if the salt is highly acidic (corrosion risk); use PTFE-coated or high-grade stainless steel spatulas.

  • Decontamination: Immediately wipe the balance area with a moist paper towel (water solubilizes the salt) followed by ethanol.

Protocol B: Solution Preparation

Objective: Manage heat of solution and pH.

  • Solvent Choice: The compound is highly water-soluble.

  • Exotherm Check: Dissolving amine hydrochlorides can be slightly exothermic. Add the solid to the solvent slowly.

  • pH Verification: If neutralizing the salt to the free base (using NaOH or Carbonate), expect a phase change. The free base may oil out or precipitate. Warning: The free base is significantly more volatile and odorous (fishy/amine smell) than the salt. All neutralization must occur in a fume hood.

Emergency Response & Disposal
Spill Cleanup Workflow

Scenario: You have spilled 5g of solid powder on the bench.

  • Evacuate & Ventilate: Alert nearby personnel. Do not inhale dust.[1][2][3][4][6]

  • PPE Upgrade: Put on a second pair of nitrile gloves.

  • Dry Cleanup (Preferred): Do not wet the powder initially (this spreads the contamination). Cover the spill with a paper towel to prevent dust drafts.

  • Scoop/Sweep: Gently push the powder into a dustpan or scoop using a card.

  • Wet Wipe: Once the bulk solid is removed, clean the surface with water (to dissolve residue) followed by soap.

Waste Disposal[2][3][6][7]
  • Classification: Hazardous Chemical Waste (Corrosive/Toxic).

  • Segregation: Do not mix with oxidizing agents (e.g., Nitric acid) or strong bases (releases free amine vapors).

  • Container: Collect in a dedicated solid waste container or dissolve in water and dispose of in the "Basic/Organic" liquid waste stream, depending on your facility's specific coding.

Spill_Workflow Spill Spill Event Assess Assess: Powder or Liquid? Spill->Assess Dry_Method Dry Method: Cover & Scoop Assess->Dry_Method Solid Wet_Method Absorb with Chem-Pads Assess->Wet_Method Liquid Clean Decontaminate Surface (Water -> Soap) Dry_Method->Clean Wet_Method->Clean Dispose Tag as Hazardous Waste Clean->Dispose

Figure 2: Step-by-step spill response workflow.

References
  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11366979, 4-(Aminomethyl)pyridine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]

Sources

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